Product packaging for 2,4,6-Tribromo-1,3,5-triazine(Cat. No.:CAS No. 14921-00-7)

2,4,6-Tribromo-1,3,5-triazine

Cat. No.: B105006
CAS No.: 14921-00-7
M. Wt: 317.76 g/mol
InChI Key: VHYBUUMUUNCHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4,6-Tribromo-1,3,5-triazine (CAS 14921-00-7) is a high-value, symmetrical triazine derivative that serves as a versatile and reactive synthetic intermediate in advanced organic chemistry and materials science research. This compound features a planar, electron-deficient 1,3,5-triazine core symmetrically functionalized with three bromine atoms, making it an excellent electrophilic building block . Its primary research value lies in its application in nucleophilic aromatic substitution reactions, analogous to the well-explored 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, TCT) . The bromine atoms in this compound act as superior leaving groups, allowing for the sequential and controlled displacement by a wide range of nitrogen-, oxygen-, and sulfur-centered nucleophiles . This reactivity enables the precise, step-wise construction of complex and diverse mono-, di-, and tri-substituted 1,3,5-triazine libraries from a single, stable precursor . The sequential substitution can be controlled by reaction temperature, with the first substitution occurring under the mildest conditions and subsequent replacements requiring progressively harsher conditions . Researchers utilize this compound to develop novel molecules with applications across multiple fields. In medicinal chemistry, the 1,3,5-triazine scaffold is a privileged structure found in compounds with documented anticancer, antibacterial, antifungal, and antiviral properties . In materials science, it acts as a key precursor for creating star-shaped molecules, dendrimers, supramolecular assemblies, and porous organic polymers . Its electron-deficient nature also imparts useful optoelectronic properties, making derivatives suitable for developing materials for organic electronics and as hole-transport materials in perovskite solar cells . The compound typically appears as a white to light yellow crystalline solid and should be stored under an inert atmosphere at 2-8°C to maintain stability . Please note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3Br3N3 B105006 2,4,6-Tribromo-1,3,5-triazine CAS No. 14921-00-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tribromo-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Br3N3/c4-1-7-2(5)9-3(6)8-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYBUUMUUNCHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Br3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274819
Record name 2,4,6-Tribromo-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14921-00-7
Record name Cyanuric bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014921007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Tribromo-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYANURIC BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6S2VES5UF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,4,6-Tribromo-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,4,6-tribromo-1,3,5-triazine, a pivotal intermediate in organic synthesis and drug discovery. The document details the primary synthetic pathway, experimental protocols, and the utility of this compound as a versatile molecular scaffold.

Introduction: The Significance of this compound

This compound, also known as cyanuric bromide, is a heterocyclic organic compound featuring a 1,3,5-triazine ring symmetrically substituted with three bromine atoms.[1][2] This crystalline solid is thermally stable and serves as a highly reactive and versatile building block in synthetic organic chemistry.[1] Its importance lies in the three bromine atoms, which are excellent leaving groups in nucleophilic aromatic substitution reactions.[1] This reactivity allows for the sequential and controlled replacement of the bromine atoms with a wide variety of nucleophiles, enabling the construction of mono-, di-, and tri-substituted triazine derivatives with diverse functionalities.[1][3]

The 1,3,5-triazine core is considered a "privileged structure" in drug discovery, appearing in compounds with a broad range of biological activities, including anti-cancer, anti-malarial, and anti-inflammatory properties.[1][4][5][6] The ability to readily functionalize the triazine ring makes this compound a valuable precursor for generating large libraries of compounds for biological screening.[1]

Core Synthesis Pathway: Trimerization of Cyanogen Bromide

The principal and most effective method for synthesizing this compound is the trimerization of cyanogen bromide (BrCN).[1][2] This reaction involves the cyclization of three molecules of cyanogen bromide to form the stable six-membered triazine ring.[1] The process is typically catalyzed by a Lewis acid, such as aluminum trichloride (AlCl₃) or aluminum tribromide (AlBr₃), or by hydrogen bromide (HBr).[1][2][7]

The reaction is generally exothermic and carried out in a suitable solvent under controlled temperature conditions to manage the reaction rate and maximize the yield.[1]

Synthesis_Workflow cluster_reactants Reactants BrCN Cyanogen Bromide (BrCN) Reaction Trimerization Reaction BrCN->Reaction Catalyst Catalyst (e.g., AlBr₃, HBr) Catalyst->Reaction Product This compound Reaction->Product

Diagram 1: Synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound via the trimerization of cyanogen bromide.

ReactantCatalystSolventTemperature (°C)Yield (%)Reference
Cyanogen BromideAluminum TribromideNitromethane40-6060[7]
Cyanogen BromideAluminum TrichlorideNot specifiedNot specified-[2]
Cyanogen BromideHydrogen BromideNot specifiedNot specified-[2]

Detailed Experimental Protocol

This section provides a representative experimental protocol for the synthesis of this compound based on cited literature.

4.1 Materials and Reagents:

  • Cyanogen bromide (BrCN)

  • Aluminum tribromide (AlBr₃)

  • Nitromethane (anhydrous)

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Suitable recrystallization solvent (e.g., chloroform)

4.2 Apparatus:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and heating mantle

  • Thermometer

  • Dropping funnel

  • Buchner funnel and filter flask

  • Standard laboratory glassware

4.3 Synthetic Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer is charged with anhydrous nitromethane and aluminum tribromide under an inert atmosphere.

  • Addition of Reactant: A solution of cyanogen bromide in anhydrous nitromethane is added dropwise to the stirred catalyst suspension. The addition rate should be controlled to maintain the reaction temperature.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 40-60°C and stirred for several hours until the reaction is complete (monitored by TLC or other appropriate methods).[7]

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a mixture of crushed ice and dilute hydrochloric acid to decompose the catalyst.

  • Isolation of Product: The resulting precipitate is collected by vacuum filtration using a Buchner funnel, washed with cold water, and dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like chloroform to yield pure this compound as a white to light yellow crystalline solid.[1]

4.4 Safety Precautions:

  • Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.

  • The reaction is exothermic; therefore, proper temperature control is crucial.

Characterization of this compound

The identity and purity of the synthesized product are confirmed using standard spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Expected to show strong C-Br stretching vibrations in the range of 550–650 cm⁻¹ and characteristic triazine ring vibrations between 1,500–1,600 cm⁻¹.[1]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A single peak is anticipated in the region of 160–170 ppm, corresponding to the three equivalent carbon atoms of the triazine ring.[1]

  • Mass Spectrometry: The mass spectrum should display a molecular ion peak with the characteristic isotopic pattern for a molecule containing three bromine atoms.[1]

Application in Drug Development and Medicinal Chemistry

The high reactivity of the C-Br bonds in this compound makes it an ideal scaffold for creating diverse molecular libraries for drug discovery.[1] The three bromine atoms can be sequentially substituted by various nucleophiles (e.g., amines, alcohols, thiols) under controlled temperature conditions. This step-wise substitution allows for the precise and controlled construction of mono-, di-, and tri-substituted triazine derivatives.[1][3] This synthetic flexibility is crucial for structure-activity relationship (SAR) studies to optimize the biological activity of lead compounds. The 1,3,5-triazine scaffold has been integral in the development of various therapeutic agents, including those with anti-cancer and anti-malarial activities.[1][4][6]

Drug_Development_Pathway Start This compound MonoSub Mono-substituted Triazine Start->MonoSub + Nuc1 (low temp) DiSub Di-substituted Triazine MonoSub->DiSub + Nuc2 (medium temp) TriSub Tri-substituted Triazine (Final Drug Candidate) DiSub->TriSub + Nuc3 (high temp) Nuc1 Nucleophile 1 (e.g., R¹-NH₂) Nuc2 Nucleophile 2 (e.g., R²-OH) Nuc3 Nucleophile 3 (e.g., R³-SH)

Diagram 2: Sequential substitution of this compound in drug development.

References

An In-depth Technical Guide to 2,4,6-Tribromo-1,3,5-triazine (CAS: 14921-00-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

2,4,6-Tribromo-1,3,5-triazine, also known as cyanuric bromide, is a halogenated heterocyclic organic compound with the chemical formula C₃Br₃N₃. It is characterized by a six-membered triazine ring with alternating carbon and nitrogen atoms, where each carbon atom is substituted with a bromine atom. This symmetrical and electron-deficient aromatic system makes it a highly reactive and versatile building block in synthetic organic chemistry. Its primary utility lies in the facile displacement of the bromide ions by a wide range of nucleophiles, enabling the synthesis of diverse mono-, di-, and tri-substituted triazine derivatives. This reactivity profile is analogous to its more common chlorinated counterpart, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The 1,3,5-triazine scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in a variety of biologically active compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 14921-00-7
Molecular Formula C₃Br₃N₃
Molecular Weight 317.76 g/mol
Appearance White to light yellow crystalline solid[2]
Melting Point 264-265 °C
Boiling Point 425.9 °C at 760 mmHg
Solubility Low solubility in water, soluble in various organic solvents[2]
Density 2.7 g/cm³

Synthesis and Purification

Synthesis

The primary industrial synthesis of this compound involves the cyclotrimerization of cyanogen bromide (BrCN). This reaction is typically catalyzed by Lewis acids such as aluminum trichloride or hydrogen bromide.

Experimental Protocol: Synthesis of this compound from Cyanogen Bromide

Materials:

  • Cyanogen bromide (BrCN)

  • Anhydrous aluminum trichloride (AlCl₃) or Hydrogen bromide (HBr) gas

  • Inert solvent (e.g., carbon disulfide, nitrobenzene)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, dissolve cyanogen bromide in an appropriate inert solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a catalytic amount of anhydrous aluminum trichloride to the solution. Alternatively, bubble dry hydrogen bromide gas through the solution.

  • The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration and washed with a small amount of cold solvent to remove any unreacted starting material and catalyst residues.

Purification

The crude this compound can be purified by recrystallization from a suitable organic solvent, such as chloroform or carbon tetrachloride.

Experimental Protocol: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., chloroform, carbon tetrachloride)

Procedure:

  • Dissolve the crude product in a minimum amount of hot recrystallization solvent.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Reactivity and Synthetic Applications

The core utility of this compound in organic synthesis stems from the high reactivity of the C-Br bonds towards nucleophilic substitution. The electron-withdrawing nature of the triazine ring activates the carbon atoms for attack by a wide variety of nucleophiles.

Sequential Nucleophilic Substitution

A key feature of this reagent is the ability to perform sequential and selective substitution of the three bromine atoms by controlling the reaction temperature. This allows for the synthesis of mono-, di-, and tri-substituted triazines with different functional groups. Generally, the first substitution occurs at low temperatures (e.g., 0 °C), the second at room temperature, and the third at elevated temperatures.

The following diagram illustrates the sequential substitution workflow.

G TBT 2,4,6-Tribromo- 1,3,5-triazine MonoSub Mono-substituted Triazine TBT->MonoSub + Nu1-H (Low Temp) DiSub Di-substituted Triazine MonoSub->DiSub + Nu2-H (Room Temp) TriSub Tri-substituted Triazine DiSub->TriSub + Nu3-H (High Temp)

Sequential Nucleophilic Substitution on the Triazine Core.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol is adapted from procedures for the analogous 2,4,6-trichloro-1,3,5-triazine and can be optimized for specific nucleophiles and the desired degree of substitution.

Materials:

  • This compound

  • Nucleophile (e.g., amine, alcohol, thiol)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)

Procedure for Monosubstitution:

  • Dissolve this compound in the anhydrous solvent and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of one equivalent of the nucleophile and one equivalent of the base in the same solvent.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, the reaction mixture is typically quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure to yield the mono-substituted product, which can be further purified by chromatography or recrystallization.

Procedure for Disubstitution and Trisubstitution:

  • For disubstitution, a second equivalent of the same or a different nucleophile and base is added to the mono-substituted product, and the reaction temperature is raised to room temperature.

  • For trisubstitution, a third equivalent of the same or a different nucleophile and base is added, and the reaction is heated to reflux.

Spectroscopic Data

Spectroscopy Expected Features
¹H NMR No signals are expected due to the absence of protons in the molecule.
¹³C NMR A single resonance is expected for the three equivalent carbon atoms of the triazine ring. The chemical shift would be in the aromatic region, likely deshielded due to the electronegative bromine and nitrogen atoms. For comparison, the carbon signal in 2,4,6-triphenyl-1,3,5-triazine appears around 171.5 ppm.[3]
IR Spectroscopy Characteristic absorption bands for the triazine ring vibrations are expected in the region of 1500-1600 cm⁻¹. Strong absorption bands corresponding to the C-Br stretch are anticipated in the range of 550–650 cm⁻¹.[4]
Mass Spectrometry The mass spectrum would show a characteristic isotopic pattern for a molecule containing three bromine atoms (approximately a 1:3:3:1 ratio for the molecular ion cluster).

Applications in Drug Development and Medicinal Chemistry

The 1,3,5-triazine core is a versatile scaffold for the development of new therapeutic agents. Its ability to be functionalized with three different substituents in a controlled manner allows for the creation of large and diverse compound libraries for screening against various biological targets.

Privileged Scaffold in Medicinal Chemistry

The triazine ring is found in numerous compounds with a wide range of biological activities, including:

  • Anticancer agents: Triazine derivatives have been investigated as nitrogen mustards and other cytotoxic agents.[5][6]

  • Antiviral agents

  • Antimicrobial agents

  • Enzyme inhibitors: The triazine scaffold has been used to develop inhibitors for enzymes such as kinases and phosphodiesterases.[1]

  • Agents for neurodegenerative diseases: Triazine-based compounds have been explored as potential treatments for Alzheimer's disease.[6]

The following diagram illustrates the central role of the triazine core in accessing diverse bioactive molecules.

G Triazine 1,3,5-Triazine Core Anticancer Anticancer Agents Triazine->Anticancer Antiviral Antiviral Agents Triazine->Antiviral Antimicrobial Antimicrobial Agents Triazine->Antimicrobial EnzymeInhibitors Enzyme Inhibitors Triazine->EnzymeInhibitors Neuroprotective Neuroprotective Agents Triazine->Neuroprotective

The 1,3,5-Triazine Scaffold in Drug Discovery.

Toxicology and Safety

Specific toxicological data for this compound is limited. However, due to its reactivity and the presence of bromine, it should be handled with care. General safety precautions for halogenated organic compounds should be followed.

Some related triazine compounds, such as certain herbicides, have been shown to have chronic toxicity and can act as developmental retardants in amphibians.[7][8] Brominated flame retardants containing the triazine moiety can also be of toxicological concern. For example, 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) has been shown to metabolize to the potentially toxic 2,4,6-tribromophenol in vivo.[9]

Safety Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for detailed information.[10]

This technical guide provides a comprehensive overview of this compound, highlighting its properties, synthesis, reactivity, and applications, particularly for professionals in research and drug development. Its versatility as a synthetic building block, coupled with the biological significance of the triazine scaffold, ensures its continued importance in the field of medicinal chemistry.

References

An In-depth Technical Guide to the Molecular Structure of 2,4,6-Tribromo-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromo-1,3,5-triazine, a halogenated heterocyclic organic compound, is a molecule of significant interest in synthetic chemistry. Its structure, characterized by a six-membered aromatic ring composed of alternating carbon and nitrogen atoms with bromine substituents at each carbon, imparts a high degree of reactivity, making it a versatile building block for the synthesis of a wide array of functionalized molecules. This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic utility of this compound, with a focus on its application as a precursor in the development of novel chemical entities.

Molecular Structure and Properties

This compound possesses a planar, D3h symmetric structure. The triazine core is an electron-deficient aromatic system, and the three bromine atoms are excellent leaving groups, rendering the carbon atoms highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its synthetic utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃Br₃N₃[1]
Molecular Weight 317.76 g/mol [1]
CAS Number 14921-00-7[1]
Appearance White to light yellow crystalline solid
Melting Point 264-265 °C
Solubility Low solubility in water, soluble in organic solvents.[2]
SMILES BrC1=NC(Br)=NC(Br)=N1[1]
InChI Key VHYBUUMUUNCHCK-UHFFFAOYSA-N[2]
Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the D3h symmetry of the molecule, all three carbon atoms are chemically equivalent. Therefore, the ¹³C NMR spectrum is expected to show a single resonance peak. The chemical shift would be in the region typical for carbon atoms in an aromatic, electron-deficient ring bonded to an electronegative atom like bromine.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the triazine ring vibrations and the C-Br stretching frequencies. A calculated vibrational spectrum for tribromo-s-triazine has been reported to yield satisfactory results, suggesting that computational methods can provide reliable predictions for its IR absorptions[3].

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

Crystallographic Data: While a crystal structure for this compound is not available, analysis of related triazine derivatives allows for the estimation of bond lengths and angles within the triazine ring[4][5]. The C-N bond lengths are expected to be intermediate between single and double bonds, characteristic of an aromatic system.

Experimental Protocols

The primary synthetic utility of this compound stems from the sequential and controlled substitution of its bromine atoms by various nucleophiles. The reactivity of the C-Br bonds is analogous to that of the C-Cl bonds in the widely used reagent 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The following protocols, adapted from established procedures for cyanuric chloride, illustrate the general methodology for the synthesis of mono-, di-, and tri-substituted triazine derivatives.

General Considerations

The stepwise substitution of the bromine atoms is highly dependent on the reaction temperature. The first substitution is typically carried out at low temperatures (around 0 °C), the second at room temperature, and the third at elevated temperatures. This differential reactivity allows for the selective introduction of different nucleophiles.

Synthesis of a Mono-substituted Triazine Derivative (Analogous Protocol)

Objective: To replace one bromine atom with a nucleophile (e.g., an alcohol, amine, or thiol).

Materials:

  • This compound

  • Nucleophile (1 equivalent)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Diisopropylethylamine (DIEA) or other non-nucleophilic base (1 equivalent)

Procedure:

  • Dissolve this compound in the chosen solvent and cool the solution to 0 °C in an ice bath.

  • Slowly add the nucleophile to the stirred solution.

  • Add the base dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash with water to remove the salt byproduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Synthesis of a Di-substituted Triazine Derivative (Analogous Protocol)

Objective: To introduce a second nucleophile, which can be the same as or different from the first.

Materials:

  • Mono-substituted dibromo-triazine derivative

  • Second Nucleophile (1 equivalent)

  • Solvent (DCM or THF)

  • Base (DIEA, 1 equivalent)

Procedure:

  • Dissolve the mono-substituted triazine derivative in the solvent at room temperature.

  • Add the second nucleophile to the solution.

  • Add the base to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Work-up and purify the product as described for the mono-substituted derivative.

Synthesis of a Tri-substituted Triazine Derivative (Analogous Protocol)

Objective: To replace the final bromine atom with a third nucleophile.

Materials:

  • Di-substituted mono-bromo-triazine derivative

  • Third Nucleophile (1 equivalent or excess)

  • Solvent (THF or a higher boiling point solvent if necessary)

  • Base (DIEA)

Procedure:

  • Dissolve the di-substituted triazine derivative in the solvent.

  • Add the third nucleophile and the base.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and perform the standard work-up and purification procedures.

Logical Relationships: Synthetic Utility

The sequential nucleophilic substitution of this compound makes it a powerful scaffold for combinatorial chemistry and the synthesis of complex molecules with diverse functionalities. The temperature-controlled nature of the substitutions allows for a high degree of control over the final product.

G Sequential Nucleophilic Substitution of this compound A This compound B Mono-substituted Dibromo-triazine A->B + Nucleophile 1 (0 °C) C Di-substituted Mono-bromo-triazine B->C + Nucleophile 2 (Room Temp.) D Tri-substituted Triazine C->D + Nucleophile 3 (Elevated Temp.)

Caption: Synthetic pathway for creating diverse triazine derivatives.

The workflow for a typical nucleophilic substitution experiment can be visualized as follows:

G Experimental Workflow for Nucleophilic Substitution Start Start Reaction Reaction Setup: - Dissolve Triazine - Add Nucleophile - Add Base - Control Temperature Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Purification (Chromatography/ Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for synthesis and purification.

Conclusion

This compound stands out as a highly valuable and versatile reagent in organic synthesis. Its well-defined molecular structure and the predictable, temperature-dependent reactivity of its bromine substituents allow for the controlled and sequential introduction of a wide range of functional groups. This capability makes it an ideal platform for the construction of complex molecular architectures, with potential applications in drug discovery, materials science, and agrochemicals. While detailed experimental data for the parent compound remains somewhat elusive, the extensive literature on its chloro-analogue provides a robust framework for its synthetic manipulation. Further research into the specific properties and reactivity of this compound is warranted to fully exploit its potential in the development of novel and functional molecules.

References

An In-depth Technical Guide on the Solubility of 2,4,6-Tribromo-1,3,5-triazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-tribromo-1,3,5-triazine, a versatile heterocyclic organic compound. Due to its utility as a synthetic intermediate, understanding its solubility is crucial for its application in medicinal chemistry, materials science, and agrochemistry.

Core Compound Properties

This compound is a white to light yellow crystalline solid.[1] Its chemical structure features a 1,3,5-triazine ring symmetrically substituted with three bromine atoms. These bromine atoms act as excellent leaving groups in nucleophilic aromatic substitution reactions, which is key to its reactivity and utility as a precursor for more complex molecules.[2]

Solubility Profile

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, its general solubility characteristics are well-established. The compound exhibits low solubility in water but is generally soluble in organic solvents.[1][2] This solubility profile is critical for its use in various synthetic applications.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolubilityReference
WaterLow[1][2]
Organic SolventsSoluble[1][2]

It is important to note that for a related compound, 2,4,6-trihydrazine-1,3,5-triazine, insolubility has been observed in solvents like DMSO and chloroform.[3] While not directly applicable to the tribromo derivative, this suggests that solubility can vary significantly with different substitutions on the triazine ring.

Experimental Protocol for Solubility Determination

While specific published protocols for determining the solubility of this compound were not identified, a general and reliable method for determining the solubility of a solid in a solvent is the isothermal equilibrium method. This method involves the following steps:

  • Preparation of Saturated Solution: An excess amount of the solid (this compound) is added to a known volume of the organic solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: The concentration of the solute in the clear saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or gravimetric analysis after solvent evaporation.

  • Data Reporting: The solubility is typically expressed in units of grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

Synthetic Pathway: A Representative Experimental Workflow

The synthesis of substituted 1,3,5-triazines, for which this compound is a key precursor, often proceeds via sequential nucleophilic substitution. The following diagram illustrates a generalized workflow for the synthesis of a 2,4,6-trisubstituted-1,3,5-triazine starting from a tri-halogenated triazine like cyanuric chloride, which is analogous to the reactivity of this compound.

G cluster_0 Step 1: First Substitution cluster_1 Step 2: Second Substitution cluster_2 Step 3: Third Substitution A 2,4,6-Trihalogeno-1,3,5-triazine C 2,4-Dihalogeno-6-(Nu1)-1,3,5-triazine A->C Reaction at 0 °C A->C B Nucleophile 1 (Nu1-H) B->C E 2-Halogeno-4,6-di(Nu)-1,3,5-triazine C->E Reaction at Room Temp. C->E D Nucleophile 2 (Nu2-H) D->E G 2,4,6-Trisubstituted-1,3,5-triazine E->G Reaction at Elevated Temp. E->G F Nucleophile 3 (Nu3-H) F->G

References

2,4,6-Tribromo-1,3,5-triazine: An In-Depth Technical Guide to its Electrophilic Bromination Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tribromo-1,3,5-triazine, a halogenated heterocyclic compound, presents significant potential as a reagent for electrophilic bromination in organic synthesis. While its utility as a versatile building block in nucleophilic aromatic substitution reactions is well-established, its application as an electrophilic brominating agent is an area of growing interest. This technical guide explores the core principles of its electrophilic bromination potential, drawing parallels with analogous, well-documented reagents. Due to a notable scarcity of specific experimental data for this compound in this context, this paper provides detailed experimental protocols and quantitative data for the electrophilic bromination of representative aromatic substrates—an arene, a phenol, and an aniline—using a closely related and well-characterized reagent, N-bromosuccinimide (NBS). These examples serve as a practical framework for researchers seeking to explore the synthetic utility of this compound. The guide includes structured data tables for easy comparison of reaction parameters and outcomes, alongside detailed experimental methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of the described processes.

Introduction to this compound

This compound, also known as cyanuric bromide, is a symmetrical heterocyclic compound with the molecular formula C₃Br₃N₃.[1] The triazine ring is an electron-deficient system, and the three bromine atoms attached to the carbon atoms are excellent leaving groups in nucleophilic aromatic substitution reactions.[2] However, the C-Br bonds also possess a degree of covalent character that allows for the generation of an electrophilic bromine species (Br⁺), making it a potential reagent for electrophilic bromination reactions.[2] This reactivity is analogous to other N-bromo compounds and halogenated triazines, such as tribromoisocyanuric acid, which are utilized for the electrophilic bromination of various substrates, including alkenes and arenes.[2][3] The use of such solid, stable reagents can offer a safer and more manageable alternative to handling elemental bromine.[2]

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃Br₃N₃
Molecular Weight 317.77 g/mol
Appearance White to light yellow crystalline solid
Melting Point 264-265 °C
Solubility Low solubility in water, soluble in organic solvents

Electrophilic Bromination Potential

The electron-withdrawing nature of the triazine ring in this compound polarizes the carbon-bromine bonds, rendering the bromine atoms electrophilic. This intrinsic property forms the basis of its potential as an electrophilic brominating agent. In the presence of a suitable nucleophilic substrate, such as an electron-rich aromatic compound, the triazine can donate a bromonium ion (Br⁺) to effect electrophilic aromatic substitution.

General Mechanism of Electrophilic Aromatic Bromination

The electrophilic bromination of an aromatic ring generally proceeds through a two-step mechanism:

  • Formation of the Sigma Complex: The electrophilic bromine species is attacked by the π-electrons of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step of the reaction.

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.

G A Aromatic Substrate C Sigma Complex (Arenium Ion) A->C Attack by π-electrons B Electrophilic Bromine (from this compound) B->C D Brominated Product C->D Deprotonation E Protonated Triazine C->E

Caption: General mechanism of electrophilic aromatic bromination.

Representative Experimental Protocols for Electrophilic Aromatic Bromination

While specific experimental data for this compound as the brominating agent is limited in the available literature, the following protocols for the bromination of an arene (anisole), a phenol, and an aniline using N-bromosuccinimide (NBS) provide a valuable reference. These protocols can be adapted for investigations using this compound, with the stoichiometry adjusted based on the number of available bromine atoms.

Electrophilic Bromination of Anisole

The bromination of anisole is a classic example of electrophilic aromatic substitution on an activated benzene ring. The methoxy group is an ortho-, para-directing activator.

Experimental Protocol:

  • To a solution of anisole (1.0 mmol) in acetonitrile (10 mL) at 0 °C, add N-bromosuccinimide (1.0 mmol) in one portion.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction with water (20 mL).

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired brominated anisole.

Quantitative Data for Bromination of Anisole with NBS

SubstrateProduct(s)Yield (%)Reference
Anisole4-Bromoanisole96[4]
Anisole2-BromoanisoleMinor product[4]
Electrophilic Bromination of Phenol

Phenol is highly activated towards electrophilic substitution, and its reaction with bromine water typically leads to the formation of 2,4,6-tribromophenol.

Experimental Protocol:

  • Dissolve phenol (1.0 mmol) in water (10 mL).

  • Slowly add bromine water (a solution of bromine in water) dropwise with constant stirring at room temperature until the bromine color persists.

  • A white precipitate of 2,4,6-tribromophenol will form.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize from ethanol to obtain pure 2,4,6-tribromophenol.

Quantitative Data for Bromination of Phenol with Bromine Water

SubstrateProductYield (%)
Phenol2,4,6-Tribromophenol>95
Electrophilic Bromination of Aniline

Aniline is also highly activated, and its bromination with bromine water readily yields 2,4,6-tribromoaniline.

Experimental Protocol:

  • Dissolve aniline (1.0 mmol) in dilute hydrochloric acid (10 mL).

  • Slowly add bromine water dropwise with stirring at room temperature until the reaction is complete, indicated by the formation of a persistent yellow color.

  • A white precipitate of 2,4,6-tribromoaniline will form.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize from a mixture of ethanol and water to obtain pure 2,4,6-tribromoaniline.[5]

Quantitative Data for Bromination of Aniline with Bromine Water

SubstrateProductYield (%)
Aniline2,4,6-TribromoanilineHigh

Workflow and Signaling Pathway Diagrams

Experimental Workflow for Electrophilic Bromination

The general workflow for performing an electrophilic bromination of an aromatic substrate is outlined below.

G A Dissolve Aromatic Substrate in Solvent B Add Brominating Agent (e.g., this compound) A->B C Reaction Stirring (Controlled Temperature) B->C D Reaction Quenching C->D E Extraction D->E F Drying and Concentration E->F G Purification (e.g., Chromatography) F->G H Characterization G->H

Caption: General experimental workflow for electrophilic bromination.

Logical Relationship of Substrate Activation and Directing Effects

The outcome of electrophilic aromatic bromination is highly dependent on the nature of the substituents already present on the aromatic ring.

G cluster_0 Substituent on Aromatic Ring cluster_1 Reaction Outcome A Activating Group (-OH, -OR, -NH2) C Ortho/Para Bromination A->C E Increased Reaction Rate A->E B Deactivating Group (-NO2, -CN, -SO3H) D Meta Bromination B->D F Decreased Reaction Rate B->F

References

The Reactivity of Bromine Atoms in 2,4,6-Tribromo-1,3,5-triazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tribromo-1,3,5-triazine is a highly reactive and versatile heterocyclic compound that serves as a pivotal building block in modern organic synthesis. The three bromine atoms attached to the electron-deficient triazine core are excellent leaving groups, making the molecule susceptible to sequential nucleophilic aromatic substitution (SNAr) reactions. This property allows for the controlled and precise introduction of a wide array of functional groups, enabling the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the bromine atoms in this compound, including its synthesis, reactivity patterns, and applications in various scientific domains, with a particular focus on its relevance to drug discovery and materials science.

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science due to its rigid, planar geometry and the ability to engage in multiple hydrogen bonding interactions.[1] The halogenated derivatives, particularly 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, have been extensively studied and utilized. This compound, the bromo-analogue of TCT, offers analogous reactivity with the added advantage of bromine being a better leaving group, which can influence reaction kinetics and conditions.

The core of its utility lies in the temperature-controlled, sequential displacement of the three bromine atoms by a variety of nucleophiles.[2] This step-wise substitution is a powerful tool for creating mono-, di-, and tri-substituted triazine derivatives with tailored properties.[3] This guide will delve into the specifics of this reactivity, providing quantitative data where available, detailed experimental protocols, and visual representations of key processes.

Synthesis of this compound

Direct bromination of the parent 1,3,5-triazine ring is challenging due to the electron-deficient nature of the triazine core, which deactivates it towards electrophilic attack.[3] A more common and effective method for its synthesis is the trimerization of cyanogen bromide.

Synthesis from Cyanogen Bromide

A reported synthesis of this compound involves the reaction of cyanogen bromide in the presence of a Lewis acid catalyst, such as aluminum tribromide, in a suitable solvent like nitromethane.[4]

Table 1: Synthesis of this compound

Starting MaterialReagentsConditionsYieldReference
Cyanogen bromideAluminum tribromideNitromethane, 40-60°C60%[4]
Experimental Protocol: Synthesis from Cyanogen Bromide

Materials:

  • Cyanogen bromide

  • Aluminum tribromide

  • Nitromethane (anhydrous)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyanogen bromide in anhydrous nitromethane.

  • Carefully add aluminum tribromide to the solution. The addition may be exothermic.

  • Heat the reaction mixture to 40-60°C with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it over crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from an appropriate solvent.

Reactivity of the Bromine Atoms: Nucleophilic Aromatic Substitution

The primary mode of reactivity for the bromine atoms in this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the triazine ring makes the carbon atoms attached to the bromine atoms highly electrophilic and thus susceptible to attack by nucleophiles.

Sequential and Temperature-Dependent Substitution

A key feature of halogenated 1,3,5-triazines is the ability to undergo sequential substitution of the halogen atoms at different temperatures. This is well-documented for the chloro-analogue, TCT, and is applicable to the bromo-analogue. The first substitution is the most facile and occurs at the lowest temperature. Each subsequent substitution requires a higher temperature due to the introduction of electron-donating groups onto the triazine ring, which reduces its electrophilicity.[2]

Sequential_Substitution TBT 2,4,6-Tribromo- 1,3,5-triazine MonoSub 2,4-Dibromo-6-Nu- 1,3,5-triazine TBT->MonoSub + Nu⁻ (Low Temp, e.g., 0°C) DiSub 2-Bromo-4,6-di-Nu'- 1,3,5-triazine MonoSub->DiSub + Nu'⁻ (Room Temp) TriSub 2,4,6-Tri-Nu''- 1,3,5-triazine DiSub->TriSub + Nu''⁻ (Elevated Temp, e.g., >50°C)

Caption: Sequential nucleophilic substitution on the triazine core.

Reactivity with Different Nucleophiles

A wide range of nucleophiles can be employed to displace the bromine atoms, including those centered on oxygen, nitrogen, and sulfur. The general order of reactivity for nucleophiles with the analogous 2,4,6-trichloro-1,3,5-triazine has been shown to be alcohols > thiols > amines.[5]

Table 2: Qualitative Reactivity of Nucleophiles with Halogenated Triazines

Nucleophile TypeGeneral ReactivityResulting Functional Group
Alcohols (ROH)HighAlkoxy (-OR)
Thiols (RSH)ModerateThioether (-SR)
Amines (RNH2, R2NH)Moderate to LowAmino (-NHR, -NR2)

Note: This data is primarily based on studies with 2,4,6-trichloro-1,3,5-triazine and serves as a predictive model for the bromo-analogue.

Experimental Protocols for Nucleophilic Substitution

The following protocols are adapted from established procedures for 2,4,6-trichloro-1,3,5-triazine and can be applied to this compound, potentially with milder conditions due to the higher reactivity of the C-Br bond.

General Workflow for Nucleophilic Substitution

Experimental_Workflow start Start dissolve Dissolve this compound in a suitable solvent (e.g., THF, DCM) start->dissolve cool Cool the solution to the desired temperature (e.g., 0°C) dissolve->cool add_nuc Add the nucleophile and a base (e.g., DIPEA, K2CO3) dropwise cool->add_nuc react Stir the reaction mixture at the controlled temperature add_nuc->react monitor Monitor reaction progress (e.g., by TLC) react->monitor workup Perform aqueous workup to remove salts monitor->workup extract Extract the product with an organic solvent workup->extract dry Dry the organic layer and remove the solvent extract->dry purify Purify the product (e.g., chromatography, recrystallization) dry->purify end End purify->end

Caption: General experimental workflow for nucleophilic substitution.

Protocol for Monosubstitution with an Amine

This protocol is for the first substitution, which typically occurs at a low temperature.

Materials:

  • This compound

  • Primary or secondary amine (1 equivalent)

  • A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate (1 equivalent)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve the amine and the base in the same anhydrous solvent.

  • Add the amine-base solution dropwise to the stirred solution of the triazine at 0°C.

  • Allow the reaction to stir at 0°C for a specified time (e.g., 30 minutes to 2 hours), monitoring the progress by TLC.[2]

  • Once the starting material is consumed, proceed with an aqueous workup to remove the salt byproducts.

  • Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • The resulting mono-substituted product can be purified by column chromatography or recrystallization.

Protocol for Di- and Tri-substitution

For subsequent substitutions, the reaction temperature is typically increased.

  • Second Substitution: The purified mono-substituted product is dissolved in a suitable solvent, and the second nucleophile (which can be the same or different from the first) is added along with a base. The reaction is typically allowed to proceed at room temperature.[2]

  • Third Substitution: The di-substituted product is reacted with the third nucleophile at an elevated temperature (e.g., 50-80°C or higher) to achieve the final tri-substituted product.[2]

Table 3: Reaction Conditions for Sequential Substitution of 2,4,6-Trichloro-1,3,5-triazine (TCT) - An Analogy

Substitution StepNucleophileTemperatureBaseReference
FirstAmine, Alcohol, or Thiol0°CDIPEA[2]
SecondAmine, Alcohol, or ThiolRoom TemperatureDIPEA[2]
ThirdAmine, Alcohol, or Thiol> 50°C (Heating)DIPEA[2]

Note: These conditions for TCT provide a starting point for optimizing reactions with this compound. Due to the higher reactivity of the C-Br bond, lower temperatures or shorter reaction times may be sufficient.

Applications in Drug Development and Materials Science

The ability to introduce three distinct functional groups onto a rigid triazine core makes this compound a valuable scaffold in several areas:

  • Drug Discovery: The triazine core is present in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[1][6][7] The sequential substitution allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies.

  • Dendrimer and Polymer Synthesis: The C3-symmetric nature of the triazine core is ideal for the construction of dendrimers and star-shaped polymers.[3] The bromine atoms serve as anchor points for the growth of dendritic wedges or polymer chains.

  • Covalent Organic Frameworks (COFs): As a trifunctional monomer, this compound can be used in polymerization reactions to form highly ordered and porous materials like COFs, which have applications in gas storage, separation, and catalysis.[3]

Conclusion

This compound is a potent and versatile reagent in synthetic chemistry. The high reactivity of its three bromine atoms towards nucleophilic aromatic substitution, coupled with the ability to control the sequential replacement of these atoms through temperature modulation, provides a powerful strategy for the synthesis of a vast array of functionalized molecules. While much of the detailed mechanistic and quantitative reactivity data is derived from its chloro-analogue, the fundamental principles of its reactivity are well-understood. This guide provides researchers, scientists, and drug development professionals with a solid foundation for utilizing this valuable building block in their synthetic endeavors, from the design of novel therapeutic agents to the creation of advanced functional materials. Further research into the specific kinetics and yields of nucleophilic substitution on this compound will undoubtedly expand its utility and application in the future.

References

Thermal Stability of 2,4,6-Tribromo-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2,4,6-Tribromo-1,3,5-triazine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on providing a framework for its thermal analysis based on data from structurally related triazine derivatives. Detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to conduct their own thermal stability assessments. Furthermore, this guide outlines the known synthesis routes and potential thermal decomposition pathways.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃Br₃N₃
Molecular Weight 317.78 g/mol
Appearance White to light yellow crystalline solid
Melting Point Not available[1]
Boiling Point Not available[1]
Decomposition Temperature Not available[1]
Solubility Insoluble in water, soluble in many organic solvents

Thermal Stability Analysis of Related Triazine Compounds

To provide a comparative context for the expected thermal behavior of this compound, this section summarizes the thermal stability data for other substituted triazine derivatives. The stability of the triazine ring is influenced by the nature of its substituents.

CompoundOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)Analysis MethodReference
2,4,6-Triamino-1,3,5-triazine (Melamine)~238336.31 (exothermic peak)TGA/DTA[2][3]
2,4,6-Triazido-1,3,5-triazine-Onset at ~195.1, Peak at ~221.4DSC[4][5]
2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine---[6]

Experimental Protocols for Thermal Analysis

The following are detailed, generalized protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on organic compounds like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (typically alumina or platinum).

    • Ensure the sample is evenly distributed at the bottom of the crucible.

  • Experimental Conditions:

    • Purge Gas: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate the sample at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

    • Determine the final residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of melting point, phase transitions, and decomposition enthalpies.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (typically aluminum).

    • Hermetically seal the pan to contain any evolved gases during initial heating stages.

  • Experimental Conditions:

    • Reference: An empty, hermetically sealed aluminum pan.

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate the sample at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 400 °C (or a temperature beyond the decomposition point determined by TGA) at a constant heating rate of 10 °C/min.

    • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (in mW or W/g) versus temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature, peak temperature, and enthalpy of any observed thermal events by integrating the peak areas.

Synthesis and Decomposition Pathways

Synthesis of 2,4,6-Trisubstituted-1,3,5-triazines

The synthesis of 2,4,6-trisubstituted-1,3,5-triazines, including brominated derivatives, typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and proceeds via sequential nucleophilic substitution reactions. While a specific detailed synthesis for this compound from a non-halogenated precursor is not commonly described, a general pathway for creating various trisubstituted triazines is illustrated below. The synthesis of this compound can also be achieved from cyanogen bromide[7].

G cluster_start Starting Material cluster_reaction1 First Substitution cluster_intermediate1 Intermediate 1 cluster_reaction2 Second Substitution cluster_intermediate2 Intermediate 2 cluster_reaction3 Third Substitution cluster_final Final Product Cyanuric Chloride Cyanuric Chloride Reaction1 Nucleophilic Substitution Cyanuric Chloride->Reaction1 Nucleophile 1 (Nu1) Nucleophile 1 (Nu1) Nucleophile 1 (Nu1)->Reaction1 Mono-substituted Triazine Mono-substituted Triazine Reaction1->Mono-substituted Triazine Reaction2 Nucleophilic Substitution Mono-substituted Triazine->Reaction2 Nucleophile 2 (Nu2) Nucleophile 2 (Nu2) Nucleophile 2 (Nu2)->Reaction2 Di-substituted Triazine Di-substituted Triazine Reaction2->Di-substituted Triazine Reaction3 Nucleophilic Substitution Di-substituted Triazine->Reaction3 Nucleophile 3 (Nu3) Nucleophile 3 (Nu3) Nucleophile 3 (Nu3)->Reaction3 2,4,6-Trisubstituted-1,3,5-triazine 2,4,6-Trisubstituted-1,3,5-triazine Reaction3->2,4,6-Trisubstituted-1,3,5-triazine

General Synthetic Pathway for 2,4,6-Trisubstituted-1,3,5-triazines.
Potential Thermal Decomposition Products

Based on the elemental composition of this compound and safety data for related compounds, the hazardous decomposition products generated upon heating are expected to include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[8]. The presence of bromine suggests that hydrogen bromide (HBr) and other brominated organic compounds could also be formed, especially in the presence of hydrogen sources.

Conclusion

While specific quantitative data on the thermal stability of this compound is currently limited in the scientific literature, this guide provides a comprehensive framework for its evaluation. By utilizing the detailed experimental protocols for TGA and DSC, researchers can determine the precise decomposition temperature, thermal transitions, and overall stability of this compound. The comparative data from other triazine derivatives suggest that the triazine core offers good thermal stability. However, the high degree of bromination may influence its decomposition mechanism and the nature of the resulting byproducts. It is strongly recommended that any thermal analysis of this compound be conducted with appropriate safety precautions, including adequate ventilation and the use of personal protective equipment.

References

Spectroscopic Profile of 2,4,6-Tribromo-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-tribromo-1,3,5-triazine, a key building block in synthetic chemistry. Due to the highly symmetrical nature of this molecule, its spectroscopic signatures in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are predicted to be simplified[1]. This document compiles available data and provides general experimental protocols for the characterization of this and related compounds.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₃Br₃N₃[1]
Molecular Weight 317.76 g/mol [1]
Appearance White to light yellow crystalline solid[1]
Solubility Low solubility in water, soluble in organic solvents[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the D₃h symmetry of this compound, all three carbon atoms and all three nitrogen atoms are chemically equivalent. This equivalence results in a simplified NMR spectrum.

¹³C NMR: A single resonance is expected for the carbon atoms of the triazine ring. For a related compound, 1,3,5-tribromo-1,3,5-triazinane-2,4,6-trione, the carbonyl carbons resonate in the range of 160–170 ppm[2]. The chemical shift for the carbons in this compound is anticipated to be in a similar region.

¹H NMR: As there are no hydrogen atoms directly attached to the triazine ring, a proton NMR spectrum will not show any signals for the core structure.

Infrared (IR) Spectroscopy

The vibrational spectrum of this compound is characterized by absorptions corresponding to the triazine ring and the carbon-bromine bonds.

Wavenumber (cm⁻¹)Assignment
1500 - 1600Triazine ring vibrations
550 - 650C-Br stretching

Note: The specific peak values are based on data for the related compound 1,3,5-tribromo-1,3,5-triazinane-2,4,6-trione[2].

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of three bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This will result in a cluster of peaks for the molecular ion and its fragments, with a distinctive intensity distribution.

Experimental Protocols

Detailed experimental procedures for acquiring spectroscopic data for triazine derivatives are outlined below. These are general protocols and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 90° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or after dissolving it in a suitable solvent for techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or a softer ionization method like ESI or APCI.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound. The characteristic isotopic pattern of bromine should be carefully examined to confirm the presence of three bromine atoms.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow for the spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹³C) Purification->NMR Characterization IR IR Spectroscopy Purification->IR Characterization MS Mass Spectrometry Purification->MS Characterization NMR_Data Single ¹³C Peak (Symmetry) NMR->NMR_Data IR_Data Triazine & C-Br Bands IR->IR_Data MS_Data Isotopic Pattern (3 Bromine atoms) MS->MS_Data Structure_Confirmed Structure Confirmed NMR_Data->Structure_Confirmed IR_Data->Structure_Confirmed MS_Data->Structure_Confirmed

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

2,4,6-Tribromo-1,3,5-triazine: A Versatile Synthetic Intermediate for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tribromo-1,3,5-triazine, a halogenated heterocyclic compound, has emerged as a highly versatile and reactive building block in synthetic organic chemistry. Its unique electronic properties and the presence of three activatable bromine atoms make it an exceptional scaffold for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its burgeoning role in drug development. Detailed experimental protocols for its synthesis and key transformations, alongside tabulated quantitative data, offer a practical resource for researchers. Furthermore, this guide illustrates key reaction pathways and its relevance in targeting cellular signaling cascades through detailed diagrams, underscoring its significance as a privileged structure in medicinal chemistry.

Introduction

The 1,3,5-triazine (or s-triazine) core is a prominent scaffold in medicinal chemistry, with several derivatives having received regulatory approval for therapeutic use.[1][2] The symmetrical substitution of this core with three bromine atoms in this compound (also known as cyanuric bromide) confers significant reactivity, making it an invaluable intermediate for the synthesis of mono-, di-, and tri-substituted triazine derivatives.[3] The bromine atoms serve as excellent leaving groups in nucleophilic aromatic substitution (SNA_r) reactions, allowing for the sequential and controlled introduction of a wide range of nucleophiles. This step-wise functionalization is a key feature that enables the generation of vast chemical diversity from a single, readily accessible starting material. This guide will delve into the synthetic utility of this reagent, providing practical insights for its application in contemporary research and drug discovery endeavors.

Physicochemical Properties

This compound is a white to light yellow crystalline solid with good thermal stability. A summary of its key physicochemical properties is presented in Table 1.

PropertyValue
Molecular Formula C₃Br₃N₃
Molecular Weight 317.77 g/mol
Melting Point 264-265 °C
Boiling Point 425.9 °C at 760 mmHg
Density 2.7 g/cm³
Solubility Low solubility in water, soluble in various organic solvents.

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound

The primary and most effective method for the synthesis of this compound is the catalyzed trimerization of cyanogen bromide (BrCN).[3]

General Reaction Scheme

BrCN 3 Br-C≡N TBT This compound BrCN->TBT Catalyst (e.g., AlBr₃, HBr) TBT This compound MonoSub Mono-substituted Triazine TBT->MonoSub + Nu¹H ~0 °C DiSub Di-substituted Triazine MonoSub->DiSub + Nu²H ~Room Temp. TriSub Tri-substituted Triazine DiSub->TriSub + Nu³H Heat cluster_0 TriazineBr Triazine-Br TriazineAryl Triazine-Ar TriazineBr->TriazineAryl Pd(0) catalyst Base ArylBoronic Ar-B(OH)₂ ArylBoronic->TriazineAryl Pd(0) catalyst Base Plus + Plus->TriazineAryl Pd(0) catalyst Base cluster_1 TriazineBr Triazine-Br TriazineAlkyne Triazine-C≡C-R TriazineBr->TriazineAlkyne Pd(0) catalyst Cu(I) co-catalyst Base Alkyne R-C≡CH Alkyne->TriazineAlkyne Pd(0) catalyst Cu(I) co-catalyst Base Plus + Plus->TriazineAlkyne Pd(0) catalyst Cu(I) co-catalyst Base RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Growth Cell Growth & Survival mTORC1->Growth Triazine s-Triazine Inhibitor Triazine->PI3K Triazine->mTORC1

References

Methodological & Application

Application Notes: Synthesis and Utility of Star-Shaped Molecules from a 2,4,6-Tribromo-1,3,5-triazine Core

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Star-shaped molecules, including dendrimers and star polymers, have garnered significant attention in materials science and medicine due to their unique three-dimensional architecture, high functionality, and tailored properties.[1][2] The 1,3,5-triazine ring is an excellent scaffold for constructing these molecules because of its C3 symmetry and the ability to undergo sequential, controlled reactions.[1] While 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is a common precursor, its bromo-analog, 2,4,6-tribromo-1,3,5-triazine, serves as a highly reactive and versatile building block for creating novel star-shaped architectures.[3] The three bromine atoms are excellent leaving groups, allowing for precise, step-wise nucleophilic aromatic substitution to build mono-, di-, and tri-substituted derivatives.[3]

These triazine-based star molecules are being explored for a wide range of applications, including as drug delivery vehicles, components in organic light-emitting diodes (OLEDs), and as porous organic polymers for energy storage.[4][5][6][7] For drug development professionals, their amenability to functionalization allows for the attachment of targeting ligands and the encapsulation of hydrophobic drugs, potentially enhancing bioavailability and enabling controlled release.[5][8]

Synthesis Strategies

The primary method for synthesizing star-shaped molecules from this compound is sequential, temperature-controlled nucleophilic aromatic substitution (SNAr). The reactivity of the C-Br bonds decreases as more bromine atoms are substituted, allowing for controlled, step-wise reactions.[9][10]

  • First Substitution: Occurs at low temperatures (typically around 0 °C).

  • Second Substitution: Proceeds at room temperature.

  • Third Substitution: Requires elevated temperatures (heating).

This differential reactivity allows for the precise construction of both symmetric (homo-functional) and asymmetric (hetero-functional) star molecules. Other advanced methods, such as Suzuki-Miyaura cross-coupling reactions, can also be employed to form carbon-carbon bonds, linking the triazine core to various aryl groups.[3]

Experimental Protocols

Protocol 1: Synthesis of a Symmetric Star-Shaped Molecule via Nucleophilic Substitution

This protocol describes the synthesis of a G0 (Generation 0) star-shaped molecule by reacting this compound with three equivalents of an amine-containing arm, such as 4-(aminomethyl)phenol.

Materials:

  • This compound

  • 4-(Aminomethyl)phenol

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, heating mantle, and standard glassware

Procedure:

  • Dissolution: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (20 mL).

  • First Arm Addition (0 °C): Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve 4-(aminomethyl)phenol (3.3 eq) and DIPEA (3.5 eq) in anhydrous DMF (10 mL).

  • Reaction Progression: Add the amine solution dropwise to the triazine solution over 30 minutes, maintaining the temperature at 0 °C. Stir for an additional 2 hours at this temperature.

  • Second & Third Substitution (Heating): Slowly warm the reaction mixture to room temperature and then heat to 80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. A precipitate should form.

  • Extraction: If a precipitate does not form or is oily, extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final star-shaped molecule.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data and Applications

Triazine-based star molecules have shown significant promise in biomedical and materials science applications.

Application in Drug Delivery

The well-defined structure of triazine-cored dendrimers and polymers makes them ideal candidates for drug delivery systems.[5][11] The hydrophobic core can encapsulate poorly soluble drugs, while the hydrophilic periphery enhances aqueous solubility and biocompatibility.[8] Studies have demonstrated high drug loading efficiencies and sustained release profiles for anticancer drugs, indicating their potential to improve therapeutic outcomes.[4] For example, s-triazine polyamides have been formulated into nanoparticles for the delivery of celecoxib, an anti-inflammatory and anti-cancer agent.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on triazine-based star-shaped molecules.

Table 1: Synthesis Yields of Star-Shaped Molecules with a 1,3,5-Triazine Core

Core PrecursorArm/SubstituentSynthetic MethodYield (%)Reference
2,4,6-Tris(4-formylphenoxy)-1,3,5-triazinePhenylthiazolyl hydrazoneCondensation79%[12]
2,4,6-Tris(4-formylphenoxy)-1,3,5-triazineChlorophenylthiazolyl hydrazoneCondensation81%[12]
2,4,6-Tris(4-acetylphenoxy)-1,3,5-triazinep-Substituted benzoic hydrazidesCondensationExcellent[13]
2,4,6-Trichloro-1,3,5-triazineDiethanolamine (G3 Dendrimer)Divergent Synthesis63%[8]
2,4,6-Trichloro-1,3,5-triazineThiophene/BithiopheneStille Coupling60-80%[14]

Table 2: Drug Loading and Release Characteristics of Triazine-Based Nanoparticles

Polymer SystemDrugEntrapment Efficiency (%)Drug Loading (%)Cumulative Release (48h, %)Reference
s-Triazine Polyamide (NP 26)CelecoxibHigh (not specified)-46.90[4]
s-Triazine Polyamide (NP 43)Celecoxib62.3 - 99.81.58 - 4.1964.20[4]
s-Triazine Polyamide (NP 44)Celecoxib62.3 - 99.81.58 - 4.1957.81[4]
s-Triazine Polyamide (NP 45)Celecoxib62.3 - 99.81.58 - 4.1953.95[4]
Triazine Dendrimer (G3)Paclitaxel--Controlled Release[8]

Visualizations

Synthesis Workflow Diagram

G start Start: 2,4,6-Tribromo- 1,3,5-triazine step1 Step 1: First Substitution (0 °C) start->step1 nuc1 Nucleophile 1 (e.g., Amine) nuc1->step1 intermediate1 Mono-substituted Triazine step1->intermediate1 step2 Step 2: Second Substitution (Room Temp.) intermediate1->step2 nuc2 Nucleophile 2 nuc2->step2 intermediate2 Di-substituted Triazine step2->intermediate2 step3 Step 3: Third Substitution (Heating) intermediate2->step3 nuc3 Nucleophile 3 nuc3->step3 final_product Final Product: Tri-substituted Star Molecule step3->final_product

Caption: Workflow for temperature-controlled sequential synthesis of star-shaped molecules.

Conceptual Model for Drug Delivery

G cluster_star Star-Shaped Polymer Nanocarrier cluster_release Drug Release Mechanism core 1,3,5-Triazine Core arm1 Arm core->arm1 covalent link arm2 Arm core->arm2 arm3 Arm core->arm3 drug Drug Payload release Sustained Release of Drug drug->release Stimuli (pH, enzymes) target Target Site (e.g., Tumor) release->target

Caption: Conceptual model of a triazine-based nanocarrier for targeted drug delivery.

References

Application Notes and Protocols for the Use of 2,4,6-Tribromo-1,3,5-triazine in Dendrimer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following document provides detailed application notes and hypothetical protocols for the utilization of 2,4,6-tribromo-1,3,5-triazine as a core molecule in the synthesis of dendrimers. While the vast majority of existing literature focuses on the analogous and more common 2,4,6-trichloro-1,3,5-triazine (TCT, cyanuric chloride)[1], the tribromo- a offers a chemically viable alternative with potentially distinct reactivity and properties. The bromine atoms on the triazine ring are excellent leaving groups, making the molecule highly reactive towards nucleophilic aromatic substitution, a key reaction in the construction of dendrimers[2].

These protocols are based on established methodologies for triazine-based dendrimers and are intended to serve as a foundational guide for researchers exploring the use of this compound in their synthetic endeavors.

Application Notes

Introduction to this compound in Dendrimer Synthesis

This compound is a heterocyclic compound featuring a six-membered aromatic ring composed of three carbon and three nitrogen atoms, symmetrically substituted with three bromine atoms. Its structural analogy to TCT suggests its utility as a trifunctional core for the construction of dendrimers. The synthesis of dendrimers from this core can proceed through two primary strategies: the divergent method, where the dendrimer is grown outwards from the core, and the convergent method, where dendritic wedges (dendrons) are first synthesized and then attached to the core in the final step[3].

Advantages of a Triazine Core

Triazine-based dendrimers offer several advantages:

  • Synthetic Versatility: The stepwise substitution of the halogen atoms allows for precise control over the dendrimer's architecture and surface functionality[4]. This enables the creation of dendrimers with diverse peripheral groups for various applications.

  • Structural Rigidity and Globularity: The triazine core imparts a degree of rigidity to the resulting dendrimer, leading to well-defined, globular structures, which is a desirable characteristic for applications such as drug delivery and catalysis[5].

  • Thermal and Chemical Stability: The triazine ring is known for its stability under a range of conditions[2].

Potential Applications in Drug Development

The well-defined structure and multivalency of dendrimers synthesized from a this compound core make them promising candidates for various biomedical applications:

  • Drug Delivery: The hydrophobic interior of the dendrimer can encapsulate hydrophobic drug molecules, while the periphery can be functionalized with hydrophilic groups to enhance solubility or with targeting ligands for site-specific delivery[3][5].

  • Gene Delivery: Cationic dendrimers can form complexes with nucleic acids (DNA and RNA) and facilitate their delivery into cells for gene therapy applications[6].

  • Bioimaging: The dendrimer scaffold can be functionalized with imaging agents for diagnostic purposes.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and adapted from established procedures for 2,4,6-trichloro-1,3,5-triazine. Optimization of reaction conditions (temperature, time, stoichiometry) will be necessary.

Protocol 1: Divergent Synthesis of a Generation 1 (G1) Dendrimer

This protocol describes the synthesis of a G1 dendrimer with a this compound core and a generic diamine linker with a protected functional group (e.g., Boc-protected amine).

Step 1: Synthesis of the G0 Dendrimer (Trisubstituted Triazine)

  • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the mono-Boc-protected diamine (e.g., N-Boc-1,6-hexanediamine) (3.3 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.5 eq) in the same anhydrous solvent.

  • Add the diamine solution dropwise to the stirred solution of this compound over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the G0 dendrimer.

Step 2: Deprotection of the Peripheral Boc Groups

  • Dissolve the purified G0 dendrimer in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of methanol and precipitate the amine salt by adding diethyl ether.

  • Collect the deprotected G0 dendrimer (as a TFA salt) by filtration and dry under vacuum.

Step 3: Synthesis of the G1 Dendrimer

  • Dissolve the deprotected G0 dendrimer (1.0 eq) and DIPEA (sufficient to neutralize the TFA salts and act as a base) in an anhydrous solvent.

  • In a separate flask, prepare a solution of a mono-substituted dibromo-triazine monomer (prepared by reacting this compound with one equivalent of a protected amine).

  • Add the monomer solution to the solution of the deprotected G0 dendrimer.

  • Heat the reaction mixture to reflux and stir for 24-48 hours.

  • Cool the reaction mixture, and purify the G1 dendrimer using similar workup and chromatography procedures as in Step 1.

Protocol 2: Convergent Synthesis of a G1 Dendrimer

This protocol outlines the synthesis of a G1 dendron which is then attached to the this compound core.

Step 1: Synthesis of the G1 Dendron

  • React a suitable peripheral molecule (e.g., a mono-Boc-protected amine) with this compound in a 1:1 molar ratio at 0 °C to obtain a mono-substituted dibromo-triazine.

  • React the resulting dibromo-triazine with two equivalents of a linker molecule containing a protected functional group (e.g., a protected amine or alcohol) at room temperature to form the G1 dendron.

  • Deprotect the focal point functional group of the G1 dendron.

Step 2: Attachment of Dendrons to the Core

  • Dissolve this compound (1.0 eq) in an anhydrous solvent at 0 °C.

  • Add a solution of the deprotected G1 dendron (3.3 eq) and a suitable base (e.g., DIPEA) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Purify the final G1 dendrimer using aqueous workup and column chromatography.

Data Presentation

The following tables present representative quantitative data for the hypothetical synthesis of a G1 dendrimer using the divergent approach.

Table 1: Reactants and Conditions for G0 Synthesis

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass (g)
This compound1.0320.785.01.60
N-Boc-1,6-hexanediamine3.3216.3216.53.57
DIPEA3.5129.2417.52.26
Solvent Volume (mL)
Anhydrous THF---100
Reaction Conditions
Temperature0 °C to RT
Time18 hours
Product Yield (%)
G0 Dendrimer---85

Table 2: Characterization Data for Hypothetical Dendrimers

CompoundExpected ¹H NMR Signals (δ, ppm)Expected ¹³C NMR Signals (δ, ppm)Expected Mass (m/z) [M+H]⁺
G0 DendrimerSignals for Boc group, alkyl chain protons, and triazine-adjacent protons.Signals for Boc carbonyl, alkyl carbons, and triazine carbons.~885
Deprotected G0Absence of Boc signals, shifts in adjacent proton signals.Absence of Boc signals, shifts in adjacent carbon signals.~585
G1 DendrimerComplex spectrum with overlapping signals from multiple repeating units.Multiple signals corresponding to the G0 and added monomer units.~2000-2500

Visualizations

Divergent Synthesis Workflow

G A This compound (Core) C G0 Dendrimer (Boc-protected) A->C Step 1 B Mono-Boc-protected Diamine (3.3 eq) B->C D Deprotection (TFA/DCM) C->D E Deprotected G0 (Amine Terminated) D->E G G1 Dendrimer (Boc-protected) E->G Step 2 F Monobromo-triazine Monomer F->G

Caption: Divergent synthesis of a G1 dendrimer from a tribromo-triazine core.

Convergent Synthesis Workflow

G A Peripheral Molecule C Dibromo-triazine Intermediate A->C Step 1a B This compound (1 eq) B->C E G1 Dendron (Protected) C->E Step 1b D Linker Molecule (2 eq) D->E F Deprotection (Focal Point) E->F G Deprotected G1 Dendron F->G I G1 Dendrimer G->I Step 2 H This compound (Core) H->I

Caption: Convergent synthesis of a G1 dendrimer using a tribromo-triazine core.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4,6-Tribromo-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromo-1,3,5-triazine is a highly reactive and versatile heterocyclic compound, serving as a key building block in synthetic organic chemistry. Its utility is centered on the three bromine atoms, which act as excellent leaving groups in nucleophilic aromatic substitution (SNA) reactions. This reactivity is analogous to the more extensively studied 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), allowing for the sequential and controlled replacement of the bromine atoms with a wide array of nucleophiles. This step-wise substitution enables the precise construction of mono-, di-, and tri-substituted triazine derivatives, which are of significant interest in medicinal chemistry, materials science, and agrochemistry for the development of novel compounds, including star-shaped molecules and dendrimers.

The substitution of the bromine atoms is temperature-dependent, a critical feature that allows for selective functionalization. Generally, the first substitution can be achieved at low temperatures (e.g., 0 °C), the second at ambient temperature, and the third requires elevated temperatures. The reactivity of the nucleophiles also plays a crucial role, with a typical preferential order of alcohols being more reactive than thiols, which are in turn more reactive than amines. These principles allow for the strategic design of synthetic pathways to achieve the desired substitution pattern.

Experimental Protocols

The following protocols are provided as a general guideline for the nucleophilic substitution on this compound. The specific reaction conditions, such as temperature, reaction time, and choice of base and solvent, may require optimization depending on the specific nucleophile being used. The reactivity of this compound is expected to be higher than its chloro-analogue, potentially allowing for milder reaction conditions.

Materials and General Procedure:

  • Starting Material: this compound

  • Nucleophiles: Alcohols, thiols, amines (primary or secondary)

  • Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to neutralize the HBr formed during the reaction.

  • Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used.

  • General Setup: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.

Protocol 1: Monosubstitution of this compound

This protocol describes the replacement of a single bromine atom.

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the nucleophile (1.0 eq) to the stirred solution.

  • Add the base (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Disubstitution of this compound

This protocol is for the synthesis of a disubstituted triazine, starting from the monosubstituted product.

  • Dissolve the monosubstituted triazine derivative (1.0 eq) in the chosen anhydrous solvent.

  • Add the second nucleophile (1.0-1.1 eq) to the solution. This can be the same as or different from the first nucleophile.

  • Add the base (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Work-up the reaction as described in Protocol 1.

  • Purify the product by appropriate chromatographic techniques.

Protocol 3: Trisubstitution of this compound

This protocol outlines the synthesis of a fully substituted triazine.

  • Dissolve the disubstituted triazine derivative (1.0 eq) in a suitable high-boiling anhydrous solvent (e.g., THF, dioxane, or toluene).

  • Add the third nucleophile (1.0-1.2 eq) and the base (1.2 eq).

  • Heat the reaction mixture to reflux and monitor by TLC. The use of microwave irradiation can also be beneficial for driving the final substitution to completion, particularly with less reactive nucleophiles.

  • After the reaction is complete, cool the mixture to room temperature and perform the work-up as described in Protocol 1.

  • Purify the trisubstituted triazine product.

Data Presentation

The following tables summarize the expected reaction conditions for the sequential substitution on the triazine core.

Substitution Step Typical Temperature Nucleophile Equivalents Base Equivalents
Monosubstitution 0 °C1.01.1
Disubstitution Room Temperature1.0 - 1.11.1
Trisubstitution Reflux / Elevated Temperature1.0 - 1.21.2

Table 1: General Temperature and Stoichiometry for Sequential Nucleophilic Substitution.

Nucleophile Type Relative Reactivity Typical Reaction Conditions for First Substitution
Alcohol (R-OH) High0 °C, rapid reaction
Thiol (R-SH) Medium0 °C to room temperature
Amine (R-NH2) LowerRoom temperature or gentle heating

Table 2: Relative Reactivity of Common Nucleophiles.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the sequential substitution.

experimental_workflow start Start: this compound mono_sub Monosubstitution (Nucleophile 1, Base, 0 °C) start->mono_sub di_sub Disubstitution (Nucleophile 2, Base, RT) mono_sub->di_sub tri_sub Trisubstitution (Nucleophile 3, Base, Reflux) di_sub->tri_sub end End: Fully Substituted Triazine tri_sub->end

Caption: Sequential Nucleophilic Aromatic Substitution Workflow.

logical_relationship triazine This compound Position 2 Position 4 Position 6 sub1 Mono-substituted Triazine triazine:p1->sub1 + Nucleophile 1 (0 °C) sub2 Di-substituted Triazine sub1->sub2 + Nucleophile 2 (Room Temp) sub3 Tri-substituted Triazine sub2->sub3 + Nucleophile 3 (Reflux)

Caption: Logical Progression of Triazine Functionalization.

Application Notes and Protocols: 2,4,6-Tribromo-1,3,5-triazine in Functional Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,4,6-Tribromo-1,3,5-triazine (TBT) is a heterocyclic organic compound featuring a triazine ring symmetrically substituted with three bromine atoms.[1] Analogous to its more common chlorinated counterpart, 2,4,6-trichloro-1,3,5-triazine (TCT), TBT serves as a highly reactive and versatile building block in synthetic chemistry.[1] The three bromine atoms are excellent leaving groups, enabling sequential and controlled nucleophilic aromatic substitution (SNAr) reactions.[1] This step-wise reactivity allows for the precise construction of mono-, di-, and tri-substituted triazine derivatives, making TBT an ideal monomer or functionalization agent for the synthesis of advanced polymers with tailored properties for research, materials science, and drug development.[1][2]

Core Chemistry: Sequential Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in polymer synthesis stems from the differential reactivity of its C-Br bonds. The substitution of one bromine atom with a nucleophile deactivates the remaining positions, allowing for a controlled, stepwise introduction of different functional groups by carefully managing reaction conditions, particularly temperature. This is the same principle governing the widely used TCT (cyanuric chloride).[3][4][5]

The general hierarchy for substitution is as follows:

  • First Substitution: Occurs at low temperatures (e.g., 0 °C).

  • Second Substitution: Requires intermediate temperatures (e.g., room temperature).

  • Third Substitution: Requires elevated temperatures (e.g., heating).[5]

This allows for the synthesis of polymers with precisely controlled side-chain functionalities or for the creation of complex, cross-linked network polymers.

G TBT This compound MonoSub Mono-substituted (Dibromo-triazine) TBT->MonoSub 0 °C DiSub Di-substituted (Monobromo-triazine) MonoSub->DiSub Room Temp. TriSub Tri-substituted Triazine DiSub->TriSub Heat Nu1 Nucleophile 1 (Nu¹-H) Nu1->TBT Nu2 Nucleophile 2 (Nu²-H) Nu2->MonoSub Nu3 Nucleophile 3 (Nu³-H) Nu3->DiSub

Caption: Sequential substitution on the TBT core.

Application Note 1: Synthesis of Triazine-Based Porous Organic Polymers (POPs)

Triazine-based POPs are a class of materials with high nitrogen content, tunable porosity, and excellent chemical stability.[2] These features make them suitable for applications such as heterogeneous catalysis and gas adsorption.[6][7] The synthesis typically involves the reaction of TBT with multifunctional amine or phenoxy linkers to create a rigid, cross-linked, porous network.

Experimental Protocol: Synthesis of a Triazine-Based POP

This protocol is adapted from the synthesis of amine-linked POPs.[6]

  • Reagents & Setup:

    • This compound (TBT)

    • Tris(4-aminophenyl)amine (or other multifunctional amine linker)

    • Anhydrous 1,4-Dioxane (solvent)

    • N,N-Diisopropylethylamine (DIEA, as an HCl scavenger)

    • Schlenk flask and nitrogen line for an inert atmosphere.

  • Procedure:

    • In a 100 mL Schlenk flask under a nitrogen atmosphere, dissolve TBT (e.g., 1.0 mmol) and the amine linker (e.g., 1.0 mmol) in anhydrous 1,4-dioxane (40 mL).

    • Add DIEA (3.5 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 1 hour, then heat to 90 °C and maintain for 48 hours.

    • After cooling to room temperature, collect the resulting solid precipitate by filtration.

    • Wash the solid extensively with deionized water, methanol, and dichloromethane to remove unreacted monomers and salts.

    • Dry the polymer in a vacuum oven at 80 °C overnight.

  • Characterization:

    • The resulting porous polymer can be characterized using Powder X-ray Diffraction (PXRD), N₂ sorption analysis (for surface area and pore size), Scanning Electron Microscopy (SEM), and Fourier-Transform Infrared (FTIR) spectroscopy.[6]

G start Start dissolve Dissolve TBT & Amine Linker in Anhydrous Dioxane start->dissolve add_base Add DIEA Base dissolve->add_base react Heat at 90°C for 48h under N₂ Atmosphere add_base->react filter Cool, Filter Precipitate react->filter wash Wash with Water, Methanol, DCM filter->wash dry Dry in Vacuum Oven wash->dry characterize Characterize POP (FTIR, SEM, N₂ Sorption) dry->characterize end End characterize->end

Caption: Workflow for porous organic polymer (POP) synthesis.

Representative Data for Triazine-Based Polymers

The following table summarizes typical properties of triazine-based conjugated microporous polymers (TCMPs), demonstrating their high surface areas and CO₂ adsorption capabilities.[7]

Polymer IDBET Surface Area (m² g⁻¹)CO₂ Uptake at 298 K, 1 bar (mmol g⁻¹)
TNCMP-17501.15
TNCMP-29951.45
TNCMP-36801.05
Data adapted from analogous 1,3,5-triazine node systems.[7]

Application Note 2: Post-Polymerization Modification (PPM)

Post-polymerization modification is a powerful strategy to introduce diverse functionalities onto a pre-synthesized polymer backbone.[8][9] A polymer containing TBT-derived units can be sequentially functionalized, allowing for the fine-tuning of material properties such as solubility, hydrophilicity, or for the attachment of bioactive molecules.

Experimental Protocol: Generic PPM of a Triazine-Containing Polymer

This protocol assumes the starting material is a polymer with pendant dibromo-triazine groups.

  • Reagents & Setup:

    • Polymer with pendant dibromo-triazine units

    • Nucleophile of choice (e.g., an amine, thiol, or alcohol)

    • Aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

    • Base (if required, e.g., DIEA for amine nucleophiles)

    • Round-bottom flask with a magnetic stirrer.

  • Procedure (for second substitution):

    • Dissolve the triazine-containing polymer (1.0 eq of reactive sites) in the chosen solvent.

    • Add the nucleophile (e.g., 1.5 eq) and the base (e.g., 2.0 eq, if needed).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) on a small molecule analogue or by NMR if feasible.

    • Precipitate the functionalized polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or hexane).

    • Filter and wash the polymer to remove excess reagents.

    • Dry the modified polymer under vacuum.

  • Further Modification:

    • To substitute the final bromine atom, repeat the process using a different nucleophile and elevated temperatures (e.g., 50-80 °C).

G start Polymer with Pendant Dibromo-triazine Groups dissolve Dissolve Polymer in Aprotic Solvent start->dissolve add_reagents Add Nucleophile (Nu²) and Base (if needed) dissolve->add_reagents react Stir at Room Temp for 12-24h add_reagents->react precipitate Precipitate Polymer in Non-Solvent react->precipitate purify Filter, Wash, and Dry precipitate->purify product Polymer with Pendant Monobromo-triazine Groups purify->product optional Repeat with Nu³ at Elevated Temp. product->optional Optional Final Step

Caption: Workflow for post-polymerization modification.

Table of Nucleophiles and Introduced Functionalities
Nucleophile ClassExampleIntroduced FunctionalityPotential Application
Amines EthanolamineHydroxyl groups (-OH)Increased hydrophilicity, reactive sites
Boc-protected diamineProtected amineDrug conjugation after deprotection
Thiols Cysteine ethyl esterAmino acid residueBiocompatibility, further coupling
Alcohols/Phenols Propargyl alcoholAlkyne group"Click" chemistry reactions (e.g., CuAAC)
PhenolAromatic side-chainTuning electronic properties

Application Note 3: Solid-Phase Synthesis of Sequence-Defined Polymers

A highly advanced application of triazine chemistry is the solid-phase synthesis of sequence-defined polymers.[10] This "submonomer" approach allows for the precise installation of side chains in a controlled sequence, mimicking the structure of biological macromolecules.

Experimental Protocol: Solid-Phase Synthesis of a Triazine-Based Trimer

This protocol is adapted from the synthesis of triazine-based polymers (TZPs) on a solid support.[10]

  • Materials & Setup:

    • Rink Amide resin (solid support).[10]

    • Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (solvents).

    • Piperidine in DMF (for Fmoc deprotection).

    • Submonomer 1: Dichloro-triazine with desired R¹ group.

    • Submonomer 2: Diamine linker (e.g., N,N'-dimethylethylenediamine).

    • Submonomer 3: Dichloro-triazine with desired R² group.

    • Trifluoroacetic acid (TFA) for cleavage.

  • Procedure (One Cycle):

    • Swell the Rink Amide resin in DMF.

    • Coupling 1 (Linker): Add the diamine linker to the resin and react to couple the first amine.

    • Coupling 2 (Triazine): Add the first dichloro-triazine submonomer and a base (DIEA), and react at 35 °C to couple the triazine to the linker.[10]

    • Coupling 3 (Linker): Add an excess of the diamine linker to substitute the second chlorine on the triazine.

    • Repeat: Repeat steps 2 and 3 with subsequent dichloro-triazine submonomers to build the desired sequence.

  • Cleavage and Purification:

    • Once the synthesis is complete, treat the resin with a solution of 50% TFA in DCM to cleave the polymer from the support.[10]

    • Evaporate the solvent, and purify the crude polymer product by reverse-phase HPLC.[10]

    • Characterize the final product using High-Resolution Mass Spectrometry (HRMS) and NMR.[10]

Characterization Data for a Sequence-Defined Triazine Polymer
Polymer IDSequenceCalculated Mass [M+H]⁺Found Mass (HRMS) [M+H]⁺Yield (%)
TZP 3R¹ - R² - R¹1392.45371392.453775
TZP 4R³ - R⁴ - R⁵1348.55861348.552731
Data represents examples of heteropolymers synthesized via this method, where Rⁿ are different side chains. Adapted from literature.[10]

References

Application Notes and Protocols for 2,4,6-Tribromo-1,3,5-triazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromo-1,3,5-triazine (TBT) is a heterocyclic organic compound that serves as a highly reactive and versatile building block in synthetic organic chemistry. Analogous to the more commonly used 2,4,6-trichloro-1,3,5-triazine (TCT), TBT features a 1,3,5-triazine core symmetrically substituted with three bromine atoms. These bromine atoms are excellent leaving groups, making TBT an ideal precursor for the synthesis of a diverse range of medicinal chemistry compounds through sequential and selective substitution reactions.[1]

The 1,3,5-triazine scaffold is recognized as a "privileged structure" in drug discovery, appearing in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The trifunctional nature of TBT allows for the controlled, stepwise introduction of various nucleophiles (containing nitrogen, oxygen, or sulfur) and aryl groups (via cross-coupling), enabling the generation of large and diverse compound libraries from a single starting material.[1]

These application notes provide detailed protocols for two key synthetic strategies using TBT as a precursor: the synthesis of kinase inhibitors via sequential nucleophilic substitution and the synthesis of biaryl triazines via Suzuki-Miyaura cross-coupling.

Application Note 1: Synthesis of Kinase Inhibitors via Sequential Nucleophilic Substitution

Background: The 1,3,5-triazine core is a prominent scaffold in the design of kinase inhibitors. A critical signaling pathway often dysregulated in cancer is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, which governs cell growth, proliferation, and survival.[2][3][4][5] Several s-triazine derivatives have been developed as potent inhibitors of this pathway, demonstrating the scaffold's utility in oncology drug discovery.

The synthetic strategy leverages the differential reactivity of the bromine atoms on the TBT core. The substitution of the first bromine atom can typically be achieved at low temperatures (e.g., 0 °C), the second at room temperature, and the third at elevated temperatures. This temperature-controlled reactivity allows for the sequential and selective introduction of different amines or other nucleophiles, leading to the creation of unsymmetrically substituted triazines with finely tuned biological activities.

Signaling Pathway: PI3K/Akt/mTOR

The following diagram illustrates the PI3K/Akt/mTOR signaling cascade, a key target for triazine-based anticancer agents.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Activates (Phosphorylates) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes mTORC2 mTORC2 mTORC2->Akt Activates (Phosphorylates) TriazineInhibitor Triazine-Based Inhibitor TriazineInhibitor->PI3K Inhibits TriazineInhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by triazine derivatives.

Experimental Workflow: Sequential Nucleophilic Substitution

synthetic_workflow TBT 2,4,6-Tribromo- 1,3,5-triazine (TBT) Step1 Step 1: 0 °C, Base TBT->Step1 Nuc1 Nucleophile 1 (R1-NH2) Nuc1->Step1 MonoSub 2-Substituted 4,6-dibromotriazine Step1->MonoSub Step2 Step 2: Room Temp, Base MonoSub->Step2 Nuc2 Nucleophile 2 (R2-NH2) Nuc2->Step2 DiSub 2,4-Disubstituted 6-bromotriazine Step2->DiSub Step3 Step 3: Reflux, Base DiSub->Step3 Nuc3 Nucleophile 3 (R3-NH2) Nuc3->Step3 TriSub 2,4,6-Trisubstituted -1,3,5-triazine Step3->TriSub suzuki_workflow DiBromo 2-Amino-4,6-dibromo- 1,3,5-triazine Reaction Suzuki-Miyaura Coupling Pd Catalyst, Base, Solvent, Heat DiBromo->Reaction BoronicAcid Arylboronic Acid (Ar-B(OH)2) BoronicAcid->Reaction Product 2-Amino-4-aryl-6-bromo- 1,3,5-triazine Reaction->Product Purification Workup & Purification Product->Purification FinalProduct Final Product Purification->FinalProduct

References

Applications of 2,4,6-Tribromo-1,3,5-triazine in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine core is a foundational scaffold in the development of a wide array of agrochemicals, including herbicides, fungicides, and insecticides. The reactivity of the triazine ring, substituted with suitable leaving groups, allows for the systematic introduction of various functionalities to modulate biological activity. While 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is the most extensively studied and utilized precursor in this context, its bromo-analogue, 2,4,6-tribromo-1,3,5-triazine, offers a potentially more reactive alternative for the synthesis of novel agrochemicals. The carbon-bromine bond is generally more labile than the carbon-chlorine bond, which can facilitate nucleophilic substitution reactions under milder conditions.

Despite its potential, a comprehensive review of the scientific literature and patent landscape reveals a notable scarcity of specific applications of this compound in the synthesis of commercial or developmental agrochemicals. The vast majority of published research focuses on the chloro-analogue. Therefore, this document will present the well-established applications of 2,4,6-trichloro-1,3,5-triazine as a representative model for the potential synthetic routes and applications of this compound. The experimental protocols and quantitative data provided are based on syntheses starting from cyanuric chloride and are intended to serve as a foundational guide for researchers exploring the use of the bromo-derivative.

Core Concept: Sequential Nucleophilic Substitution

The key to the versatility of 2,4,6-trihalo-1,3,5-triazines in synthesis is the differential reactivity of the three halogen atoms to nucleophilic substitution. The substitution of one halogen atom deactivates the remaining two, allowing for a stepwise and controlled introduction of different nucleophiles by adjusting the reaction temperature. This principle allows for the creation of a diverse library of mono-, di-, and tri-substituted triazines.

G Sequential Nucleophilic Substitution on a Triazine Core A 2,4,6-Trihalo-1,3,5-triazine B First Nucleophile (e.g., R-NH2) Low Temperature (0-5 °C) A->B C Monosubstituted Triazine B->C D Second Nucleophile (e.g., R'-O-) Room Temperature C->D E Disubstituted Triazine D->E F Third Nucleophile (e.g., R''-S-) Elevated Temperature E->F G Trisubstituted Triazine F->G

Caption: General workflow for the synthesis of substituted triazines.

Application in Herbicide Synthesis

Triazine herbicides, such as atrazine and simazine, are widely used for broadleaf weed control. Their mode of action involves the inhibition of photosynthesis. The synthesis of these herbicides typically involves the sequential reaction of cyanuric chloride with different amines.

Representative Synthesis of a Diamino-s-triazine Herbicide Analogue

This protocol describes the synthesis of a generic diamino-s-triazine herbicide, illustrating the principles that would apply to the use of this compound.

Table 1: Reaction Parameters for Diamino-s-triazine Synthesis

ParameterValueReference
Starting Material2,4,6-Trichloro-1,3,5-triazine[1][2]
Nucleophile 1Amine 1 (e.g., Ethylamine)[1][2]
Nucleophile 2Amine 2 (e.g., Isopropylamine)[1][2]
SolventTetrahydrofuran (THF) / Water[3]
BaseSodium Bicarbonate (NaHCO₃)[3]
Temperature (Step 1)0-5 °C[4][5]
Temperature (Step 2)25-40 °C[4][5]
Typical Yield85-95%[1]

Experimental Protocol:

  • Monosubstitution: A solution of 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in THF is cooled to 0-5 °C in an ice bath. To this, a solution of the first amine (1.0 eq) and sodium bicarbonate (1.0 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 2-4 hours.

  • Disubstitution: The second amine (1.1 eq) and an additional equivalent of sodium bicarbonate are added to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature and then heated to 35-40 °C for 4-6 hours.

  • Work-up and Isolation: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried under vacuum to yield the 2,4-diamino-6-chloro-1,3,5-triazine derivative.

G Synthesis of a Diamino-s-triazine Herbicide Analogue A 2,4,6-Trichloro-1,3,5-triazine B Ethylamine, NaHCO3 THF/Water, 0-5 °C A->B C 2-Chloro-4-(ethylamino)- 6-imino-1,3,5-triazine B->C D Isopropylamine, NaHCO3 25-40 °C C->D E 2-Chloro-4-(ethylamino)- 6-(isopropylamino)-1,3,5-triazine D->E

Caption: Synthetic pathway for a generic diamino-s-triazine herbicide.

Application in Fungicide Synthesis

Triazine derivatives have also been developed as potent antifungal agents. The synthesis often involves the introduction of moieties that can interact with fungal-specific enzymes or cellular structures.

Representative Synthesis of a Triazine-based Fungicide

The following protocol outlines the synthesis of a triazine derivative with potential antifungal activity, starting from a monosubstituted triazine.

Table 2: Reaction Parameters for a Triazine-based Fungicide Analogue

ParameterValueReference
Starting Material2,4-Dichloro-6-(substituted)-1,3,5-triazine[6][7]
NucleophileAmino acid (e.g., Glycine)[6]
Solvent1,4-Dioxane / Water[6]
BaseSodium Carbonate (Na₂CO₃)[6]
Temperature80-90 °C[6]
Typical Yield70-85%[6]

Experimental Protocol:

  • Preparation of Monosubstituted Triazine: 2,4,6-Trichloro-1,3,5-triazine is first reacted with a primary amine at 0-5 °C to yield the 2-chloro-4-(substituted-amino)-1,3,5-triazine intermediate.

  • Reaction with Amino Acid: The monosubstituted triazine (1.0 eq) is dissolved in a mixture of 1,4-dioxane and water. Glycine (1.1 eq) and sodium carbonate (2.2 eq) are added, and the mixture is heated to 80-90 °C for 8-12 hours.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and acidified with dilute HCl to precipitate the product. The solid is collected by filtration, washed with water, and recrystallized from ethanol to give the pure product.

G Synthesis of a Triazine-Amino Acid Fungicide Analogue A 2,4-Dichloro-6-(R-amino)- 1,3,5-triazine B Glycine, Na2CO3 Dioxane/Water, 80-90 °C A->B C 2-(4-(R-amino)-6-chloro- 1,3,5-triazin-2-ylamino)acetic acid B->C D Acidification (HCl) C->D E Precipitated Product D->E

Caption: Synthetic workflow for a triazine-based fungicide.

Conclusion and Future Perspectives

While this compound remains an under-explored reagent in the field of agrochemical synthesis, the well-established chemistry of its chloro-analogue provides a strong foundation for future research. The potentially higher reactivity of the bromo-derivative could offer advantages in terms of milder reaction conditions, shorter reaction times, and the ability to react with less reactive nucleophiles.

Researchers and drug development professionals are encouraged to utilize the provided protocols and data as a starting point for investigating the synthesis of novel agrochemicals from this compound. Such explorations may lead to the discovery of new herbicides, fungicides, and insecticides with improved efficacy, selectivity, and environmental profiles. Further studies are warranted to directly compare the reactivity and synthetic utility of the bromo- and chloro-triazines in agrochemical applications and to fully elucidate the potential of this compound as a versatile building block in this critical area of research.

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 2,4,6-Tribromo-1,3,5-triazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2,4,6-tribromo-1,3,5-triazine as a key building block. This versatile reaction enables the synthesis of a diverse range of 2,4,6-triaryl-1,3,5-triazine derivatives with significant potential in drug discovery and materials science.

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and ability to act as a rigid core for the presentation of various functional groups. The Suzuki-Miyaura cross-coupling reaction offers a powerful and efficient method for the C-C bond formation between the triazine core and a wide array of aryl and heteroaryl boronic acids. Starting from the readily available this compound, a stepwise or one-pot reaction can be employed to synthesize mono-, di-, and tri-substituted derivatives with high precision and yield. These resulting 2,4,6-triaryl-1,3,5-triazines have demonstrated promising applications as anticancer agents by targeting key signaling pathways and as functional materials in organic light-emitting diodes (OLEDs).

Key Applications

1. Anticancer Drug Development:

2,4,6-triaryl-1,3,5-triazine derivatives have emerged as potent inhibitors of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis. Notably, these compounds have been shown to target the Epidermal Growth Factor Receptor (EGFR) and the downstream Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[1][2][3] Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest in cancer cells. The modular nature of the Suzuki-Miyaura coupling allows for the systematic modification of the aryl substituents to optimize potency, selectivity, and pharmacokinetic properties.

2. Organic Electronics:

The electron-deficient nature of the 1,3,5-triazine core makes its triaryl derivatives excellent candidates for use as electron-transporting or host materials in OLEDs.[4] The ability to tune the electronic properties of the molecule by varying the aryl substituents through the Suzuki-Miyaura reaction allows for the rational design of materials with optimized energy levels, charge carrier mobilities, and thermal stability, leading to enhanced device performance and lifetime.[5]

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol for this compound

This protocol describes a general procedure for the synthesis of 2,4,6-triaryl-1,3,5-triazines. The number of equivalents of the boronic acid can be adjusted to achieve mono-, di-, or tri-substitution.

Materials:

  • This compound

  • Arylboronic acid (1.1 to 3.3 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)

  • Phosphine ligand (e.g., Triphenylphosphine (PPh₃), SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-4 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1-3.3 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), the ligand (e.g., PPh₃, 6 mol%), and the base (e.g., K₂CO₃, 3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent (e.g., Toluene/H₂O, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,4,6-triaryl-1,3,5-triazine derivative.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling

The following table summarizes representative yields for the synthesis of various 2,4,6-triaryl-1,3,5-triazines from this compound using the Suzuki-Miyaura cross-coupling reaction. Actual yields may vary depending on the specific reaction conditions and the nature of the boronic acid.

EntryArylboronic AcidProductRepresentative Yield (%)
1Phenylboronic acid2,4,6-Triphenyl-1,3,5-triazine85-95
24-Methoxyphenylboronic acid2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine80-90
34-Chlorophenylboronic acid2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine75-85
43-Pyridinylboronic acid2,4,6-Tris(3-pyridinyl)-1,3,5-triazine60-75
52-Thiopheneboronic acid2,4,6-Tris(2-thienyl)-1,3,5-triazine65-80

Visualizations

Signaling Pathway: Inhibition of EGFR/PI3K/Akt/mTOR Pathway by a 2,4,6-Triaryl-1,3,5-triazine Derivative

EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Triazine 2,4,6-Triaryl- 1,3,5-triazine Triazine->EGFR Inhibits Triazine->PI3K Inhibits EGF EGF EGF->EGFR Binds

Caption: EGFR/PI3K/Akt/mTOR signaling pathway and points of inhibition by 2,4,6-triaryl-1,3,5-triazine derivatives.

Experimental Workflow: Fabrication and Characterization of an OLED Device

OLED_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Device Characterization Start 2,4,6-Tribromo- 1,3,5-triazine Suzuki Suzuki-Miyaura Coupling Start->Suzuki Product 2,4,6-Triaryl- 1,3,5-triazine Suzuki->Product EML EML Deposition (Host:Triazine) Product->EML Used as Host Substrate ITO Substrate Cleaning HTL HTL Deposition (e.g., Spin Coating) Substrate->HTL HTL->EML ETL ETL Deposition EML->ETL Cathode Cathode Deposition (e.g., Evaporation) ETL->Cathode EL Electroluminescence Spectra Cathode->EL JV Current Density- Voltage (J-V) Cathode->JV LE Luminance- Efficiency (L-E) Cathode->LE

Caption: Workflow for the synthesis of a 2,4,6-triaryl-1,3,5-triazine and its incorporation into an OLED device.

References

Application Notes and Protocols for the Synthesis of Mono-, Di-, and Tri-Substituted Triazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of mono-, di-, and tri-substituted 1,3,5-triazine derivatives. The primary synthetic route discussed is the sequential nucleophilic substitution of cyanuric chloride, a versatile and widely used method. This document is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

1,3,5-triazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The triazine scaffold is a key component in several approved drugs, such as the anticancer agent Altretamine.[3] The synthetic versatility of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) allows for the controlled, stepwise introduction of various substituents, enabling the creation of large libraries of compounds for drug discovery and development.[4]

The fundamental principle behind the synthesis of substituted triazines from cyanuric chloride lies in the temperature-dependent reactivity of its chlorine atoms. The first substitution typically occurs at low temperatures (0–5 °C), the second at room temperature, and the third at elevated temperatures.[2] This differential reactivity allows for the selective synthesis of mono-, di-, and tri-substituted derivatives with a wide range of functional groups.

Synthesis Overview

The general synthetic strategy involves the sequential displacement of the three chlorine atoms of cyanuric chloride with various nucleophiles, such as amines, alcohols, and thiols. The reaction conditions, particularly temperature, are critical for controlling the degree of substitution.

Key Considerations for Synthesis:
  • Order of Nucleophile Addition: When synthesizing mixed-substituted triazines (e.g., with both amino and alkoxy groups), the order of addition is crucial. It is generally advised to incorporate oxygen-based nucleophiles before nitrogen-based ones.[5]

  • Reaction Temperature: Strict temperature control is essential for selective substitution.

  • Base: A base, such as sodium bicarbonate, potassium carbonate, or an organic base like N,N-diisopropylethylamine (DIPEA), is typically used to neutralize the HCl generated during the reaction.

  • Solvent: Common solvents include acetone, tetrahydrofuran (THF), and dioxane.

  • Alternative Methods: Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods.[6]

Experimental Protocols

Protocol 1: Synthesis of Mono-Substituted Triazine Derivatives

This protocol describes the general procedure for the synthesis of a mono-substituted triazine by replacing one chlorine atom of cyanuric chloride.

Materials:

  • Cyanuric chloride

  • Nucleophile (e.g., a primary or secondary amine, alcohol, or thiol)

  • Base (e.g., Sodium Bicarbonate or Potassium Carbonate)

  • Solvent (e.g., Acetone, THF)

  • Crushed ice

  • Standard laboratory glassware

Procedure:

  • Dissolve cyanuric chloride (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0–5 °C in an ice bath.

  • In a separate flask, dissolve the nucleophile (1 equivalent) in the same solvent.

  • Slowly add the nucleophile solution dropwise to the cyanuric chloride solution while maintaining the temperature between 0–5 °C.

  • Add the base (1 equivalent) portion-wise to the reaction mixture to neutralize the generated HCl.

  • Stir the reaction mixture at 0–5 °C for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the mono-substituted triazine derivative.

  • The crude product can be further purified by recrystallization.

Protocol 2: Synthesis of Di-Substituted Triazine Derivatives

This protocol outlines the synthesis of a di-substituted triazine, starting from a mono-substituted derivative.

Materials:

  • Mono-substituted chloro-triazine derivative

  • Second nucleophile

  • Base (e.g., Potassium Carbonate)

  • Solvent (e.g., THF, Acetone)

  • Standard laboratory glassware

Procedure:

  • Dissolve the mono-substituted chloro-triazine derivative (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the second nucleophile (1 equivalent) to the solution.

  • Add the base (1 equivalent) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Filter the solid, wash with water, and dry to yield the di-substituted triazine derivative.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 3: Synthesis of Tri-Substituted Triazine Derivatives

This protocol describes the final substitution step to obtain a tri-substituted triazine.

Materials:

  • Di-substituted chloro-triazine derivative

  • Third nucleophile

  • Base (e.g., Potassium Carbonate, DIPEA)

  • Solvent (e.g., Dioxane, THF)

  • Standard laboratory glassware

Procedure:

  • Dissolve the di-substituted chloro-triazine derivative (1 equivalent) in a suitable solvent in a round-bottom flask.

  • Add the third nucleophile (1-1.2 equivalents) and the base (1-1.2 equivalents).

  • Heat the reaction mixture to reflux (typically 80-110 °C) for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired tri-substituted triazine.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the synthesis of substituted triazines.

Substitution Nucleophile Temperature (°C) Time (h) Yield (%) Reference
Mono-substitution Aniline derivatives0–50.5–191–96[7]
4-Aminobenzonitrile04High[5]
Methanol03High[5]
Di-substitution Piperidine, Morpholine, DiethylamineRoom Temp.24-[5]
4-AminobenzonitrileRoom Temp.24-[1]
Tri-substitution Various aminesReflux (Dioxane)6-1277-97[8]
Primary aminesReflux (1,4-dioxane)-50-89[8]
PhenylthiolReflux (1,4-dioxane)-97[8]

Note: Yields are highly dependent on the specific nucleophiles and reaction conditions used.

Applications in Drug Development

Triazine derivatives are prominent in drug discovery, particularly in oncology. Several s-triazine-based compounds have been developed as inhibitors of key signaling pathways implicated in cancer progression.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[4] A number of 1,3,5-triazine derivatives have been identified as potent inhibitors of PI3K.[4]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the inhibitory action of triazine derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Triazine Triazine Derivatives Triazine->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by triazine derivatives.

Experimental Workflow for Synthesis and Screening

The following diagram outlines a typical workflow for the synthesis of a library of triazine derivatives and their subsequent biological screening.

Synthesis_Workflow start Start: Cyanuric Chloride mono_sub Mono-substitution (0-5 °C) start->mono_sub di_sub Di-substitution (Room Temp.) mono_sub->di_sub tri_sub Tri-substitution (Elevated Temp.) di_sub->tri_sub purification Purification (Chromatography/Recrystallization) tri_sub->purification characterization Characterization (NMR, MS, IR) purification->characterization screening Biological Screening (e.g., Anticancer Assays) characterization->screening sar Structure-Activity Relationship (SAR) Studies screening->sar end Lead Compound Identification sar->end

Caption: Workflow for synthesis and screening of triazine derivatives.

References

Application Notes and Protocols: 2,4,6-Tribromo-1,3,5-triazine as a Core for Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4,6-tribromo-1,3,5-triazine as a versatile building block for the synthesis of novel coordination complexes. The protocols and data presented herein are intended to serve as a guide for the design, synthesis, and characterization of new metal-organic frameworks (MOFs) and coordination compounds with potential applications in catalysis, materials science, and drug development.

Introduction

This compound is a highly reactive and versatile synthetic intermediate. Its C₃-symmetric 1,3,5-triazine core is symmetrically substituted with three bromine atoms that act as excellent leaving groups in nucleophilic aromatic substitution reactions.[1] This reactivity allows for the sequential and controlled substitution of the bromine atoms with a wide variety of nucleophiles, enabling the precise construction of mono-, di-, and tri-substituted triazine derivatives with diverse functionalities.[1] These derivatives are effective ligands for coordinating with metal ions, leading to the formation of a wide array of coordination compounds and supramolecular architectures.[1] The resulting metal complexes have shown promise in various fields, including the development of luminescent materials, coordination polymers, and catalysts.[2]

Synthesis of Triazine-Based Ligands

The first step in the utilization of this compound in coordination chemistry is the synthesis of a suitable ligand. This is typically achieved through nucleophilic substitution of the bromine atoms with moieties containing donor atoms such as nitrogen, oxygen, or sulfur. The reactivity of the C-Br bond allows for a stepwise substitution, which can often be controlled by temperature.

A general synthetic strategy involves the reaction of this compound with a nucleophile in the presence of a base to neutralize the HBr byproduct. The choice of solvent and reaction conditions can be optimized to achieve the desired degree of substitution. For instance, the synthesis of a tris(pyrazolyl)triazine ligand, a versatile scaffold for creating coordination complexes, can be envisioned as follows:

G TBT This compound Heating Heating TBT->Heating Pyrazole Pyrazole Pyrazole->Heating Base Base (e.g., K2CO3) Base->Heating Solvent Solvent (e.g., DMF) Solvent->Heating Ligand Tris(pyrazolyl)triazine Ligand Purification Purification (e.g., Recrystallization) Ligand->Purification Heating->Ligand Nucleophilic Substitution

Fig. 1: Synthetic workflow for a tris(pyrazolyl)triazine ligand.
Experimental Protocol: Synthesis of a Representative Tris(pyrazolyl)triazine Ligand

This protocol is a representative example for the synthesis of a tris-substituted triazine ligand starting from this compound.

Materials:

  • This compound (1.0 eq)

  • Pyrazole (3.3 eq)

  • Potassium carbonate (K₂CO₃) (3.3 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Deionized water

  • Ethanol

Procedure:

  • To a stirred solution of this compound in anhydrous DMF, add pyrazole and potassium carbonate.

  • Heat the reaction mixture at 100-120 °C for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.

  • Collect the resulting precipitate by filtration and wash thoroughly with deionized water and then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/DMF mixture) to obtain the pure tris(pyrazolyl)triazine ligand.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as elemental analysis.

Synthesis of Coordination Complexes

Once the desired triazine-based ligand is synthesized, it can be reacted with a variety of metal salts to form coordination complexes. The choice of metal ion and reaction conditions will dictate the final structure and properties of the complex. Solvothermal and hydrothermal methods are commonly employed for the synthesis of crystalline metal-organic frameworks.

G Ligand Tris(pyrazolyl)triazine Ligand Reaction Reaction Vessel Ligand->Reaction MetalSalt Metal Salt (e.g., Mn(ClO4)2) MetalSalt->Reaction Solvent Solvent (e.g., Ethanol/Water) Solvent->Reaction Crystallization Slow Evaporation / Cooling Reaction->Crystallization Complexation Complex Coordination Complex Crystallization->Complex

Fig. 2: General workflow for the synthesis of a coordination complex.
Experimental Protocol: Synthesis of a Representative Mn(II) Coordination Complex

The following protocol is based on the synthesis of a bromo-Mn(II) complex with a bis(pyrazolyl)-methoxy-1,3,5-triazine ligand and can be adapted for other triazine-based ligands.[3]

Materials:

  • Tris(pyrazolyl)triazine ligand (1.0 eq)

  • Manganese(II) perchlorate hexahydrate (Mn(ClO₄)₂·6H₂O) (1.0 eq)

  • Potassium bromide (KBr) (1.0 eq)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the tris(pyrazolyl)triazine ligand in ethanol.

  • In a separate container, dissolve manganese(II) perchlorate hexahydrate and potassium bromide in a minimal amount of deionized water.

  • Slowly add the aqueous solution of the metal salts to the ethanolic solution of the ligand with constant stirring.

  • Allow the resulting mixture to stand at room temperature for slow evaporation.

  • Colorless crystals suitable for single-crystal X-ray diffraction should form over several days.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.

  • Characterize the complex using single-crystal X-ray diffraction, FT-IR spectroscopy, and elemental analysis.

Characterization and Quantitative Data

The synthesized ligands and their metal complexes should be thoroughly characterized to determine their structure and properties. Key characterization techniques include:

  • Spectroscopic Methods: ¹H NMR, ¹³C NMR, and FT-IR are used to confirm the structure of the organic ligand and to study the coordination environment of the metal ion in the complex.

  • Single-Crystal X-ray Diffraction: This technique provides detailed information about the crystal structure, including bond lengths, bond angles, and the overall coordination geometry.

  • Thermal Analysis: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to assess the thermal stability of the coordination complexes.[4]

Table 1: Representative Crystallographic Data for a Mn(II)-Triazine Complex [3]

ParameterValue
Bond Lengths (Å)
Mn-N(pyrazolyl)2.25 - 2.30
Mn-O(water)2.15 - 2.20
Mn-Br2.60 - 2.65
Bond Angles (°)
N-Mn-N85 - 95
N-Mn-O88 - 92
O-Mn-Br170 - 175

Table 2: Representative Thermal Stability Data for Triazine-Based MOFs

CompoundDecomposition Temperature (°C)Reference
Zn-based MOF~430[5]
Fe(III)-tpt complex>300[6]
Mn(II)-tpt complex>300[6]

Applications in Catalysis and Drug Development

Coordination complexes derived from this compound have potential applications in various fields. The tunable nature of the triazine core allows for the design of ligands that can stabilize different metal centers and facilitate a range of catalytic transformations. For instance, Fe(III) and Mn(II) complexes with 2,4,6-tris(2-pyridyl)-s-triazine have shown catalytic properties.[6]

In the realm of drug development, triazine derivatives and their metal complexes have demonstrated a broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.[7] Molecular docking studies have suggested that these compounds can interact with specific biological targets.

Proposed Mechanism of Action: Enzyme Inhibition

While specific signaling pathways have not been fully elucidated for many triazine-metal complexes, molecular docking studies provide insights into their potential mechanisms of action at a molecular level. For example, some triazine-based compounds have been shown to interact with the active sites of key enzymes, suggesting an inhibitory role.

G Complex Triazine-Metal Complex Inhibition Inhibition Complex->Inhibition Enzyme Target Enzyme (e.g., DNA Gyrase) ActiveSite Active Site Enzyme->ActiveSite Product Product ActiveSite->Product Catalysis Substrate Substrate Substrate->ActiveSite Inhibition->ActiveSite BiologicalEffect Biological Effect (e.g., Antibacterial Activity) Inhibition->BiologicalEffect

Fig. 3: Proposed mechanism of action via enzyme inhibition.

Further studies are required to validate these proposed mechanisms and to understand the broader impact of these compounds on cellular signaling pathways.

Conclusion

This compound serves as a valuable and highly adaptable platform for the development of a diverse range of coordination compounds. The synthetic versatility of the triazine core, coupled with the vast possibilities offered by coordination chemistry, opens up exciting avenues for the design of novel materials with tailored properties for applications in catalysis, materials science, and medicine. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich coordination chemistry of this fascinating molecular scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Brominated 1,3,5-Triazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bromination of 1,3,5-triazine. Due to the significant challenges associated with the direct electrophilic bromination of the 1,3,5-triazine core, this guide focuses on addressing these difficulties and providing established alternative synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why is the direct bromination of 1,3,5-triazine so challenging?

A1: The direct bromination of 1,3,5-triazine via electrophilic aromatic substitution is exceptionally difficult due to the inherent electronic properties of the triazine ring. The ring is highly electron-deficient because of the presence of three electronegative nitrogen atoms. This electron deficiency deactivates the ring towards attack by electrophiles, such as the bromine cation (Br+), which is the active species in electrophilic bromination reactions. Unlike electron-rich aromatic systems like benzene, the 1,3,5-triazine ring has a much weaker resonance energy, which makes nucleophilic substitution reactions far more favorable than electrophilic substitutions.[1]

Q2: What happens if I attempt to use harsh conditions (e.g., strong Lewis acids, high temperatures) for direct bromination?

A2: Attempting to force the direct bromination of 1,3,5-triazine with harsh acidic conditions can lead to several undesirable outcomes. The 1,3,5-triazine ring is susceptible to hydrolysis and ring-opening under strong acidic conditions.[2][3] Instead of the desired bromination, you are more likely to observe decomposition of the starting material.

Q3: Are there any successful reports of direct bromination of the parent 1,3,5-triazine?

A3: Based on available literature, the direct bromination of unsubstituted 1,3,5-triazine is not a commonly reported or synthetically viable method. The preferred methods for synthesizing brominated 1,3,5-triazines involve starting with a pre-functionalized triazine core, such as cyanuric chloride, or building the ring from smaller molecules.

Q4: What are the viable alternatives to direct bromination for synthesizing brominated 1,3,5-triazines?

A4: The most practical and widely used method for preparing substituted 1,3,5-triazines is the sequential, controlled nucleophilic substitution of chlorine atoms from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[4][5] While this doesn't directly yield 2,4,6-tribromo-1,3,5-triazine, it is the cornerstone of creating a vast array of functionalized triazines. For the synthesis of this compound itself, a common route is the trimerization of cyanogen bromide.[6]

Troubleshooting Guide for Synthesis of Substituted Triazines

This section provides troubleshooting for the more common synthetic route involving nucleophilic substitution on cyanuric chloride.

Problem Possible Cause Suggested Solution
Low or no reaction for the first substitution Insufficiently low temperature, allowing for multiple substitutions.Ensure the reaction temperature is maintained at or near 0°C for the initial nucleophilic addition.[5]
Low nucleophilicity of the reagent.Consider converting the nucleophile to a more reactive form, such as its corresponding lithium salt for alcohols.[4]
Reaction stalls after mono- or di-substitution Decreased reactivity of the triazine ring after initial substitution(s). The electron-donating nature of the first substituent can make further substitution more difficult.[5]Gradually increase the reaction temperature for subsequent substitutions. The second substitution often proceeds at room temperature, while the third may require heating.[5]
Steric hindrance from bulky nucleophiles.For sterically hindered amines or other bulky groups, higher temperatures and longer reaction times may be necessary.[4]
Formation of a mixture of mono-, di-, and tri-substituted products Poor temperature control.Implement strict temperature control for each substitution step. The reactivity of the C-Cl bonds is temperature-dependent, allowing for sequential substitution.[7]
Hydrolysis of cyanuric chloride Presence of water in the reaction mixture.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

As direct bromination is not a feasible route, the following section details a generalized protocol for the synthesis of substituted triazines from cyanuric chloride, which is the most common starting point for functionalized triazines.

General Protocol for Sequential Nucleophilic Substitution of Cyanuric Chloride

This protocol is a general guideline and may require optimization for specific nucleophiles.

  • First Substitution (0°C):

    • Dissolve cyanuric chloride in an appropriate anhydrous solvent (e.g., dichloromethane, THF) in a flask equipped with a stirrer and under an inert atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add one equivalent of the first nucleophile (e.g., an amine, alcohol, or thiol), often in the presence of a non-nucleophilic base (like diisopropylethylamine, DIEA) to scavenge the HCl byproduct.[7]

    • Stir the reaction at 0°C and monitor its progress using TLC or LC-MS until the starting material is consumed.

  • Second Substitution (Room Temperature):

    • To the solution containing the mono-substituted triazine, add one equivalent of the second nucleophile (and base, if needed).

    • Allow the reaction mixture to warm to room temperature.

    • Stir and monitor the reaction until completion.

  • Third Substitution (Elevated Temperature):

    • Add one equivalent of the third nucleophile.

    • Heat the reaction mixture to an appropriate temperature (this can range from 35°C to the reflux temperature of the solvent, depending on the nucleophile's reactivity).[7]

    • Monitor the reaction for the disappearance of the di-substituted intermediate.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is typically washed with water or a saturated aqueous solution (e.g., sodium bicarbonate) to remove the base and any salts.[4]

    • The organic layer is dried over a drying agent (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified using an appropriate technique, such as column chromatography or recrystallization.

Visual Guides

Logical Workflow for Troubleshooting Triazine Substitution Reactions

G start Reaction Start: Nucleophilic Substitution on Cyanuric Chloride check_reaction Monitor Reaction Progress (TLC, LC-MS) start->check_reaction no_reaction No Reaction or Poor Conversion check_reaction->no_reaction Problem incomplete_sub Incomplete Substitution (Stalled at mono/di-substituted) check_reaction->incomplete_sub Problem mixture Mixture of Products check_reaction->mixture Problem success Desired Product Formed check_reaction->success OK sub_step_1 Check Temperature (Is it 0°C for 1st sub?) no_reaction->sub_step_1 sub_step_3 Increase Temperature for Subsequent Substitutions incomplete_sub->sub_step_3 sub_step_4 Verify Temperature Control for each step mixture->sub_step_4 sub_step_2 Check Nucleophile Reactivity (Consider salt formation) sub_step_1->sub_step_2 Temp OK

Caption: Troubleshooting workflow for nucleophilic substitution on cyanuric chloride.

Conceptual Pathway: Why Direct Bromination Fails and Alternatives

G triazine 1,3,5-Triazine Ring properties Highly Electron-Deficient Low Resonance Energy triazine->properties direct_brom Direct Electrophilic Bromination (Br+) properties->direct_brom leads to no_reaction Reaction is Unfavorable Deactivated Ring direct_brom->no_reaction result alt_route1 Alternative Route 1: Start with Cyanuric Chloride nuc_sub Sequential Nucleophilic Substitutions (Nu-) alt_route1->nuc_sub product Brominated Triazines nuc_sub->product alt_route2 Alternative Route 2: Ring Synthesis trimerization Trimerization of Cyanogen Bromide alt_route2->trimerization trimerization->product

Caption: Synthetic pathways to brominated 1,3,5-triazines.

References

Technical Support Center: Optimizing Sequential Nucleophilic Substitution on 2,4,6-Tribromo-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing sequential nucleophilic substitution reactions on 2,4,6-tribromo-1,3,5-triazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Monosubstituted Product 1. Reaction temperature is too high , leading to di- or tri-substitution.[1] 2. Incorrect stoichiometry of nucleophile or base. 3. Inadequate base strength or solubility.[2] 4. Decomposition of the starting material or product.1. Strictly maintain the reaction temperature at or below 0 °C .[1][2][3] Use an ice-salt bath for better temperature control. 2. Use a 1:1 molar ratio of this compound to the nucleophile. 3. Switch to a stronger or more soluble base, such as N,N-diisopropylethylamine (DIEA), which is effective at low temperatures.[2] 4. Ensure anhydrous reaction conditions and use freshly distilled solvents.
Formation of Disubstituted or Trisubstituted Byproducts in Monosubstitution Step 1. Reaction temperature is too high .[1] 2. Prolonged reaction time . 3. Excess nucleophile was used.1. Maintain the reaction temperature at 0 °C or lower .[1][3] 2. Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed.[2] 3. Use a precise 1:1 stoichiometry of the nucleophile.
Low Yield of Disubstituted Product 1. Reaction temperature is too low for the second substitution. 2. The first introduced nucleophile deactivates the triazine ring , making the second substitution difficult.[4] 3. Steric hindrance from the first substituent or the incoming nucleophile.[5][6]1. Gradually warm the reaction to room temperature after the first substitution is complete.[2] 2. For less reactive nucleophiles, gentle heating may be required.[2] Monitor the reaction carefully to avoid trisubstitution. 3. If steric hindrance is a factor, consider a less bulky nucleophile or a smaller solvent molecule.
Difficulty in Achieving Trisubstitution 1. The triazine ring is highly deactivated after the introduction of two electron-donating groups.[4] 2. High temperatures are required , which can lead to side reactions or decomposition.[4] 3. Once an amine is introduced, it is very difficult to substitute other types of nucleophiles .[1][3][7]1. Elevated temperatures (reflux) are often necessary for the third substitution.[2] 2. Consider using microwave-assisted synthesis to shorten reaction times and potentially improve yields.[8] 3. Plan the synthetic route carefully . If an amine is to be introduced, it is often best to add it in the final step. The preferential order of incorporation is generally alcohol > thiol > amine.[2]
Poor Selectivity with Multiple Nucleophiles 1. Incorrect order of nucleophile addition . The reactivity of the nucleophiles plays a crucial role in selectivity. 2. Reaction conditions are not optimized for the desired substitution pattern.1. Add nucleophiles in order of decreasing reactivity . A general preferential order for incorporation is alcohol > thiol > amine.[2] 2. Strictly control the temperature at each step : 0 °C for the first substitution, room temperature for the second, and elevated temperatures for the third.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the sequential substitution on this compound?

A1: The sequential substitution is possible due to the decreasing reactivity of the triazine ring after each nucleophilic substitution. The introduction of an electron-donating nucleophile reduces the electrophilicity of the remaining carbon-bromine bonds, making subsequent substitutions require more forcing conditions (i.e., higher temperatures).[4]

Q2: What is the typical order of reactivity for different nucleophiles with this compound?

A2: The general preferential order for the incorporation of different nucleophiles is alcohol > thiol > amine.[2] This means that under competitive conditions at low temperatures, an alcohol will react preferentially over a thiol, which will react preferentially over an amine.

Q3: Why is it difficult to perform further substitutions after an amine has been added to the triazine ring?

A3: Once an amine is incorporated onto the s-triazine ring, it is exceedingly difficult to substitute any other type of nucleophile (like an alcohol or thiol).[1][3][7] This is because the strong electron-donating nature of the amino group significantly deactivates the triazine ring towards further nucleophilic attack. Therefore, in a multi-step synthesis, it is often strategic to introduce the amine in the final step.

Q4: What are the recommended solvents and bases for these reactions?

A4: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents.[2] N,N-diisopropylethylamine (DIEA) is a frequently used base due to its good solubility in organic solvents and its efficiency at both low and elevated temperatures.[2] For some reactions, inorganic bases like potassium carbonate (K₂CO₃) can be used, although their solubility might be a limiting factor.[1][2]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate mobile phase, such as a mixture of ethyl acetate and hexane.[2] High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[2] It is crucial to monitor the reaction to avoid the formation of over-reacted byproducts.

Experimental Protocols

Protocol 1: Monosubstitution of this compound

This protocol describes the general procedure for the synthesis of a 2,4-dibromo-6-substituted-1,3,5-triazine.

  • Dissolve this compound (1.0 eq.) in dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add the desired nucleophile (1.0 eq.) to the stirring solution.

  • Add N,N-diisopropylethylamine (DIEA) (1.0 eq.) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC until the starting material is consumed.[2]

  • Upon completion, dilute the reaction mixture with DCM and wash with water to remove DIEA salts.[2]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Disubstitution of this compound

This protocol outlines the synthesis of a 2-bromo-4,6-disubstituted-1,3,5-triazine starting from the monosubstituted product.

  • Dissolve the 2,4-dibromo-6-substituted-1,3,5-triazine (1.0 eq.) in DCM or THF.

  • Add the second nucleophile (1.0 eq.) to the solution.

  • Add DIEA (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.[2]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be used for the next step or purified by column chromatography.

Visualizations

experimental_workflow start Start: this compound mono_sub Monosubstitution (Nucleophile 1, DIEA, DCM, 0°C) start->mono_sub product1 2,4-Dibromo-6-(Nu1)-1,3,5-triazine mono_sub->product1 di_sub Disubstitution (Nucleophile 2, DIEA, DCM/THF, RT) product2 2-Bromo-4-(Nu1)-6-(Nu2)-1,3,5-triazine di_sub->product2 tri_sub Trisubstitution (Nucleophile 3, DIEA, Reflux) product3 2-(Nu1)-4-(Nu2)-6-(Nu3)-1,3,5-triazine tri_sub->product3 product1->di_sub product2->tri_sub

Caption: Experimental workflow for sequential nucleophilic substitution.

logical_relationship cluster_reactivity Decreasing Reactivity of Triazine cluster_conditions Increasing Reaction Temperature TBT Tribromotriazine DBT Dibromotriazine Derivative TBT->DBT 1st Substitution temp1 0 °C MBT Monobromotriazine Derivative DBT->MBT 2nd Substitution temp2 Room Temperature temp3 Reflux

Caption: Relationship between reactivity and reaction temperature.

References

Technical Support Center: 2,4,6-Tribromo-1,3,5-triazine Reactivity Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the reactivity of 2,4,6-tribromo-1,3,5-triazine, with a primary focus on temperature as a key control element. The principles and protocols outlined here are largely based on the extensively studied and analogous reactivity of 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for controlling the reactivity of this compound?

A1: The reactivity of this compound is primarily controlled by temperature-dependent sequential nucleophilic aromatic substitution (SNAr). The three bromine atoms on the triazine ring can be replaced by nucleophiles in a stepwise manner by carefully controlling the reaction temperature.

Q2: What are the general temperature guidelines for sequential substitution?

A2: As a general rule, the substitution of the three bromine atoms occurs at progressively higher temperatures:

  • First substitution: Typically carried out at low temperatures, around 0°C.

  • Second substitution: Usually proceeds at ambient temperatures (room temperature).

  • Third substitution: Requires elevated temperatures, often in the range of 70-100°C or even higher, sometimes requiring reflux conditions.[1]

Q3: Does the nature of the nucleophile affect the reaction temperature?

A3: Yes, the reactivity of the nucleophile plays a crucial role. More reactive nucleophiles may require lower temperatures for selective mono-substitution, while less reactive nucleophiles might necessitate higher temperatures even for the first substitution. The general order of reactivity for common nucleophiles is alcohol > thiol > amine.[2][3]

Q4: Why does the reactivity of the triazine ring decrease with each substitution?

A4: The reactivity of the triazine ring decreases after each nucleophilic substitution because the incoming electron-donating nucleophile increases the electron density of the aromatic ring. This makes the ring less electrophilic and therefore less susceptible to further nucleophilic attack, necessitating higher temperatures for subsequent substitutions.[1][4]

Q5: Can I introduce three different nucleophiles onto the triazine ring?

A5: Yes, the temperature-controlled sequential substitution allows for the introduction of three different nucleophiles, leading to asymmetrically substituted triazine derivatives. This is a key feature that makes 2,4,6-trihalogenated-1,3,5-triazines versatile building blocks in organic synthesis.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of the desired product. 1. Incorrect reaction temperature. 2. Inactive nucleophile. 3. Insufficient reaction time. 4. Inappropriate solvent or base. 5. Hydrolysis of the triazine starting material.1. Carefully monitor and control the reaction temperature according to the desired level of substitution. 2. Check the purity and reactivity of the nucleophile. 3. Monitor the reaction progress using TLC or LC-MS and allow for sufficient time for completion. 4. Ensure the solvent is anhydrous and the base is appropriate for the reaction. Common bases include K₂CO₃, NaHCO₃, and DIPEA. 5. This compound is sensitive to moisture. Handle it in a dry environment and use anhydrous solvents.
Formation of di- or tri-substituted byproducts during mono-substitution. 1. Reaction temperature is too high. 2. The nucleophile is highly reactive. 3. Slow addition of the nucleophile.1. Maintain the reaction temperature strictly at 0°C or below.[5][6] 2. For highly reactive nucleophiles, consider even lower temperatures (e.g., -20°C). 3. Add the nucleophile dropwise to the triazine solution to maintain a low concentration of the nucleophile.
The third substitution is not proceeding to completion. 1. Insufficiently high temperature. 2. Steric hindrance from the first two substituted groups. 3. The deactivating effect of the first two substituents.1. Increase the reaction temperature, potentially to reflux conditions.[1] 2. Use a less sterically hindered nucleophile if possible. 3. Allow for longer reaction times and monitor progress carefully. The use of microwave irradiation can sometimes facilitate the third substitution.
Reaction is too fast and difficult to control, leading to a mixture of products. 1. The reaction is highly exothermic.1. Perform the reaction in an ice bath to dissipate heat effectively. 2. Add the nucleophile and base slowly and portion-wise. 3. Use a more dilute solution to better control the reaction rate.
Difficulty in purifying the product. 1. The product is a mixture of mono-, di-, and tri-substituted triazines. 2. The product has similar polarity to the starting materials or byproducts.1. Optimize the reaction conditions to improve selectivity. 2. Use column chromatography for purification. A gradient elution might be necessary to separate products with similar polarities. Recrystallization can also be an effective purification method.

Experimental Protocols

The following protocols are adapted from established procedures for 2,4,6-trichloro-1,3,5-triazine and can be used as a starting point for reactions with this compound.

Protocol 1: Synthesis of a Mono-substituted Triazine Derivative

This protocol describes the reaction of this compound with a generic nucleophile (NuH) to yield a 2-substituted-4,6-dibromo-1,3,5-triazine.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Base (e.g., K₂CO₃, NaHCO₃, or DIPEA)

  • Anhydrous solvent (e.g., acetone, THF, or DCM)

  • Round bottom flask, magnetic stirrer, dropping funnel, and an ice bath.

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve the nucleophile (1 equivalent) in the same anhydrous solvent.

  • Add the base (1 equivalent) to the triazine solution while stirring vigorously at 0°C.

  • Add the nucleophile solution dropwise to the stirring triazine solution over a period of 30-60 minutes, ensuring the temperature remains at 0°C.[5][6]

  • Stir the reaction mixture at 0°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Synthesis of a Di-substituted Triazine Derivative

This protocol describes the reaction of a mono-substituted triazine with a second nucleophile (Nu'H) to yield a 2,4-disubstituted-6-bromo-1,3,5-triazine.

Materials:

  • Mono-substituted 4,6-dibromo-1,3,5-triazine

  • Second nucleophile

  • Base (e.g., K₂CO₃ or DIPEA)

  • Anhydrous solvent (e.g., THF or DCM)

  • Round bottom flask and magnetic stirrer.

Procedure:

  • Dissolve the mono-substituted triazine (1 equivalent) in the anhydrous solvent in a round bottom flask.

  • Add the base (1 equivalent) to the solution and stir at room temperature.

  • Add the second nucleophile (1 equivalent) to the stirring solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.[2][5]

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove the base salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Synthesis of a Tri-substituted Triazine Derivative

This protocol describes the reaction of a di-substituted triazine with a third nucleophile (Nu''H) to yield a 2,4,6-trisubstituted-1,3,5-triazine.

Materials:

  • Di-substituted 6-bromo-1,3,5-triazine

  • Third nucleophile

  • Base (e.g., DIPEA)

  • Solvent (e.g., THF or 1,4-dioxane)

  • Round bottom flask, magnetic stirrer, and reflux condenser.

Procedure:

  • Dissolve the di-substituted triazine (1 equivalent) and the third nucleophile (1-2 equivalents) in the solvent in a round bottom flask.

  • Add the base (1-2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (typically 70-100°C or higher) and stir for 12-24 hours.[7] Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Work up the residue as described in Protocol 2.

  • Purify the final product by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction conditions for the sequential substitution of 2,4,6-trichloro-1,3,5-triazine, which can be used as a guide for reactions with the tribromo analogue.

Table 1: Temperature Guidelines for Sequential Nucleophilic Substitution

Substitution StepTypical Temperature Range (°C)Notes
First Substitution 0 - 5Strict temperature control is crucial to prevent di-substitution.[5][6]
Second Substitution Room Temperature (20-25)The reaction is slower due to the deactivating effect of the first substituent.
Third Substitution 50 - 100+ (Reflux)Requires significant thermal energy to overcome the high deactivation of the ring.[1]

Table 2: Comparison of Reaction Conditions for Different Nucleophiles (First Substitution)

Nucleophile TypeTypical Temperature (°C)BaseSolventReaction Time
Alcohol 0DIEADCM30 min[2]
Thiol 0DIEADCM30 min[2]
Amine (aliphatic) 0K₂CO₃ / NaHCO₃Acetone / THF2-4 hours[5]
Amine (aromatic) 0K₂CO₃Acetone4 hours[6]

Visualizations

Diagram 1: Sequential Nucleophilic Substitution Workflow

This diagram illustrates the temperature-controlled stepwise reaction of this compound with three different nucleophiles.

G TBT This compound MonoSub 2-Nu-4,6-dibromo-1,3,5-triazine TBT->MonoSub  + NuH, Base  0°C DiSub 2-Nu-4-Nu'-6-bromo-1,3,5-triazine MonoSub->DiSub  + Nu'H, Base  Room Temp. TriSub 2-Nu-4-Nu'-6-Nu''-1,3,5-triazine DiSub->TriSub  + Nu''H, Base  High Temp.

Caption: Temperature-controlled sequential substitution of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

This diagram provides a logical workflow for troubleshooting experiments with low product yield.

G Start Low Yield of Desired Product CheckTemp Verify Reaction Temperature Start->CheckTemp CheckReagents Check Reagent Purity & Activity CheckTemp->CheckReagents Temp OK Failure Consult Further Literature CheckTemp->Failure Temp Incorrect CheckTime Increase Reaction Time CheckReagents->CheckTime Reagents OK CheckReagents->Failure Reagents Faulty CheckConditions Optimize Solvent/Base CheckTime->CheckConditions Time OK Success Improved Yield CheckTime->Success Yield Improves CheckConditions->Success Yield Improves CheckConditions->Failure No Improvement

References

Technical Support Center: Synthesis of 2,4,6-Tribromo-1,3,5-triazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-tribromo-1,3,5-triazine and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound and its subsequent derivatization.

Issue 1: Low or No Yield of this compound

Question: I am attempting to synthesize this compound by the trimerization of cyanogen bromide, but I am getting a very low yield or no product at all. What are the possible causes and solutions?

Answer: The trimerization of cyanogen bromide to form cyanuric bromide (this compound) is an exothermic reaction that is sensitive to several factors.[1] Here are the common causes for low yield and how to address them:

  • Impurities in Cyanogen Bromide: The starting material, cyanogen bromide, can undergo hydrolysis to isocyanic acid and hydrobromic acid.[1] Traces of bromine, metal salts, acids, or bases can catalyze the trimerization, but significant impurities can lead to side reactions. It is advisable to use freshly prepared or purified cyanogen bromide. Avoid using brownish-colored samples, as this indicates the presence of bromine.[1]

  • Inadequate Catalyst: The trimerization is typically catalyzed by Lewis acids like aluminum tribromide or hydrogen bromide.[1] Ensure the catalyst is active and used in the correct proportion.

  • Temperature Control: While the reaction is exothermic, it often requires initial heating to start. However, runaway temperatures can lead to decomposition and side product formation. A recommended temperature range is 40-60°C when using aluminum tribromide in nitromethane.[2] Careful monitoring and control of the reaction temperature are crucial.

  • Moisture: The presence of water will lead to the hydrolysis of cyanogen bromide, reducing the amount of starting material available for trimerization.[1] All glassware should be thoroughly dried, and anhydrous solvents should be used.

Issue 2: Incomplete Substitution of Bromine Atoms on the Triazine Ring

Question: When reacting this compound with a nucleophile, I am getting a mixture of mono-, di-, and tri-substituted products. How can I improve the selectivity for the desired tri-substituted product?

Answer: The sequential substitution of the bromine atoms on the triazine ring is highly dependent on the reaction conditions. The reactivity of the triazine ring decreases with each substitution.[3][4] Therefore, progressively more forcing conditions are required for each subsequent substitution. To favor the formation of the tri-substituted product, consider the following:

  • Temperature: The first substitution can often be carried out at low temperatures (e.g., 0-5 °C), the second at room temperature, and the third requires heating.[5] If you are getting incomplete substitution, you may need to increase the temperature for the final substitution step. Refluxing in a suitable solvent is a common strategy for the third substitution.

  • Reaction Time: The third substitution is slower than the first two. Increasing the reaction time can help drive the reaction to completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

  • Stoichiometry of the Nucleophile: Using a stoichiometric excess of the nucleophile can help to ensure complete substitution of all three bromine atoms.

  • Choice of Base: A non-nucleophilic base is often used to scavenge the HBr formed during the reaction. The choice and amount of base can influence the reaction rate.

Issue 3: Formation of Hydrolyzed Byproducts

Question: My final product is contaminated with hydroxylated triazine species. How can I prevent this hydrolysis?

Answer: this compound and its partially substituted derivatives are susceptible to hydrolysis, especially under basic or acidic conditions and in the presence of water. To minimize the formation of hydrolyzed byproducts:

  • Anhydrous Conditions: It is critical to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.

  • Control of pH: If the reaction is run under basic conditions to neutralize the HBr byproduct, avoid using an excessive amount of a strong aqueous base. The use of a non-aqueous base, such as diisopropylethylamine (DIPEA), can be advantageous.

  • Work-up Procedure: During the work-up, minimize the contact time with aqueous solutions. If an aqueous wash is necessary, use neutral or slightly acidic water and perform the extraction quickly.

Issue 4: Polymerization of the Product

Question: I am observing the formation of an insoluble, polymeric material during my reaction. What could be the cause and how can I avoid it?

Answer: Triazine derivatives, especially those with multiple reactive sites, can sometimes undergo polymerization, particularly at elevated temperatures.

  • Temperature Control: Avoid excessively high temperatures, especially for prolonged periods.

  • Monomer Purity: Ensure the purity of your starting materials and reagents, as impurities can sometimes initiate polymerization.

  • Reaction Concentration: Running the reaction at a lower concentration may help to reduce the likelihood of intermolecular reactions that lead to polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for nucleophilic substitution on a trihalogenated triazine ring?

A1: The reactivity of the C-Br bonds on the this compound ring decreases as more bromine atoms are substituted by electron-donating groups.[3][4] Therefore, the first substitution is the fastest and occurs under the mildest conditions, while the third substitution is the slowest and requires the most forcing conditions.

Q2: Can I use different nucleophiles to create unsymmetrically substituted triazines?

A2: Yes, the stepwise nature of the nucleophilic substitution allows for the introduction of different nucleophiles in a controlled manner to produce unsymmetrical triazine derivatives. This is achieved by carefully controlling the reaction temperature and the stoichiometry of each nucleophile at each step.[3][4]

Q3: What are some suitable solvents for the synthesis of this compound derivatives?

A3: The choice of solvent depends on the specific nucleophile and reaction conditions. Common anhydrous solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and dioxane. For higher temperature reactions, solvents with higher boiling points may be necessary.

Q4: How can I purify the final 2,4,6-trisubstituted triazine product?

A4: Purification is typically achieved through standard techniques such as recrystallization or column chromatography on silica gel. The choice of solvent system for chromatography will depend on the polarity of the product.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the synthesis of this compound and its derivatives.

Table 1: Synthesis of this compound via Trimerization of Cyanogen Bromide

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Aluminum tribromideNitromethane40-60Not specified60[2]

Table 2: Synthesis of Symmetrically Trisubstituted Triazines from Cyanuric Chloride (as an analogue for Tribromotriazine)

NucleophileSolventBaseTemperature (°C)Reaction TimeYield (%)Reference
(S)-N-Boc-prolinolTHFn-BuLi0 to RT14 h89[4]
DiethylamineTHFDIPEAReflux5 daysLow (unsuccessful)[6]
MorpholineTHFDIPEART24 h98[4]
Thiophenol1,4-DioxaneKOHRefluxNot specified97[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a reported lab-scale synthesis.[2]

Materials:

  • Cyanogen bromide (BrCN)

  • Aluminum tribromide (AlBr₃)

  • Anhydrous nitromethane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve cyanogen bromide in anhydrous nitromethane.

  • Carefully add aluminum tribromide to the solution.

  • Heat the reaction mixture to 40-60°C with stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by a suitable method (e.g., GC-MS or TLC if a suitable system can be developed).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it into a mixture of ice and water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or sublimation to yield this compound.

Protocol 2: General Procedure for the Synthesis of a Symmetrically Trisubstituted Amino-1,3,5-triazine Derivative

This is a general protocol for the substitution of all three bromine atoms with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (3 equivalents)

  • Anhydrous solvent (e.g., THF or acetonitrile)

  • Non-nucleophilic base (e.g., DIPEA, 3 equivalents)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in the anhydrous solvent.

  • Add the amine nucleophile (3 equivalents) to the solution.

  • Add the non-nucleophilic base (3 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress of the second substitution by TLC.

  • Once the second substitution is complete, heat the reaction mixture to reflux to facilitate the third substitution.

  • Continue to monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Diagram 1: Synthesis of this compound and its Derivatization

Synthesis_Pathway cluster_synthesis Synthesis of this compound cluster_derivatization Synthesis of Derivatives Cyanogen_Bromide 3 x Cyanogen Bromide (BrCN) Trimerization Trimerization (AlBr3 catalyst) Cyanogen_Bromide->Trimerization Tribromotriazine This compound Trimerization->Tribromotriazine Substitution Sequential Nucleophilic Substitution Tribromotriazine->Substitution Nucleophile 3 x Nucleophile (e.g., R-NH2) Nucleophile->Substitution Derivative 2,4,6-Tris(amino)- 1,3,5-triazine Substitution->Derivative

Caption: Reaction scheme for the synthesis and derivatization of this compound.

Diagram 2: Troubleshooting Workflow for Incomplete Substitution

Troubleshooting_Workflow Start Start: Incomplete Substitution Observed (Mixture of mono-, di-, tri-substituted products) Check_Temp Is the reaction temperature for the final substitution step high enough? Start->Check_Temp Increase_Temp Action: Increase temperature (e.g., reflux) Check_Temp->Increase_Temp No Check_Time Has the reaction been allowed to proceed for a sufficient time? Check_Temp->Check_Time Yes Increase_Temp->Check_Time Increase_Time Action: Increase reaction time and continue monitoring Check_Time->Increase_Time No Check_Stoich Is a sufficient excess of the nucleophile being used? Check_Time->Check_Stoich Yes Increase_Time->Check_Stoich Increase_Stoich Action: Increase the stoichiometry of the nucleophile Check_Stoich->Increase_Stoich No End End: Desired Tri-substituted Product Obtained Check_Stoich->End Yes Increase_Stoich->End

Caption: Troubleshooting workflow for addressing incomplete substitution in triazine synthesis.

Diagram 3: Side Reaction Pathways

Side_Reactions cluster_side_reactions Potential Side Reactions Main_Reactant This compound + Nucleophile Desired_Product Desired Trisubstituted Product Main_Reactant->Desired_Product Main Reaction Pathway Incomplete_Sub Incomplete Substitution (Mono- and Di-substituted Products) Main_Reactant->Incomplete_Sub Insufficiently Forcing Conditions Hydrolysis Hydrolysis (Hydroxylated Byproducts) Main_Reactant->Hydrolysis Presence of Water Polymerization Polymerization Desired_Product->Polymerization High Temperature

Caption: Common side reaction pathways in the synthesis of this compound derivatives.

References

Technical Support Center: 2,4,6-Tribromo-1,3,5-triazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield and overcome common challenges in coupling reactions involving 2,4,6-tribromo-1,3,5-triazine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during coupling reactions with this compound, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. The reactivity of the triazine core decreases with each successive substitution, requiring more forcing conditions for the second and third couplings.[1]1. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. For subsequent substitutions, a gradual increase in temperature is often necessary. The first substitution can typically be achieved at 0°C, the second at room temperature, and the third may require heating.[1]
2. Catalyst Inactivity: The palladium catalyst may have decomposed or been poisoned.2. Use Fresh Catalyst and Ligands: Ensure the catalyst and ligands are of high quality and stored under appropriate inert conditions. For Suzuki and Sonogashira reactions, consider using a higher catalyst loading. For Buchwald-Hartwig aminations, ensure the phosphine ligand is not oxidized.
3. Ineffective Base: The chosen base may not be strong enough to facilitate the coupling reaction, particularly for less reactive nucleophiles.3. Screen Different Bases: For nucleophilic aromatic substitution (SNAr), a non-nucleophilic organic base like diisopropylethylamine (DIEA) is commonly used.[1][2] For palladium-catalyzed couplings, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective. The choice of base can be critical and may need to be optimized for the specific substrates.
4. Poor Solubility: The starting materials or intermediates may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.4. Optimize Solvent System: this compound is soluble in many organic solvents.[3] However, the solubility of the nucleophile and the resulting products should also be considered. Aprotic solvents like THF, dioxane, or DMF are often good choices. For some reactions, a mixture of solvents may be necessary to ensure all components remain in solution.
Formation of Multiple Products/Side Reactions 1. Lack of Selectivity: The reaction conditions may not be optimized for selective mono-, di-, or tri-substitution, leading to a mixture of products.1. Precise Temperature Control: The key to selective substitution is careful control of the reaction temperature. The first substitution should be carried out at a low temperature (e.g., 0°C), followed by a gradual increase for subsequent substitutions.[1]
2. Homocoupling of Nucleophiles: In palladium-catalyzed reactions, particularly Sonogashira couplings, homocoupling of the alkyne (Glaser coupling) can be a significant side reaction.2. Optimize Catalyst and Reaction Conditions: Use a copper(I) co-catalyst, and consider slow addition of the alkyne to the reaction mixture. Ensure the reaction is carried out under strictly anaerobic conditions to minimize oxidative homocoupling.
3. Hydrolysis of the Triazine Ring: The presence of water can lead to hydrolysis of the bromo-triazine, especially under basic conditions, forming hydroxy-triazine byproducts.3. Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., argon or nitrogen).
Difficulty in Product Purification 1. Similar Polarity of Products and Byproducts: The desired product and any unreacted starting materials or byproducts may have similar polarities, making separation by column chromatography challenging.1. Optimize Chromatographic Conditions: Screen different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel).
2. Removal of Base Salts: Salts formed from the base (e.g., DIEA·HBr) can sometimes co-elute with the product.2. Aqueous Workup: Perform an aqueous workup to remove water-soluble salts before column chromatography. Washing the organic layer with a dilute acid solution can help remove residual organic base.[2]

Frequently Asked Questions (FAQs)

Q1: How can I achieve selective mono-substitution on this compound?

A1: Selective mono-substitution is primarily achieved through careful temperature control. The first nucleophilic substitution is the most facile and can typically be carried out at low temperatures, such as 0°C.[1] Using one equivalent of the nucleophile in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is a common starting point.[2]

Q2: What is the general order of reactivity for different nucleophiles with this compound?

A2: While specific to the reaction conditions, a general trend for the analogous 2,4,6-trichloro-1,3,5-triazine suggests the order of reactivity is typically alcohols > thiols > amines.[3] This means that alcohols will react at lower temperatures than thiols, which in turn will react at lower temperatures than amines.

Q3: I am attempting a Suzuki coupling with a di-bromo-substituted triazine, but the yield is low. What can I do?

A3: Low yields in Suzuki couplings with halogenated triazines can be due to several factors. First, ensure your palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃ or Na₂CO₃) are active and present in sufficient quantities. The reaction often requires elevated temperatures (refluxing in a solvent like toluene or dioxane). The electronic nature of the boronic acid can also play a role; electron-rich boronic acids may react more readily. Finally, ensure that the reaction is performed under an inert atmosphere to prevent catalyst degradation.

Q4: Are there any alternative, greener methods for running these coupling reactions?

A4: Yes, microwave-assisted synthesis has been shown to be an efficient method for preparing substituted 1,3,5-triazines. Microwave irradiation can significantly reduce reaction times and in some cases, improve yields and reduce the formation of byproducts by providing rapid and uniform heating.[4]

Experimental Protocols

General Procedure for Sequential Nucleophilic Substitution

This protocol is a general guideline and may require optimization for specific substrates.

  • First Substitution (Mono-substitution):

    • Dissolve this compound (1.0 eq.) in an anhydrous solvent (e.g., THF or DCM) under an inert atmosphere (argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add a non-nucleophilic base (e.g., DIEA, 1.1 eq.).

    • Slowly add the first nucleophile (1.0 eq.) dropwise.

    • Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.

    • Upon completion, proceed with an aqueous workup and purify the mono-substituted product by column chromatography.

  • Second Substitution (Di-substitution):

    • Dissolve the mono-substituted triazine (1.0 eq.) in an anhydrous solvent under an inert atmosphere.

    • Add the base (e.g., DIEA, 1.1 eq.).

    • Add the second nucleophile (1.0 eq.).

    • Allow the reaction to warm to room temperature and stir. Monitor the reaction progress.

    • If the reaction is sluggish, gentle heating may be required.

    • After completion, perform an aqueous workup and purify the di-substituted product.

  • Third Substitution (Tri-substitution):

    • Dissolve the di-substituted triazine (1.0 eq.) in a suitable anhydrous solvent.

    • Add the base (e.g., DIEA, 1.2 eq.) and the third nucleophile (1.1 eq.).

    • Heat the reaction mixture (the required temperature will depend on the nucleophile's reactivity and may range from room temperature to reflux).

    • Monitor the reaction until completion.

    • Purify the final tri-substituted product after an appropriate workup.

Data Presentation

Table 1: Influence of Reaction Conditions on Nucleophilic Substitution of Halogenated Triazines

Substitution StepTemperature (°C)Typical BaseCommon SolventsGeneral Yield Range (%)
First 0DIEADCM, THF80 - 98
Second Room TemperatureDIEADCM, THF, Dioxane60 - 90
Third Elevated (Reflux)DIEA, K₂CO₃Toluene, Dioxane40 - 85

Note: Yields are highly dependent on the specific nucleophiles used and the reaction optimization.

Visualizations

Experimental Workflow for Sequential Substitution

experimental_workflow start This compound step1 1. Add Nucleophile 1 2. Base (DIEA) 3. Solvent (THF) 4. Temperature: 0°C start->step1 product1 Mono-substituted Triazine step1->product1 step2 1. Add Nucleophile 2 2. Base (DIEA) 3. Solvent (THF) 4. Temperature: Room Temp. product1->step2 product2 Di-substituted Triazine step2->product2 step3 1. Add Nucleophile 3 2. Base (DIEA/K₂CO₃) 3. Solvent (Toluene) 4. Temperature: Reflux product2->step3 product3 Tri-substituted Triazine step3->product3

Caption: Sequential substitution workflow for this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed q1 Is the reaction complete by TLC/LC-MS? start->q1 sol1 Increase reaction time and/or temperature. q1->sol1 No q2 Is the catalyst fresh and active? q1->q2 Yes a1_yes Yes a1_no No end Yield Improved sol1->end sol2 Use fresh catalyst and ligands. q2->sol2 No q3 Is the base appropriate for the reaction? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Screen different bases. q3->sol3 No q4 Are all components soluble? q3->q4 Yes a3_yes Yes a3_no No sol3->end sol4 Optimize the solvent system. q4->sol4 No q4->end Yes a4_yes Yes a4_no No sol4->end

Caption: Troubleshooting decision tree for low reaction yield.

References

Purification methods for 2,4,6-Tribromo-1,3,5-triazine products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Tribromo-1,3,5-triazine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

The most common impurity is cyanuric acid, which forms through the hydrolysis of this compound.[1] This hydrolysis can occur if the compound is exposed to moisture, particularly under alkaline conditions. Other potential impurities can include unreacted starting materials or byproducts from the synthesis, depending on the route used.

Q2: What is the recommended method for purifying crude this compound?

Recrystallization is a highly effective method for purifying this compound. The choice of solvent is critical and should be based on the solubility differences between the desired product and the primary impurity, cyanuric acid.

Q3: Which solvents are suitable for the recrystallization of this compound?

While a specific protocol for this compound is not widely published, a suitable solvent system can be designed based on solubility data. This compound is soluble in many organic solvents, whereas its common impurity, cyanuric acid, has low solubility in most organic solvents but is soluble in hot alcohols.[2][3][4][5][6] Therefore, a mixed solvent system like ethyl acetate/hexane, or a single solvent such as hot ethanol, could be effective.

Q4: How can I monitor the purity of my this compound product?

The purity of the product can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the product and detect impurities.

  • Melting Point Analysis: A pure compound will have a sharp and defined melting point.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after recrystallization The product is too soluble in the chosen solvent, even at low temperatures.- Use a solvent system where the product has lower solubility at cold temperatures (e.g., add a non-polar co-solvent like hexane).- Ensure the minimum amount of hot solvent is used for dissolution.- Cool the solution slowly to maximize crystal formation.
Product is still impure after recrystallization (presence of cyanuric acid) The chosen recrystallization solvent also dissolves cyanuric acid.- Wash the crude product with a solvent in which cyanuric acid is insoluble (e.g., cold acetone or diethyl ether) before recrystallization.- Consider using a different recrystallization solvent or solvent system.
Oily product obtained instead of crystals - The presence of significant impurities.- Cooling the solution too quickly.- Purify the crude product by column chromatography before recrystallization.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product degrades during purification Exposure to moisture and/or basic conditions leading to hydrolysis.- Use anhydrous solvents and perform the purification under an inert atmosphere (e.g., nitrogen or argon).- Avoid the use of basic reagents or ensure they are neutralized before purification.
White precipitate (suspected cyanuric acid) forms during workup Hydrolysis of the product or unreacted starting materials.- Perform the workup under neutral or slightly acidic conditions.- Minimize the exposure of the reaction mixture to water.

Data Presentation

Table 1: Solubility of this compound and Cyanuric Acid in Various Solvents

Solvent This compound Solubility Cyanuric Acid Solubility
WaterLow0.27 g/100 g (25.5°C)[9]
AcetoneSolubleInsoluble[9]
BenzeneSoluble0.23 g/100 g (25°C)[9]
ChloroformSolubleInsoluble[4]
Diethyl EtherSolubleInsoluble[4]
EthanolSolubleSparingly soluble (cold), Soluble (hot)[5][9]
HexaneSparingly SolubleSlightly soluble[2]
Dimethylformamide (DMF)Soluble6.7 g/100 g (25°C)[9]
Dimethyl Sulfoxide (DMSO)Soluble15.1 g/100 g (25°C)[9]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Based on the solubility data, choose a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment
  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of a non-polar and a polar solvent (e.g., hexane and ethyl acetate). The ratio should be optimized to achieve good separation.

  • Sample Preparation: Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Spot the samples onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber with the mobile phase.

  • Visualization: Visualize the spots under UV light. The purified product should ideally show a single spot.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude 2,4,6-Tribromo- 1,3,5-triazine Recrystallization Recrystallization Crude_Product->Recrystallization Washing Washing Recrystallization->Washing Drying Drying Washing->Drying TLC TLC Drying->TLC HPLC HPLC Drying->HPLC NMR NMR Drying->NMR Pure_Product Pure Product (>98%) TLC->Pure_Product HPLC->Pure_Product NMR->Pure_Product

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Tree Start Impure Product After Recrystallization Q1 Is a white, insoluble solid present in the crude product? Start->Q1 A1_Yes Likely Cyanuric Acid Q1->A1_Yes Yes A1_No Other Impurities Q1->A1_No No Sol_1 Pre-wash with a solvent in which cyanuric acid is insoluble (e.g., cold acetone) A1_Yes->Sol_1 Sol_2 Consider column chromatography A1_No->Sol_2 Q2 Is the yield low? Sol_1->Q2 Sol_2->Q2 A2_Yes Product is too soluble Q2->A2_Yes Yes A2_No Proceed with analysis Q2->A2_No No Sol_3 - Use less recrystallization solvent - Add an anti-solvent - Cool slowly A2_Yes->Sol_3 Pure_Product Pure_Product A2_No->Pure_Product Pure Product

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Overcoming Low Solubility of 2,4,6-Tribromo-1,3,5-triazine (TBT)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,4,6-Tribromo-1,3,5-triazine (TBT). This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the low solubility of TBT in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TBT) and why is its solubility a concern?

A1: this compound is a versatile synthetic intermediate used in the synthesis of a wide range of compounds, from pharmaceuticals to materials. Its utility stems from the three bromine atoms, which act as excellent leaving groups in nucleophilic aromatic substitution reactions. However, TBT is a crystalline solid with limited solubility in many common organic solvents, which can lead to incomplete reactions, low yields, and difficulties in purification.

Q2: In which solvents is this compound generally soluble?

Q3: How does the reactivity of TBT compare to its chlorinated analog, 2,4,6-trichloro-1,3,5-triazine (TCT)?

A3: The reactivity of TBT is analogous to that of TCT. The substitution of the bromine atoms on the triazine ring is a temperature-dependent, sequential process. Generally, the first substitution occurs at lower temperatures, with subsequent substitutions requiring progressively higher temperatures.

Q4: Are there any safety precautions I should take when handling TBT?

A4: Yes, it is important to handle TBT with caution. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Troubleshooting Guides

Issue 1: Incomplete Reaction or Low Yield

Q: My reaction with TBT is not going to completion, and I'm observing a significant amount of unreacted starting material. What are the likely causes and how can I troubleshoot this?

A: Incomplete reactions involving TBT are frequently linked to its poor solubility in the reaction solvent. Here are several troubleshooting steps you can take:

  • Solvent Selection: The choice of solvent is critical. If you are using a non-polar solvent, consider switching to a more polar aprotic solvent. Refer to the solvent solubility table below for guidance. A co-solvent system might also be effective.

  • Temperature Adjustment: The nucleophilic substitution on the triazine ring is temperature-dependent. If your reaction is sluggish at room temperature, gradually increasing the temperature can significantly improve both the solubility of TBT and the reaction rate. However, be mindful of potential side reactions at higher temperatures.

  • Sonication: The use of ultrasound (sonication) can be a powerful technique to enhance dissolution and reaction rates, particularly for heterogeneous reactions. It provides the necessary activation energy to overcome the insolubility barrier.

  • Phase-Transfer Catalysis (PTC): For reactions involving a solid (TBT) and a liquid phase (nucleophile solution), a phase-transfer catalyst can facilitate the transport of the nucleophile to the TBT surface, thereby accelerating the reaction.

Issue 2: Product Purification Difficulties

Q: I am struggling to separate my desired product from unreacted TBT. What purification strategies can I employ?

A: The low solubility of TBT can sometimes be advantageous in purification.

  • Filtration: If your product is soluble in the reaction solvent, you may be able to simply filter off the unreacted TBT.

  • Recrystallization: If both your product and TBT have limited solubility, a carefully chosen recrystallization solvent system can help in separating the two based on differences in their solubility at different temperatures.

  • Chromatography: Column chromatography is a reliable method for separating compounds with different polarities. A suitable solvent system can be developed using thin-layer chromatography (TLC) to achieve good separation.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent CategorySolventExpected SolubilityNotes
Polar Aprotic Tetrahydrofuran (THF)Moderately SolubleOften used in triazine chemistry. Heating may be required for complete dissolution.
N,N-Dimethylformamide (DMF)SolubleGood solvent for many triazine reactions, but higher boiling point can complicate removal.
Acetonitrile (ACN)Sparingly SolubleMay require heating.
Dichloromethane (DCM)Sparingly SolubleOften used for reactions with the more soluble TCT, may be less effective for TBT.
Polar Protic WaterInsoluble
Alcohols (e.g., Ethanol, Methanol)Sparingly SolublePotential for side reactions with the solvent acting as a nucleophile.
Non-Polar Hexane, TolueneInsoluble to Sparingly SolubleGenerally poor solvents for TBT.

Note: This table is based on general chemical principles and data for analogous compounds. It is always recommended to perform a small-scale solubility test before proceeding with your reaction.

Experimental Protocols

Protocol 1: Nucleophilic Substitution using a Co-solvent System and Elevated Temperature

This protocol is adapted from procedures used for 2,4,6-trichloro-1,3,5-triazine.

  • Dissolution of TBT: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound in a primary solvent where it has limited solubility (e.g., acetonitrile).

  • Addition of Co-solvent: Add a co-solvent in which TBT is more soluble (e.g., THF or DMF) dropwise while stirring until the TBT dissolves. Aim for a minimal amount of the co-solvent to facilitate later workup.

  • Addition of Nucleophile: Add the nucleophile to the solution. If the nucleophile is a solid, dissolve it in a small amount of the reaction solvent before adding.

  • Base Addition: If the reaction requires a base (e.g., to neutralize HBr formed), add a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Heating: Heat the reaction mixture to a temperature sufficient to ensure the reaction proceeds at a reasonable rate (e.g., 50-80 °C). Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. The workup procedure will depend on the properties of the product and may involve extraction, filtration, and/or chromatography.

Protocol 2: Ultrasound-Assisted Nucleophilic Substitution

This protocol is based on the successful application of sonication in the synthesis of other triazine derivatives.

  • Reaction Setup: In a thick-walled glass tube or a round-bottom flask, combine this compound, the nucleophile, a suitable solvent (e.g., THF or an aqueous system if using a phase-transfer catalyst), and a base if required.

  • Sonication: Place the reaction vessel in an ultrasonic bath.

  • Monitoring: Monitor the reaction progress by TLC at regular intervals. Sonication can often lead to significantly shorter reaction times compared to conventional heating.

  • Workup: Once the reaction is complete, proceed with a standard aqueous workup, extraction, and purification as needed.

Protocol 3: Phase-Transfer Catalyzed Reaction

This protocol provides a general guideline for using a phase-transfer catalyst (PTC).

  • Reaction Mixture: In a round-bottom flask, prepare a biphasic mixture. This typically involves suspending TBT in a non-polar organic solvent (e.g., dichloromethane or toluene) and dissolving the nucleophile and a base (e.g., K₂CO₃) in an aqueous phase.

  • Addition of PTC: Add a catalytic amount (1-5 mol%) of a suitable phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB).

  • Stirring: Stir the mixture vigorously to ensure efficient mixing of the two phases.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, separate the organic and aqueous layers. Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. Purify the product as necessary.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Conditions cluster_workup Workup & Purification start Start dissolve Dissolve/Suspend TBT in Solvent start->dissolve add_nuc Add Nucleophile dissolve->add_nuc add_base Add Base (if needed) add_nuc->add_base heating Heating add_base->heating Option 1 sonication Sonication add_base->sonication Option 2 ptc Phase-Transfer Catalysis add_base->ptc Option 3 monitor Monitor by TLC heating->monitor sonication->monitor ptc->monitor workup Aqueous Workup / Extraction monitor->workup purify Purification (Chromatography / Recrystallization) workup->purify end Final Product purify->end

Caption: Experimental workflow for overcoming TBT's low solubility.

troubleshooting_logic cluster_solutions Potential Solutions issue Issue: Incomplete Reaction check_sol Is TBT fully dissolved? issue->check_sol sol_no No check_sol->sol_no No sol_yes Yes check_sol->sol_yes Yes (Consider other factors like nucleophile reactivity) change_solvent Change to a better solvent sol_no->change_solvent add_cosolvent Add a co-solvent sol_no->add_cosolvent increase_temp Increase reaction temperature sol_no->increase_temp use_sonication Use sonication sol_no->use_sonication use_ptc Use phase-transfer catalysis sol_no->use_ptc

Caption: Troubleshooting logic for incomplete TBT reactions.

Preventing decomposition of 2,4,6-Tribromo-1,3,5-triazine during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,4,6-Tribromo-1,3,5-triazine during its synthesis.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the nucleophilic substitution of cyanuric chloride with a bromine source.

Q1: My reaction yields are consistently low. What are the potential causes and how can I improve them?

A1: Low yields in the synthesis of this compound can stem from several factors. The most common issues are incomplete reaction, side reactions, and product loss during workup.

  • Incomplete Reaction: The substitution of all three chlorine atoms on the cyanuric chloride ring requires progressively harsher conditions. Ensure that the reaction temperature is adequately controlled and the reaction time is sufficient for complete substitution.

  • Side Reactions: The primary side reaction is the hydrolysis of the starting material (cyanuric chloride) or the partially brominated intermediates. This is caused by the presence of water in the reagents or solvent.

  • Moisture Contamination: Cyanuric chloride and its derivatives are highly susceptible to hydrolysis, which leads to the formation of cyanuric acid and other byproducts.[1][2] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Sub-optimal Reagent Stoichiometry: An insufficient amount of the brominating agent can lead to a mixture of mono-, di-, and tri-substituted products. A slight excess of the bromine source is often recommended to drive the reaction to completion.

To improve your yield, we recommend the following:

  • Thoroughly dry all glassware and solvents before use.

  • Use freshly opened or properly stored anhydrous reagents.

  • Conduct the reaction under a dry, inert atmosphere.

  • Carefully control the reaction temperature at each stage of the substitution.

  • Consider using a slight excess of the brominating agent.

Q2: I'm observing a white, insoluble precipitate in my reaction mixture. What is it and how can I prevent its formation?

A2: A white, insoluble precipitate is most likely cyanuric acid. This is a clear indication of water contamination in your reaction. Cyanuric chloride and the brominated triazine intermediates are readily hydrolyzed in the presence of moisture to form the highly stable cyanuric acid.[1]

To prevent the formation of cyanuric acid, rigorous exclusion of water is necessary:

  • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents.

  • Reagent Quality: Ensure your cyanuric chloride and bromine source are of high purity and stored in a desiccator.

  • Inert Atmosphere: As mentioned previously, running the reaction under a nitrogen or argon atmosphere will prevent atmospheric moisture from entering the reaction vessel.

Q3: The final product is a mixture of mono-, di-, and tri-brominated triazines. How can I improve the selectivity for the tri-substituted product?

A3: The nucleophilic substitution of chlorine atoms on the triazine ring is a stepwise process.[3] The reactivity of the triazine ring decreases with each substitution. Therefore, achieving complete tribromination requires careful control of the reaction conditions.

  • Temperature Control: The first substitution can often be achieved at low temperatures (e.g., 0 °C), while the subsequent substitutions require higher temperatures.[4] A temperature gradient or stepwise increase in temperature is often necessary to ensure complete reaction without promoting decomposition.

  • Reaction Time: Insufficient reaction time at the higher temperature required for the third substitution can result in incomplete conversion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to determine the optimal reaction time.

Q4: My purified product appears discolored (yellow or brown). What causes this and how can I obtain a colorless product?

A4: Discoloration of the final product can be due to several factors:

  • Impurities in Starting Materials: Impurities in the cyanuric chloride or bromine source can lead to colored byproducts. Using high-purity reagents is recommended.

  • Decomposition at High Temperatures: Prolonged heating at high temperatures can cause decomposition of the triazine ring, leading to colored impurities.

  • Residual Bromine: If an excess of a colored brominating agent is used, it may need to be quenched and removed during the workup.

To obtain a colorless product:

  • Use high-purity, colorless starting materials.

  • Avoid excessive heating or prolonged reaction times at high temperatures.

  • Incorporate a quenching step in your workup procedure to remove any unreacted bromine.

  • Purify the crude product by recrystallization from a suitable solvent.

Data Presentation

The following table summarizes the general effect of key reaction parameters on the synthesis of substituted triazines, which can be extrapolated to the synthesis of this compound.

ParameterConditionExpected Outcome on Yield and PurityPotential Issues
Temperature Too LowIncomplete reaction, mixture of productsLow yield of desired product
Optimal (Stepwise Increase)High yield and purityRequires careful control
Too HighDecomposition of triazine ring, side reactionsLow yield, impure product
Reaction Time Too ShortIncomplete reactionLow yield of desired product
OptimalHigh conversion to the desired productTo be determined by monitoring
Too LongIncreased potential for side reactions/decompositionDecreased purity
Solvent AnhydrousHigh yield and purityRequires careful handling
Protic/WetHydrolysis, formation of cyanuric acidVery low to no yield
Atmosphere Inert (N₂, Ar)Prevents hydrolysisStandard practice for moisture-sensitive reactions
AirRisk of moisture contaminationPotential for hydrolysis and lower yields

Experimental Protocols

General Protocol for the Synthesis of this compound from Cyanuric Chloride

This protocol is a general guideline based on the principles of nucleophilic substitution on cyanuric chloride. The specific amounts, temperatures, and times may require optimization.

Materials:

  • Cyanuric chloride (2,4,6-Trichloro-1,3,5-triazine)

  • Anhydrous Sodium Bromide (NaBr) or another suitable bromine source

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

  • Anhydrous aprotic solvent (e.g., Acetonitrile, Tetrahydrofuran)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser with a drying tube, and a nitrogen/argon inlet.

  • Under a positive pressure of inert gas, charge the flask with cyanuric chloride and the chosen anhydrous solvent.

  • Cool the resulting solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution or suspension of the anhydrous bromine source and the phase-transfer catalyst in the same anhydrous solvent.

  • Slowly add the bromine source solution/suspension to the stirred solution of cyanuric chloride while maintaining the temperature at 0 °C.

  • After the initial addition, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. The progress of the reaction should be monitored by a suitable analytical method (e.g., TLC, GC-MS) to determine the disappearance of the starting material and intermediates.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • The filtrate is then concentrated under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from an appropriate solvent (e.g., a non-polar organic solvent).

Mandatory Visualization

Troubleshooting Workflow for this compound Synthesis

G Troubleshooting Flowchart for this compound Synthesis start Start Synthesis check_yield Low Yield? start->check_yield check_precipitate White Precipitate? check_yield->check_precipitate No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes check_purity Product Impure? check_precipitate->check_purity No hydrolysis Hydrolysis Occurred check_precipitate->hydrolysis Yes side_reactions Side Reactions / Decomposition check_purity->side_reactions Yes end Successful Synthesis check_purity->end No optimize_temp_time Optimize Temperature & Time incomplete_reaction->optimize_temp_time use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous purify_reagents Purify Reagents / Product side_reactions->purify_reagents optimize_temp_time->start use_anhydrous->start purify_reagents->start

Caption: A flowchart for troubleshooting common issues in the synthesis of this compound.

Logical Relationship of Factors Affecting Synthesis Outcome

G Factors Influencing this compound Synthesis synthesis_outcome Synthesis Outcome (Yield & Purity) reaction_conditions Reaction Conditions reaction_conditions->synthesis_outcome temperature Temperature reaction_conditions->temperature time Time reaction_conditions->time solvent Solvent reaction_conditions->solvent atmosphere Atmosphere reaction_conditions->atmosphere reagent_quality Reagent Quality reagent_quality->synthesis_outcome cyanuric_chloride_purity Cyanuric Chloride Purity reagent_quality->cyanuric_chloride_purity bromine_source_purity Bromine Source Purity reagent_quality->bromine_source_purity anhydrous_reagents Anhydrous Reagents reagent_quality->anhydrous_reagents workup_purification Workup & Purification workup_purification->synthesis_outcome extraction Extraction workup_purification->extraction recrystallization Recrystallization workup_purification->recrystallization

Caption: Key factors influencing the yield and purity of this compound.

References

Technical Support Center: Selective Substitution of Bromine on the Triazine Ring

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective substitution of bromine on the triazine ring.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of brominated triazine derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Insufficiently activated triazine ring: The reactivity of the triazine ring decreases with each substitution.[1] 2. Low reaction temperature: The third substitution often requires higher temperatures.[1][2] 3. Ineffective brominating agent: The choice of brominating agent is crucial for success.1. For di-substituted triazines, consider using microwave irradiation to facilitate the third substitution.[1] 2. Gradually increase the reaction temperature. For the third substitution, refluxing in a high-boiling solvent may be necessary.[1][2] 3. Use a suitable brominating agent like N-Bromosuccinimide (NBS), which is effective for both activated and deactivated aromatic rings.[3] For less reactive substrates, consider using tetrabutylammonium tribromide (TBATB).[4]
Poor Regioselectivity / Mixture of Products 1. Incorrect temperature control: The substitution of each chlorine atom on the triazine ring is highly temperature-dependent.[1][2][5] 2. Solvent effects: The polarity of the solvent can significantly influence the regioselectivity of the bromination.[3] 3. Incorrect order of nucleophile addition: For mixed substitutions, the order of introduction of different nucleophiles is critical for achieving the desired isomer.1. Strictly control the reaction temperature at each step: 0 °C for the first substitution, room temperature for the second, and elevated temperatures for the third.[1][2][5] 2. Experiment with solvents of different polarities to optimize the regioselectivity of the bromination reaction.[3] 3. Plan the synthetic route carefully to ensure the correct order of nucleophilic substitution to achieve the desired regiochemistry.
Di- or Tri-bromination Instead of Mono-bromination 1. Excess of brominating agent: Using a stoichiometric excess of the brominating agent can lead to multiple substitutions. 2. Reaction conditions are too harsh: High temperatures or prolonged reaction times can favor multiple substitutions.1. Use a stoichiometric amount or a slight excess of the brominating agent. 2. Perform the reaction at the lowest effective temperature and monitor the reaction progress closely using techniques like TLC to stop the reaction once the desired product is formed.
Product Decomposition 1. High reaction temperatures: Triazine derivatives can be sensitive to high temperatures, especially during the third substitution.[1] 2. Strongly acidic or basic conditions: The triazine ring can be susceptible to degradation under harsh pH conditions.1. Use microwave irradiation as an alternative to conventional heating for the third substitution, as it can reduce reaction times and minimize thermal decomposition.[1] 2. Use a mild base like sodium carbonate or diisopropylethylamine (DIEA) to scavenge the acid byproduct.[5][6]
Difficult Purification 1. Formation of closely related byproducts: Mixtures of mono-, di-, and tri-substituted products or regioisomers can be difficult to separate. 2. Removal of unreacted starting materials or reagents. 1. For complex mixtures, semi-preparative liquid chromatography can be a highly effective purification method.[7] 2. Utilize column chromatography with an appropriate solvent system. Washing the crude product with water can help remove inorganic salts.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general principle for achieving selective substitution on a 2,4,6-trichloro-1,3,5-triazine (TCT) core?

A1: The selective substitution of chlorine atoms on TCT is primarily controlled by temperature. The reactivity of the chlorine atoms decreases as more substituents are added to the triazine ring. As a general guideline, the first substitution is typically carried out at 0 °C, the second at room temperature, and the third requires heating or reflux conditions.[1][2][5]

Q2: Which brominating agents are recommended for the selective bromination of a triazine ring?

A2: N-Bromosuccinimide (NBS) is a versatile and easy-to-handle brominating agent suitable for both activated and deactivated aromatic rings.[3][8] For substrates that are less reactive, tetrabutylammonium tribromide (TBATB) can be an effective alternative.[4]

Q3: How can I improve the yield of the third substitution on the triazine ring?

A3: The third substitution is often challenging due to the decreased reactivity of the triazine ring.[1] To improve the yield, you can use higher reaction temperatures, such as refluxing in a high-boiling point solvent.[2] Alternatively, microwave irradiation has been shown to be an efficient method for promoting the third substitution, often leading to shorter reaction times and cleaner reactions.[1]

Q4: I am getting a mixture of regioisomers. How can I improve the regioselectivity of my bromination reaction?

A4: Regioselectivity can be influenced by several factors. Strict temperature control at each stage of the substitution is critical.[1][2][5] The choice of solvent can also play a significant role; experimenting with solvents of varying polarities may improve the selectivity.[3] Finally, for the synthesis of unsymmetrical triazines, the order in which the nucleophiles are introduced is crucial in determining the final regiochemistry.

Q5: My brominated triazine product is difficult to purify. What purification techniques are most effective?

A5: Purification of triazine derivatives can be challenging due to the potential for a mixture of products with similar polarities. Standard column chromatography is a common starting point. For very difficult separations of isomers or closely related byproducts, semi-preparative liquid chromatography (LC) has been shown to be a highly effective technique for obtaining high-purity compounds.[7]

Experimental Protocols

Protocol 1: General Procedure for Mono-substitution on 2,4,6-Trichloro-1,3,5-triazine (TCT)

This protocol is a general method for the first nucleophilic substitution on TCT and can be adapted for a bromine source that acts as a nucleophile.

  • Dissolve 2,4,6-trichloro-1,3,5-triazine (1 equivalent) in a suitable solvent (e.g., ethyl acetate or THF) in a round-bottom flask.[5][9]

  • Cool the solution to 0 °C in an ice bath.[5][9]

  • Add the bromine-containing nucleophile (1 equivalent) dropwise to the stirred solution.

  • Add a base such as diisopropylethylamine (DIEA) or sodium carbonate (1 equivalent) to neutralize the HCl byproduct.[5][6]

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).[5]

  • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., DCM) and wash with water to remove salts.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Di-substitution on a Dichloro-triazine Derivative
  • Dissolve the mono-substituted dichloro-triazine (1 equivalent) in a suitable solvent (e.g., THF).[9]

  • Add the second nucleophile (e.g., an amine or alcohol, 1 equivalent).

  • Add a base (e.g., DIEA or sodium carbonate, 1 equivalent).[6]

  • Stir the reaction at room temperature overnight.[9]

  • Monitor the reaction by TLC.

  • Work-up the reaction as described in Protocol 1.

  • Purify the product by column chromatography.

Protocol 3: Electrophilic Aromatic Bromination using N-Bromosuccinimide (NBS)

This protocol is for the bromination of an activated aromatic ring and can be adapted for triazine derivatives with electron-donating groups.

  • Dissolve the triazine substrate (1 equivalent) in a suitable solvent such as acetonitrile.[10]

  • Add N-Bromosuccinimide (NBS) (1 to 1.1 equivalents).[10]

  • If the triazine ring is not sufficiently activated, a catalytic amount of a Lewis acid or a protic acid can be added.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, the reaction mixture can be poured into water to precipitate the product.

  • The solid product is then collected by filtration and can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Mono-substitution cluster_step2 Step 2: Di-substitution cluster_step3 Step 3: Tri-substitution TCT 2,4,6-Trichloro-1,3,5-triazine (TCT) Nuc1 Bromine Nucleophile (1 eq) Base, 0 °C TCT->Nuc1 Mono_Sub 2-Bromo-4,6-dichloro-1,3,5-triazine Nuc1->Mono_Sub Nuc2 Nucleophile 2 (1 eq) Base, Room Temp. Mono_Sub->Nuc2 Di_Sub 2-Bromo-4-Nuc2-6-chloro-1,3,5-triazine Nuc2->Di_Sub Nuc3 Nucleophile 3 (1 eq) Base, Heat/Microwave Di_Sub->Nuc3 Tri_Sub 2-Bromo-4-Nuc2-6-Nuc3-1,3,5-triazine Nuc3->Tri_Sub

Caption: Experimental workflow for the sequential substitution on a triazine ring.

troubleshooting_workflow Start Low or No Reaction Check_Temp Is the reaction temperature appropriate for the substitution step? Start->Check_Temp Check_Reagent Is the brominating agent effective? Check_Temp->Check_Reagent Yes Increase_Temp Increase temperature or use microwave for 3rd substitution. Check_Temp->Increase_Temp No Change_Reagent Consider a different brominating agent (e.g., NBS, TBATB). Check_Reagent->Change_Reagent No Success Reaction proceeds Check_Reagent->Success Yes Increase_Temp->Success Change_Reagent->Success

Caption: Troubleshooting logic for a low-yielding bromination reaction.

References

Technical Support Center: Managing Harsh Reaction Conditions for Halogenated Triazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with halogenated triazines. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and handling of halogenated triazines, particularly focusing on nucleophilic substitution reactions with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

Reaction Control and Selectivity

Q1: I am trying to perform a monosubstitution on cyanuric chloride, but my TLC shows multiple spots, indicating di- or tri-substitution. How can I improve the selectivity for the mono-substituted product?

A1: Achieving selective monosubstitution on cyanuric chloride requires careful control of reaction conditions, as the reactivity of the triazine ring changes with each substitution. Here are key parameters to control:

  • Temperature: This is the most critical factor. The first nucleophilic substitution is typically carried out at low temperatures, around 0 °C.[1][2] Maintaining this temperature is crucial to prevent over-reaction.[1]

  • Order of Nucleophile Addition: The order in which you add your reagents matters. A cold solution of your nucleophile should be added dropwise to a cold solution of cyanuric chloride and a base.[1]

  • Stoichiometry: Use a 1:1 molar ratio of cyanuric chloride to your nucleophile. Using an excess of the nucleophile will increase the likelihood of di- and tri-substitution.

  • Reaction Time: Monitor the reaction closely by TLC. Once the starting material (cyanuric chloride) is consumed, the reaction should be quenched to prevent further substitution. A typical reaction time for the first substitution at 0 °C is around 30 minutes to 4 hours.[1][3][4]

Q2: My reaction is very slow or incomplete, even after several hours. What can I do to drive it to completion?

A2: Several factors can contribute to a sluggish reaction:

  • Nucleophile Reactivity: Less reactive nucleophiles may require longer reaction times or slightly elevated temperatures. However, be cautious with increasing the temperature as it may lead to side products. The general order of reactivity for nucleophiles with cyanuric chloride is alcohol > thiol > amine.[3][5]

  • Base Strength: The choice of base can influence the reaction rate. A stronger base can deprotonate the nucleophile more effectively, increasing its nucleophilicity. However, excessively strong bases can lead to side reactions. Common bases include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), and diisopropylethylamine (DIEA).[1][3]

  • Solvent: The solvent can impact the solubility of your reagents and the reaction rate. Aprotic solvents like acetone, THF, and DCM are commonly used.[1][3] Ensure your reagents are fully dissolved.

  • Activation: For less reactive nucleophiles, alternative methods like microwave-assisted synthesis can significantly shorten reaction times and improve yields.

Q3: I am observing the formation of an unexpected side product. What are the common side reactions and how can I avoid them?

A3: Common side reactions include:

  • Hydrolysis: Halogenated triazines are sensitive to water, which can lead to the formation of hydroxy-triazines.[6] Ensure you are using dry solvents and reagents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help.

  • Di- and Tri-substitution: As mentioned in Q1, this is a common issue if the temperature is not strictly controlled.

  • Reaction with Solvent: Some solvents can react with cyanuric chloride under certain conditions. For example, cyanuric chloride can react vigorously with dimethylformamide (DMF).[6]

  • Oligomerization: In some cases, particularly with bifunctional nucleophiles, oligomerization or polymerization can occur. Careful control of stoichiometry and addition rates is crucial.

Product Purification and Isolation

Q4: My final product is an oil and I am having trouble crystallizing it. What purification techniques can I use?

A4: Purifying oily triazine derivatives can be challenging. Here are some strategies:

  • Column Chromatography: This is a common and effective method for purifying oily products. A silica gel column with a suitable solvent system (e.g., ethyl acetate/hexane) can separate your product from impurities.[7]

  • Liquid-Liquid Extraction: This can be used to remove water-soluble impurities. Dissolve your oily product in an organic solvent and wash it with water or a brine solution.

  • Semi-Preparative HPLC: For high-purity requirements, semi-preparative HPLC can be a powerful tool for isolating the desired compound from a complex mixture.[7]

  • Trituration: If your oil contains solid impurities, you can try triturating it with a solvent in which your product is soluble but the impurities are not.

  • Salt Formation: If your product has a basic nitrogen, you can try forming a salt (e.g., with HCl) which may be a crystalline solid that is easier to purify by recrystallization.

Q5: My TLC plate shows streaking or elongated spots. What could be the cause and how do I fix it?

A5: Streaking on a TLC plate can be due to several reasons:

  • Sample Overloading: You may have spotted too much of your sample on the plate. Try diluting your sample before spotting.

  • Compound Polarity: Highly polar compounds can streak on silica gel. You can try adding a small amount of acetic acid or triethylamine to your mobile phase to improve the spot shape.

  • Incomplete Dissolution: Ensure your sample is fully dissolved in the spotting solvent.

  • Interaction with Silica: Some compounds may interact strongly with the acidic silica gel, causing streaking. Using a different type of TLC plate (e.g., alumina or reverse-phase) may help.

Safety and Handling

Q6: I am working with cyanuric chloride for the first time. What are the key safety precautions I should take?

A6: Cyanuric chloride is a hazardous chemical and must be handled with care:

  • Inhalation Hazard: It is a fuming solid and the dust is corrosive and harmful if inhaled. Always handle it in a well-ventilated fume hood.[1]

  • Skin and Eye Corrosive: It can cause severe burns to the skin and eyes. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Reactivity with Water: It reacts exothermically with water, releasing hydrochloric acid. Avoid contact with moisture.[6]

  • Exothermic Reactions: The reaction of cyanuric chloride with nucleophiles can be highly exothermic.[8] It is crucial to control the rate of addition of reagents and to have an efficient cooling system in place.

  • Storage: Store cyanuric chloride in a dry, well-closed container, away from incompatible materials like water and strong bases.

Data Presentation

Table 1: Comparison of Yields for Monosubstitution of Cyanuric Chloride with Different Nucleophiles and Conditions.

NucleophileBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
4-AminobenzonitrileK₂CO₃Acetone04 hHigh (not specified)[1]
MethanolNaHCO₃Methanol/Water03 hHigh (not specified)[1]
2-PhenylethanolDIEADCM030 min~95%[3]
3-Methyl-2-butanethiolDIEADCM030 min~95%[3]
sec-ButylamineDIEADCM030 min~95%[3]
p-Methoxyphenylboronic acidK₂CO₃Ethanol351.5 h96.0[9]

Experimental Protocols

Protocol 1: Synthesis of 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile [1]

This protocol details the monosubstitution of cyanuric chloride with an amine.

Materials:

  • Cyanuric chloride

  • 4-Aminobenzonitrile

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Crushed ice and distilled water

Procedure:

  • Dissolve cyanuric chloride (10 mmol) and 4-aminobenzonitrile (10 mmol) in separate flasks, each with 50 mL of acetone.

  • Cool both solutions to 0 °C.

  • In a round bottom flask, add K₂CO₃ (10 mmol) to the cyanuric chloride solution with vigorous stirring at 0 °C.

  • Add the cold solution of 4-aminobenzonitrile dropwise to the stirring solution of cyanuric chloride and K₂CO₃.

  • Stir the reaction mixture for 4 hours at 0 °C. It is crucial to maintain the temperature at 0 °C to prevent di-substitution.

  • Monitor the reaction progress using TLC with 20% methanol in chloroform as the mobile phase.

  • Once the starting material is no longer visible on the TLC, pour the reaction mixture onto crushed ice (1 L) in a beaker.

  • Filter the solid product, wash it with distilled water (3 x 500 mL), and dry it under high vacuum.

Protocol 2: Synthesis of 2,4-dichloro-6-phenethoxy-1,3,5-triazine [4]

This protocol describes the monosubstitution of cyanuric chloride with an alcohol.

Materials:

  • Cyanuric chloride (TCT)

  • 2-Phenylethanol

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve TCT (50 mg, 0.27 mmol) in 1 mL of DCM in a flask and cool the solution to 0 °C for 5 minutes.

  • Add 2-phenylethanol (0.27 mmol) to the stirring solution, followed by the addition of DIEA (47 μL, 0.27 mmol).

  • Stir the reaction at 0 °C for 30 minutes.

  • Monitor the reaction progress by TLC using ethyl acetate/hexane as the mobile phase.

  • Once the starting material is consumed, dilute the reaction mixture with 5 mL of DCM.

  • Wash the organic layer several times with water to remove DIEA salts.

  • Dry the organic layer over MgSO₄, filter, and concentrate to obtain the product.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Monosubstitution cluster_step2 Step 2: Disubstitution cluster_step3 Step 3: Trisubstitution start Start: Cyanuric Chloride reaction1 Reaction at 0°C start->reaction1 reagents1 Nucleophile 1 (Nu1) Base (e.g., K2CO3) Solvent (e.g., Acetone) reagents1->reaction1 product1 Monosubstituted Dichlorotriazine reaction1->product1 reaction2 Reaction at Room Temp. product1->reaction2 reagents2 Nucleophile 2 (Nu2) Base (e.g., DIEA) Solvent (e.g., THF) reagents2->reaction2 product2 Disubstituted Monochlorotriazine reaction2->product2 reaction3 Reaction at Elevated Temp. (e.g., Reflux) product2->reaction3 reagents3 Nucleophile 3 (Nu3) Base (e.g., DIEA) reagents3->reaction3 product3 Trisubstituted Triazine reaction3->product3

Caption: Experimental workflow for the sequential nucleophilic substitution of cyanuric chloride.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions issue Issue: Incomplete Reaction or Low Yield cause1 Low Nucleophile Reactivity issue->cause1 cause2 Insufficient Base Strength issue->cause2 cause3 Low Temperature issue->cause3 cause4 Poor Reagent Solubility issue->cause4 solution1 Increase Reaction Time or Use Microwave Synthesis cause1->solution1 solution2 Use a Stronger Base (e.g., DIEA vs. NaHCO3) cause2->solution2 solution3 Gradually Increase Temperature (monitor for side products) cause3->solution3 solution4 Change to a More Suitable Solvent cause4->solution4

Caption: Troubleshooting logic for incomplete triazine synthesis reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4,6-Tribromo-1,3,5-triazine and 2,4,6-Trichloro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2,4,6-Tribromo-1,3,5-triazine (TBT) and 2,4,6-Trichloro-1,3,5-triazine (TCT), two key reagents in synthetic chemistry, particularly in the development of novel therapeutics. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

Executive Summary

Both this compound and 2,4,6-Trichloro-1,3,5-triazine are highly reactive heterocyclic compounds extensively utilized as trifunctional linkers in organic synthesis. Their utility stems from the three halogen atoms attached to the triazine core, which act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential and controlled introduction of various nucleophiles, enabling the construction of complex molecular architectures.

The primary difference in their reactivity lies in the nature of the halogen substituent. Bromine is generally a better leaving group than chlorine due to its larger atomic size, lower electronegativity, and greater polarizability.[1][2] This intrinsic property suggests that TBT would be more reactive than TCT under similar conditions. However, the electron-deficient nature of the 1,3,5-triazine ring significantly influences the overall reactivity, making both compounds highly susceptible to nucleophilic attack.

Reactivity Comparison: A Closer Look

The reactivity of both TBT and TCT is characterized by a stepwise displacement of the halogen atoms. The substitution of the first halogen atom is typically rapid, while the subsequent substitutions require progressively more forcing conditions. This is attributed to the introduction of electron-donating nucleophiles onto the triazine ring, which reduces its electrophilicity and thus its reactivity towards further nucleophilic attack.[3]

While direct, side-by-side quantitative kinetic studies are not extensively documented in the literature, the established principles of nucleophilic aromatic substitution and leaving group ability provide a strong basis for comparison.

Key Reactivity Principles:

  • Leaving Group Ability: In the context of SNAr reactions, the stability of the departing halide ion is a key determinant of reactivity. The order of leaving group ability for halogens is I > Br > Cl > F.[1][4] This indicates that the C-Br bond in TBT is more readily cleaved than the C-Cl bond in TCT upon nucleophilic attack.

  • Temperature-Controlled Sequential Substitution: A hallmark of reactions involving TCT is the ability to control the degree of substitution by modulating the reaction temperature. The first substitution is often carried out at low temperatures (e.g., 0 °C), the second at room temperature, and the third at elevated temperatures.[3][5] This principle is expected to hold true for TBT as well, although the specific temperature ranges may differ due to its higher reactivity.

Quantitative Data Summary

The following table summarizes the expected relative reactivity and provides a general overview of the reaction conditions for nucleophilic substitution on TBT and TCT. It is important to note that specific reaction outcomes will depend on the nucleophile, solvent, and base used.

ParameterThis compound (TBT)2,4,6-Trichloro-1,3,5-triazine (TCT)Reference(s)
Relative Reactivity HigherLower[1][2]
Leaving Group Bromide (Br⁻) - Better Leaving GroupChloride (Cl⁻) - Good Leaving Group[1][4]
1st Substitution Temp. Expected to be lower than TCT~ 0 °C[5]
2nd Substitution Temp. Expected to be lower than TCTRoom Temperature[5]
3rd Substitution Temp. Expected to be lower than TCT> 50 °C[5]

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. The following are representative procedures for nucleophilic substitution reactions on TCT. While specific protocols for TBT are less commonly reported, similar conditions with potential adjustments for its higher reactivity can be anticipated.

Synthesis of a Mono-substituted 2,4-dichloro-6-substituted-s-triazine from TCT

Methodology:

  • Dissolve 2,4,6-trichloro-1,3,5-triazine (TCT) (1.0 eq.) in a suitable solvent (e.g., dichloromethane (DCM) or ethyl acetate (EtOAc)) and cool the solution to 0 °C.

  • Add the desired nucleophile (1.0 eq.) to the stirred solution.

  • Add a base, such as diisopropylethylamine (DIEA) (1.0 eq.), to the reaction mixture.

  • Stir the reaction at 0 °C for approximately 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash with water to remove salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the product.

Synthesis of a Di-substituted 2-chloro-4,6-disubstituted-s-triazine from a Mono-substituted Precursor

Methodology:

  • Dissolve the mono-substituted 2,4-dichloro-6-substituted-s-triazine (1.0 eq.) in a suitable solvent (e.g., DCM).

  • Add the second nucleophile (1.0 eq.) to the solution.

  • Add a base, such as DIEA (1.0 eq.).

  • Stir the reaction at room temperature for approximately 12 hours.

  • Monitor the reaction progress by TLC.

  • Work-up the reaction as described in the mono-substitution protocol.

Visualizing the Reaction Pathway and Workflow

The following diagrams, generated using the DOT language, illustrate the general mechanism of nucleophilic aromatic substitution on a triazine core and a typical experimental workflow.

SNAr_Mechanism reactant 2,4,6-Trihalo-1,3,5-triazine (TBT or TCT) intermediate Meisenheimer Complex (Anionic Intermediate) reactant->intermediate + Nu- nucleophile Nucleophile (Nu-) product Substituted Triazine intermediate->product - X- leaving_group Halide Ion (X-)

Caption: General mechanism of nucleophilic aromatic substitution on a triazine ring.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: Dissolve Triazine add_nucleophile Add Nucleophile start->add_nucleophile add_base Add Base add_nucleophile->add_base react React at Controlled Temperature add_base->react monitor Monitor by TLC react->monitor dilute Dilute with Solvent monitor->dilute Reaction Complete wash Wash with Water dilute->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (if necessary) concentrate->purify end end purify->end Final Product

Caption: A typical experimental workflow for nucleophilic substitution on a triazine.

Conclusion

Both this compound and 2,4,6-Trichloro-1,3,5-triazine are powerful and versatile reagents for the synthesis of a wide array of functionalized molecules. The choice between TBT and TCT will largely depend on the desired reactivity and the specific nucleophiles being employed. TBT, with its superior leaving group, is expected to exhibit higher reactivity, potentially allowing for milder reaction conditions. Conversely, the well-established and extensively documented reactivity of TCT provides a robust starting point for synthetic planning. For drug development professionals, the ability to fine-tune the reactivity by choosing between these two triazine scaffolds offers a valuable tool in the construction of novel and complex molecular entities with potential therapeutic applications. Further quantitative kinetic studies directly comparing these two reagents would be invaluable to the scientific community for more precise reaction design.

References

A Comparative Guide to 2,4,6-Tribromo-1,3,5-triazine and Other Electrophilic Brominating Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis, the introduction of bromine atoms into molecules is a fundamental transformation. The choice of a brominating agent is critical, influencing the reaction's efficiency, selectivity, and safety. This guide provides an objective comparison of 2,4,6-Tribromo-1,3,5-triazine (TBT) with other prominent brominating agents, offering researchers and drug development professionals a data-driven resource for selecting the optimal reagent.

Introduction to this compound (TBT)

This compound, also known as cyanuric bromide, is a heterocyclic organic compound featuring a triazine ring symmetrically substituted with three bromine atoms.[1][2] Typically a white to light yellow crystalline solid, it is noted for its thermal stability and low solubility in water, while being soluble in various organic solvents.[1][2] TBT serves as a valuable source of electrophilic bromine (Br+), making it a useful reagent for the bromination of alkenes and arenes.[1] Its reactivity is analogous to other halogenated triazines, such as tribromoisocyanuric acid, and it is often considered a safer alternative to elemental bromine.[1]

Comparative Analysis with Key Brominating Agents

The performance of TBT is best understood in the context of other widely used brominating agents. This guide focuses on a comparison with N-Bromosuccinimide (NBS) and Dibromoisocyanuric acid (DBI), two of the most common reagents in this class.

  • N-Bromosuccinimide (NBS): Perhaps the most widely used brominating agent, NBS is particularly favored for allylic and benzylic brominations that proceed via radical substitution pathways.[3] It is also used for electrophilic bromination, although often requiring harsher conditions.

  • Dibromoisocyanuric acid (DBI): DBI is recognized as a powerful, yet mild, brominating agent, boasting a brominating ability that ranks top-class among N-bromo compounds.[3][4] It is capable of brominating even deactivated aromatic rings under gentle conditions where other agents may fail or require extreme temperatures and pressures.[4][5]

The following workflow outlines the general steps involved in a typical electrophilic aromatic bromination reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Substrate in Appropriate Solvent B Cool Reaction Mixture (if required) A->B C Add Brominating Agent (TBT, DBI, or NBS) portion-wise B->C D Stir at Controlled Temperature C->D E Monitor Reaction (TLC, GC, etc.) D->E F Quench Reaction (e.g., with Na2S2O3) E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify Product (Crystallization/Chromatography) H->I

General workflow for electrophilic bromination.

Performance Data and Reaction Conditions

The choice of a brominating agent significantly impacts reaction outcomes. The tables below summarize key performance indicators for TBT, DBI, and NBS across different substrates.

Table 1: General Properties of Brominating Agents

PropertyThis compound (TBT)Dibromoisocyanuric acid (DBI)N-Bromosuccinimide (NBS)
Formula C₃Br₃N₃C₃HBr₂N₃O₃C₄H₄BrNO₂
Molar Mass ( g/mol ) 317.77286.88177.98
Appearance White to light yellow solid[1]White to yellow powder[4]Off-white solid
Active Br₂ Content HighHighModerate

Table 2: Performance Comparison in Aromatic Bromination

SubstrateReagentConditionsYieldReference
NitrobenzeneDBIconc. H₂SO₄, 20°C, 5 min88%[4][6]
NitrobenzeneNBS50% H₂SO₄, 85°C, 3 h70%[6]
NitrobenzeneNBSBoron trifluoride monohydrate, 100°C, 6 h92%[4]
2,6-DinitrotolueneDBIconc. H₂SO₄, Room Temp, 1.5 h70%[5]
PhenolTBT/DBIMild conditions, often without a catalystHigh[7]
PhenolNBSAcetonitrile, KBr, various pHVaries[8]
2-NaphtholPIDA/AlBr₃MeCN, 23°C93%[9]

As the data indicates, DBI demonstrates exceptional reactivity, enabling the bromination of highly deactivated substrates like nitrobenzene under significantly milder conditions and in much shorter reaction times than NBS.[4][6] TBT, with its similar triazine core, is also employed for efficient electrophilic bromination, particularly for activated systems like phenols.[1][7]

Key Agent Characteristics

The following diagram provides a logical comparison of the key attributes of each brominating agent.

G TBT TBT (this compound) DBI DBI (Dibromoisocyanuric Acid) NBS NBS (N-Bromosuccinimide) Reactivity Reactivity Reactivity->TBT High (Electrophilic) Reactivity->DBI Very High (Electrophilic) Reactivity->NBS Moderate (Radical/Electrophilic) Selectivity Selectivity Selectivity->TBT Good for Arenes Selectivity->DBI Excellent for Deactivated Arenes Selectivity->NBS Excellent for Allylic/Benzylic Handling Handling & Safety Handling->TBT Stable Solid Handling->DBI Stable Solid, Potent Oxidizer Handling->NBS Stable Solid, Light Sensitive Cost Cost-Effectiveness Cost->TBT Moderate Cost->DBI Higher Cost->NBS Lower (Widely Available)

Logical comparison of brominating agents.

Experimental Protocol: Bromination of an Activated Aromatic Ring

This section provides a representative protocol for the electrophilic bromination of an activated aromatic compound using a triazine-based agent like TBT or DBI. This procedure is adapted from a documented method for the bromination of 2,6-dinitrotoluene with DBI.[5]

Objective: To synthesize 5-bromo-2-methyl-1,3-dinitrobenzene.

Reagents:

  • 2,6-Dinitrotoluene (1.0 eq)

  • Dibromoisocyanuric acid (DBI) (0.55 eq - Note: Both bromo groups of DBI can be used)[5]

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water & Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dinitrotoluene (e.g., 500 mg, 2.75 mmol) in concentrated sulfuric acid (3 mL).

  • Addition of Brominating Agent: To the stirred solution, carefully add Dibromoisocyanuric acid (e.g., 433 mg, 1.51 mmol) portion-wise, maintaining the reaction at room temperature.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for approximately 1.5 hours. Monitor the reaction's progress using a suitable technique such as UPLC or TLC.[5]

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing iced water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 20 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/dichloromethane gradient) to yield the pure product.[5]

Safety and Handling

All brominating agents should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • This compound (TBT): Handle in a well-ventilated place. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[10]

  • Dibromoisocyanuric acid (DBI): DBI is a strong oxidizing agent and a severe skin and eye irritant.[11] Inhalation can cause respiratory problems.[11] It can intensify fire.[11]

  • N-Bromosuccinimide (NBS): Toxic by inhalation, in contact with skin, and if swallowed. There is a danger of cumulative effects.[12] Store in a cool, dry, well-ventilated area away from incompatible substances and protect from light.[12]

Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[12][13][14]

Conclusion

This compound (TBT) is a potent and effective electrophilic brominating agent, comparable in reactivity to other N-bromo compounds. The choice between TBT, DBI, and NBS depends heavily on the specific substrate and desired outcome.

  • For highly deactivated aromatic systems , DBI is often the superior choice, offering high yields under remarkably mild conditions.[4][6]

  • For standard electrophilic aromatic bromination , TBT represents a reliable and powerful option.

  • For radical-mediated allylic or benzylic bromination , NBS remains the preeminent and most cost-effective reagent.[3]

By considering the comparative data, reaction protocols, and safety information presented in this guide, researchers can make more informed decisions in the design and execution of their synthetic strategies.

References

A Comparative Guide to Analytical Techniques for Characterizing Substituted Triazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the leading analytical techniques for the characterization and quantification of substituted triazines. It is designed to assist researchers, scientists, and professionals in drug development and environmental analysis in selecting the most appropriate methodology for their specific needs. This document outlines key performance metrics, detailed experimental protocols, and visual representations of analytical workflows and biological mechanisms.

Overview of Analytical Techniques

The analysis of substituted triazines, a class of compounds widely used as herbicides and also investigated for potential pharmaceutical applications, relies on a variety of sophisticated analytical techniques. The most prominent and effective methods include chromatography coupled with various detectors. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary separation techniques, often paired with mass spectrometry (MS) for sensitive and selective detection. Other spectroscopic and electrochemical methods also offer specific advantages in triazine analysis.

Comparison of Key Analytical Techniques

The selection of an analytical technique for substituted triazine analysis is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following tables provide a summary of quantitative data for the most common analytical methodologies.

Table 1: Performance Comparison of Chromatographic Methods for Triazine Analysis

TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeCommon AnalytesReference
HPLC-DAD/UV 0.008–0.012 µg/L0.027–0.041 µg/L0.02 - 2.0 ppmSimazine, Atrazine, Propazine[1]
GC-MS 0.2–3.2 ng L⁻¹Not Specified10–10000 ng L⁻¹Atrazine, Simazine, Propazine, Terbuthylazine
LC-MS/MS 0.25 ng/mLNot Specified0.25 – 5.0 ng/mLAtrazine, Simazine, Propazine, Cyanazine & degradates[2]
UPLC-MS/MS Not Specified0.005 µg L⁻¹Not SpecifiedAtrazine, Simazine, Cyanazine, Ametryn

Table 2: Recovery Rates of Different Extraction Methods for Triazine Analysis

Extraction MethodAnalytical TechniqueSample MatrixRecovery Rate (%)Reference
Dispersive Liquid-Liquid Microextraction (DLLME) GC-MSWater85.2–119.4[3]
Solid-Phase Extraction (SPE) HPLC-DADWater53 - 75[4]
Solid-Phase Microextraction (SPME) GC-MSWaterNot Specified
Direct Injection LC-MS/MSDrinking WaterNot Specified (Method does not require extraction)[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted to specific laboratory conditions and analytical requirements.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the quantification of triazines in water samples after a preconcentration step.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with methanol followed by ultrapure water.

  • Pass 500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.

  • Dry the cartridge by passing air or nitrogen through it.

  • Elute the trapped triazines with a suitable organic solvent, such as acetonitrile or methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

2. HPLC-DAD Conditions [1]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water with a phosphate buffer (e.g., 55:45 v/v acetonitrile/water with 1µM phosphate buffer, pH 6-7).[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Injection Volume: 70 µL.[1]

  • Detection: Diode-array detector monitoring at 220 nm and 260 nm.[1]

  • Quantification: Use an internal standard method (e.g., toluene) for accurate quantification.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the analysis of thermally stable and volatile triazines.

1. Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME) [3]

  • To a 5.00 mL water sample, add 4% (w/v) sodium chloride.

  • Rapidly inject a mixture of 1.00 mL of a disperser solvent (e.g., acetone) and 12.0 µL of an extraction solvent (e.g., chlorobenzene).

  • A cloudy solution will form. Centrifuge for 5 min at 6000 rpm to sediment the fine droplets of the extraction solvent.[3]

  • Collect the settled organic phase (approximately 2.0 µL) using a microsyringe.[3]

2. GC-MS Conditions

  • Column: A low-polarity capillary column such as a 5% diphenyl/95% dimethyl polysiloxane phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[5]

  • Injector: Splitless injection at 275 °C.[5]

  • Oven Temperature Program: Initial temperature of 60°C (hold for 5 min), ramp at 8°C/min to 300°C (hold for 10 min).[5]

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

  • MS Source Temperature: 225 °C.[5]

  • Transfer Line Temperature: 300 °C.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of a wide range of triazines and their metabolites, offering high sensitivity and specificity, often with minimal sample preparation.

1. Sample Preparation (Direct Injection) [2]

  • For drinking water samples, minimal preparation is required.

  • Add ammonium acetate to a final concentration of 20 mM for pH adjustment and dechlorination.[2]

  • Add sodium omadine at 64 mg/L to prevent microbial degradation.[2]

  • Spike the sample with an internal standard solution (e.g., deuterated analogs of the target triazines).[2]

2. LC-MS/MS Conditions [2]

  • Column: A suitable reversed-phase column (e.g., Hypersil GOLD™ 100 x 2.1 mm, 3 µm).[2]

  • Mobile Phase: A gradient of 5 mM ammonium acetate in water (Solvent A) and methanol (Solvent B).[2]

  • Flow Rate: 400 µL/min.[2]

  • Injection Volume: 20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Visualizations

The following diagrams illustrate a typical analytical workflow for triazine analysis and the primary mechanism of action of triazine herbicides.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water/Soil/Food Sample Extraction Extraction (SPE, DLLME, etc.) Sample->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Chromatography Chromatographic Separation (HPLC or GC) Reconstitution->Chromatography Detection Detection (DAD, MS, MS/MS) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: A general experimental workflow for the analysis of substituted triazines.

Triazine_Mechanism_of_Action cluster_photosystem_II Photosystem II (PSII) in Chloroplast Thylakoid Membrane cluster_consequences Consequences P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA (Plastoquinone) Pheo->QA Electron Flow QB QB (Plastoquinone) QA->QB Electron Flow Block Blocks Electron Transfer Photosynthesis_Inhibition Inhibition of Photosynthesis QB->Photosynthesis_Inhibition Triazine Substituted Triazine Triazine->QB Oxidative_Stress Oxidative Stress Photosynthesis_Inhibition->Oxidative_Stress Plant_Death Plant Death Oxidative_Stress->Plant_Death

Caption: Mechanism of action of triazine herbicides at Photosystem II.

References

Purity Assessment of Synthesized 2,4,6-Tribromo-1,3,5-triazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is paramount to the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2,4,6-Tribromo-1,3,5-triazine, a versatile brominating agent. Furthermore, it evaluates its performance against common alternative brominating agents, supported by experimental data.

Introduction to this compound

This compound is a heterocyclic compound utilized in organic synthesis as an efficient brominating agent. Its synthesis typically involves the bromination of cyanuric acid. The purity of the final product is crucial as impurities, such as unreacted starting materials or partially brominated intermediates, can lead to undesirable side reactions and affect product yields and selectivity.

Purity Assessment Methodologies

The purity of synthesized this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and reliable methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. For this compound, a reverse-phase HPLC method is typically employed.

Experimental Protocol:

  • Column: A C18 column is commonly used for the separation of triazine compounds.

  • Mobile Phase: A gradient of acetonitrile and water is an effective mobile phase.

  • Detection: UV detection at a wavelength of 254 nm is suitable for detecting the triazine ring.

  • Sample Preparation: A known concentration of the synthesized this compound is dissolved in a suitable solvent, such as acetonitrile, and injected into the HPLC system.

  • Quantification: The purity is determined by comparing the peak area of the main component with the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used to identify and quantify impurities. Both ¹H NMR and ¹³C NMR can be utilized. Due to the symmetrical nature of this compound, its NMR spectra are relatively simple, making the identification of impurity signals straightforward.

Experimental Protocol:

  • Solvent: A deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), should be used.

  • Internal Standard: An internal standard with a known concentration and a distinct signal from the analyte and impurities can be added for quantitative analysis.

  • Analysis: The presence of impurities can be identified by signals that do not correspond to the this compound molecule. The relative integration of these signals compared to the main compound's signal can be used to estimate the purity.

Comparison with Alternative Brominating Agents

This compound is one of several reagents available for bromination reactions. N-Bromosuccinimide (NBS) and Dibromoisocyanuric acid (DBI) are two commonly used alternatives. The choice of brominating agent can significantly impact the yield, selectivity, and reaction conditions of a synthesis.

Brominating AgentStructureKey Features
This compound C₃Br₃N₃Efficient brominating agent.
N-Bromosuccinimide (NBS) C₄H₄BrNO₂A convenient source of bromine for radical substitution and electrophilic addition reactions. Often used for allylic and benzylic brominations.[1][2]
Dibromoisocyanuric acid (DBI) C₃HBr₂N₃O₃A mild and highly effective brominating reagent with superior brominating ability compared to NBS in some reactions.

Performance Comparison:

While direct comparative studies for a specific reaction involving all three agents are limited in publicly available literature, qualitative comparisons and data from individual studies allow for an assessment of their relative performance.

ParameterThis compoundN-Bromosuccinimide (NBS)Dibromoisocyanuric acid (DBI)
Reactivity HighModerate to HighVery High
Selectivity Generally goodGood for allylic/benzylic positionsHigh
Handling Solid, relatively stableCrystalline solid, easy to handleSolid, stable
Cost-Effectiveness Varies by supplierGenerally cost-effectiveCan be more expensive

Dibromoisocyanuric acid (DBI) has been reported to have superior brominating ability compared to N-bromosuccinimide (NBS) for certain substrates. For example, the bromination of nitrobenzene using DBI in concentrated sulfuric acid proceeds in 5 minutes at 20°C to give an 88% yield, while the same reaction with NBS requires 3 hours at 85°C in 50% sulfuric acid for a 70% yield.

The selection of the most appropriate brominating agent will depend on the specific requirements of the reaction, including the nature of the substrate, desired selectivity, and reaction conditions.

Visualizing the Workflow and Comparison

To further clarify the processes and comparisons discussed, the following diagrams are provided.

Purity_Assessment_Workflow Experimental Workflow for Purity Assessment cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results Synthesis Synthesized this compound HPLC HPLC Analysis Synthesis->HPLC NMR NMR Spectroscopy Synthesis->NMR Purity Purity Determination (%) HPLC->Purity Impurities Impurity Identification NMR->Impurities Impurities->Purity

Caption: Purity assessment workflow.

Brominating_Agent_Comparison Comparison of Brominating Agents cluster_performance Performance Metrics TBT This compound Yield Yield TBT->Yield Selectivity Selectivity TBT->Selectivity Reaction_Time Reaction Time TBT->Reaction_Time NBS N-Bromosuccinimide (NBS) NBS->Yield NBS->Selectivity NBS->Reaction_Time DBI Dibromoisocyanuric acid (DBI) DBI->Yield DBI->Selectivity DBI->Reaction_Time

Caption: Brominating agent comparison.

Conclusion

The purity of synthesized this compound is critical for its effective use in organic synthesis. A combination of HPLC and NMR spectroscopy provides a robust methodology for purity assessment. When selecting a brominating agent, researchers should consider not only the purity of the reagent but also its reactivity and selectivity in the context of the specific transformation. While this compound is a potent brominating agent, alternatives like NBS and DBI offer a range of reactivities that may be better suited for particular applications. A thorough evaluation of these factors will lead to more efficient and reliable synthetic outcomes.

References

A Head-to-Head Battle of Brominating Agents: 2,4,6-Tribromo-1,3,5-triazine vs. Tribromoisocyanuric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of a brominating agent is a critical decision that can significantly impact the efficiency, selectivity, and environmental footprint of a synthetic route. This guide provides an in-depth comparison of two prominent N-bromoimide reagents: 2,4,6-Tribromo-1,3,5-triazine (TBT) and Tribromoisocyanuric Acid (TBCA), offering a comprehensive overview of their performance based on available experimental data.

Both TBT and TBCA have emerged as effective and safer alternatives to hazardous liquid bromine.[1][2] They are stable, solid reagents that act as sources of electrophilic bromine, facilitating a wide range of bromination reactions. This comparison will delve into their performance in the bromination of key aromatic substrates, phenols and anilines, providing quantitative data where available, detailed experimental protocols, and a mechanistic overview.

Performance in Aromatic Bromination: A Comparative Analysis

Bromination of Phenols

The bromination of phenols is a fundamental transformation in organic synthesis. The reactivity and regioselectivity of the brominating agent are crucial for achieving the desired products.

SubstrateReagentReaction ConditionsProductYield (%)Reference
PhenolTBCACH2Cl2, rt, 1 h2,4,6-TribromophenolHigh (not specified)[3]
4-Substituted PhenolsTBCACH2Cl2, rt2-Bromo-4-substituted phenol / 2,6-Dibromo-4-substituted phenolGood to High[3]
Bromination of Anilines

Anilines, with their electron-rich aromatic ring, are highly susceptible to electrophilic bromination. Controlling the extent of bromination is a key challenge.

SubstrateReagentReaction ConditionsProductYield (%)Reference
AnilineBromine water in acetic acidNot specified2,4,6-TribromoanilineImmediate precipitation[4]
Aniline DerivativesTBCANot specifiedBrominated aniline derivativesGood to High[5]
Aniline DerivativesN-BromosuccinimideVariousMono-, di-, or tri-brominated anilinesVariable[6]

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for successful synthesis. Below are representative procedures for the bromination of phenol and aniline.

General Procedure for the Bromination of Phenol using Tribromoisocyanuric Acid

A solution of phenol (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) is prepared in a round-bottom flask. To this solution, Tribromoisocyanuric Acid (0.34 mmol for monobromination, 0.67 mmol for dibromination, or 1.0 mmol for tribromination) is added portion-wise at room temperature with stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the cyanuric acid byproduct. The filtrate is then washed with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude product, which can be further purified by column chromatography or recrystallization.[3]

General Procedure for the Bromination of Aniline

Aniline (1.0 mmol) is dissolved in glacial acetic acid (10 mL) in a flask. The solution is cooled in an ice bath. A solution of bromine (3.0 mmol) in glacial acetic acid is added dropwise with constant stirring. The reaction is typically rapid, leading to the precipitation of the tribromoaniline product. The mixture is stirred for an additional 30 minutes, after which it is poured into cold water. The precipitate is collected by filtration, washed with water to remove acetic acid and any unreacted bromine, and then dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[4][7]

Mechanistic Insights

Both this compound and Tribromoisocyanuric Acid function as electrophilic brominating agents. The reaction proceeds via a classical electrophilic aromatic substitution (EAS) mechanism.

Electrophilic Aromatic Bromination Pathway

The general mechanism involves the activation of the bromine atom in the reagent, making it more electrophilic. This is followed by the attack of the electron-rich aromatic ring on the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. Finally, a proton is abstracted from the ring, restoring aromaticity and yielding the brominated product.[8][9]

Electrophilic_Aromatic_Substitution Aromatic Aromatic Ring (e.g., Phenol, Aniline) Sigma_Complex Sigma Complex (Wheland Intermediate) Aromatic->Sigma_Complex Attack on Brδ+ Reagent Brominating Reagent (TBT or TBCA) Electrophile Activated Electrophile (Brδ+) Reagent->Electrophile Activation Electrophile->Sigma_Complex Product Brominated Aromatic Compound Sigma_Complex->Product Deprotonation Byproduct Protonated Reagent Byproduct Sigma_Complex->Byproduct Proton Abstraction Reagent_Activation cluster_TBT This compound (TBT) cluster_TBCA Tribromoisocyanuric Acid (TBCA) TBT N C-Br N C-Br N C-Br Activation Protonation (H+) or Lewis Acid Coordination TBT->Activation TBCA N-Br C=O N-Br C=O N-Br C=O TBCA->Activation Activated_Species Enhanced Electrophilic Bromine (Brδ+) Activation->Activated_Species

References

A Comparative Guide to Tri-halogenated Triazines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tri-halogenated triazines, specifically cyanuric chloride, cyanuric bromide, and cyanuric fluoride, are versatile and powerful reagents in organic synthesis. Their reactivity stems from the electron-deficient nature of the triazine ring and the propensity of the halogen atoms to act as good leaving groups. This guide provides an objective comparison of their efficacy in key synthetic transformations, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific needs.

General Reactivity and Properties

The reactivity of tri-halogenated triazines in nucleophilic substitution reactions generally follows the order of the halogen's leaving group ability: Cyanuric Bromide > Cyanuric Chloride > Cyanuric Fluoride . However, the high reactivity of cyanuric bromide can sometimes lead to reduced selectivity. Conversely, cyanuric fluoride, while the least reactive, can be a valuable reagent for specific fluorination reactions.[1]

Table 1: General Properties of Tri-halogenated Triazines

PropertyCyanuric Chloride (TCT)Cyanuric BromideCyanuric Fluoride
Formula C₃Cl₃N₃C₃Br₃N₃C₃F₃N₃
Appearance White crystalline solidWhite solidColorless liquid
Reactivity ModerateHighLow
Key Applications Acyl/alkyl chlorides, amides, esters, Swern oxidationAlkyl bromides, substituted triazinesAcyl fluorides, peptide coupling

Efficacy in Key Synthetic Transformations

Conversion of Alcohols to Alkyl Halides

Tri-halogenated triazines serve as effective reagents for the conversion of alcohols to their corresponding alkyl halides. This transformation is fundamental in organic synthesis, providing key intermediates for a variety of subsequent reactions.

Table 2: Efficacy Comparison in Alcohol to Alkyl Halide Conversion

ReagentSubstrate (Alcohol)Product (Alkyl Halide)Yield (%)Reaction Conditions
Cyanuric Chloride / DMF1-Octanol1-Chlorooctane95CH₂Cl₂, Room Temperature, 2h
Tribromoisocyanuric Acid / Triphenylphosphine1-Octanol1-Bromooctane82CH₂Cl₂, Room Temperature, 1.5h
Cyanuric Fluoride (via fluoroformate)CyclohexanolFluorocyclohexane~67Three steps: phosgenation, fluorination, thermolysis

Discussion:

Cyanuric chloride, in the presence of DMF, provides an efficient method for the synthesis of alkyl chlorides from primary alcohols with excellent yields.[2] For the synthesis of alkyl bromides, a system of tribromoisocyanuric acid (a derivative of cyanuric bromide) and triphenylphosphine has been shown to be effective for primary and secondary alcohols, affording good yields under mild conditions.[3][4] The conversion of alcohols to alkyl fluorides using cyanuric fluoride is less direct and typically proceeds through a fluoroformate intermediate, resulting in moderate overall yields.[5]

Synthesis of Esters and Amides from Carboxylic Acids

The activation of carboxylic acids is a crucial step in the formation of esters and amides. Tri-halogenated triazines facilitate this by converting the carboxylic acid into a more reactive acyl halide intermediate in situ.

Table 3: Efficacy Comparison in Ester and Amide Synthesis

ReagentCarboxylic AcidNucleophileProductYield (%)Reaction Conditions
Cyanuric ChlorideBenzoic AcidEthanolEthyl Benzoate85Acetone, Triethylamine, Room Temperature, 2h
Cyanuric ChlorideBenzoic AcidAnilineBenzanilide92Acetone, Triethylamine, Room Temperature, 2h
Cyanuric FluorideZ-L-AlanineGlycine methyl esterZ-L-Ala-Gly-OMeHighPeptide coupling conditions (e.g., with a base)
Cyanuric BromideAcetic Acid-Acetyl Bromide-Heating

Discussion:

Cyanuric chloride is a cost-effective and efficient reagent for the one-pot synthesis of esters and amides from carboxylic acids, providing high yields at room temperature.[6] Cyanuric fluoride is particularly useful in peptide synthesis, where it acts as a carboxyl activator, leading to high yields in peptide coupling reactions.[1][7] While cyanuric bromide can react with carboxylic acids like acetic acid upon heating to produce acyl bromides, its application in direct, high-yield ester and amide synthesis is less commonly reported.[4]

Experimental Protocols

Protocol 1: Conversion of 1-Octanol to 1-Chlorooctane using Cyanuric Chloride/DMF

Materials:

  • 1-Octanol

  • Cyanuric Chloride (TCT)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of cyanuric chloride (1.0 eq) in dichloromethane, add N,N-dimethylformamide (1.0 eq) at room temperature.

  • Stir the mixture for 10-15 minutes until the formation of the Vilsmeier-Haack type adduct is complete.

  • Add a solution of 1-octanol (1.0 eq) in dichloromethane to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-chlorooctane.

Protocol 2: Synthesis of Ethyl Benzoate using Cyanuric Chloride

Materials:

  • Benzoic Acid

  • Cyanuric Chloride (TCT)

  • Triethylamine (TEA)

  • Ethanol

  • Acetone

Procedure:

  • To a solution of benzoic acid (0.02 mol) and cyanuric chloride (0.01 mol) in acetone (20 mL), add triethylamine (0.02 mol) at 20-30°C.

  • Stir the mixture for 3 hours.

  • Add ethanol (0.02 mol) to the reaction mixture and stir for an additional 2 hours.

  • Filter off the precipitated triazine derivative.

  • Work up the acetone solution by removing the solvent under reduced pressure, followed by extraction and purification to yield ethyl benzoate.[6]

Visualizing Reaction Pathways

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.

general_reaction_pathway Tri-halogenated Triazine Tri-halogenated Triazine Activated Intermediate Activated Intermediate Tri-halogenated Triazine->Activated Intermediate Activation Carboxylic Acid / Alcohol Carboxylic Acid / Alcohol Carboxylic Acid / Alcohol->Activated Intermediate Final Product (Amide / Ester / Alkyl Halide) Final Product (Amide / Ester / Alkyl Halide) Activated Intermediate->Final Product (Amide / Ester / Alkyl Halide) Nucleophilic Attack Nucleophile (Amine / Alcohol) Nucleophile (Amine / Alcohol) Nucleophile (Amine / Alcohol)->Final Product (Amide / Ester / Alkyl Halide)

Caption: General reaction pathway for tri-halogenated triazine-mediated synthesis.

experimental_workflow_esterification cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up Mix Carboxylic Acid, Cyanuric Chloride, Acetone Mix Carboxylic Acid, Cyanuric Chloride, Acetone Add Triethylamine Add Triethylamine Mix Carboxylic Acid, Cyanuric Chloride, Acetone->Add Triethylamine Stir for 3 hours Stir for 3 hours Add Triethylamine->Stir for 3 hours Add Alcohol Add Alcohol Stir for 3 hours->Add Alcohol Stir for 2 hours Stir for 2 hours Add Alcohol->Stir for 2 hours Filter Precipitate Filter Precipitate Stir for 2 hours->Filter Precipitate Solvent Removal Solvent Removal Filter Precipitate->Solvent Removal Extraction & Purification Extraction & Purification Solvent Removal->Extraction & Purification Final Ester Product Final Ester Product Extraction & Purification->Final Ester Product

Caption: Experimental workflow for ester synthesis using cyanuric chloride.

Conclusion

Tri-halogenated triazines are indispensable reagents in modern organic synthesis. Cyanuric chloride stands out as a cost-effective and highly efficient choice for a broad range of transformations including the synthesis of alkyl chlorides, esters, and amides. Cyanuric bromide, owing to its higher reactivity, is a potent reagent for producing alkyl bromides, while cyanuric fluoride provides a specialized tool for the introduction of fluorine, particularly in the synthesis of acyl fluorides and in peptide chemistry. The choice of reagent should be guided by the desired product, required reactivity, and selectivity considerations for the specific synthetic challenge at hand.

References

Comparative ¹H and ¹³C NMR Characterization of 2,4,6-Trisubstituted-1,3,5-triazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of substituted 1,3,5-triazine derivatives, offering a comparative analysis of their ¹H and ¹³C NMR data. This guide also provides detailed experimental protocols for the synthesis of representative compounds.

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science. The symmetrical and planar nature of the triazine ring, coupled with the ability to introduce diverse functionalities at the 2, 4, and 6 positions, allows for the creation of a vast array of molecules with tailored properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these derivatives. This guide provides a comparative overview of the ¹H and ¹³C NMR spectral data of various 2,4,6-trisubstituted-1,3,5-triazine derivatives and their common precursor, 2,4,6-trichloro-1,3,5-triazine.

It is important to note that while 2,4,6-tribromo-1,3,5-triazine is a valuable synthetic intermediate, extensive searches of available scientific literature did not yield specific experimental ¹H and ¹³C NMR data for this parent compound. Therefore, this guide will focus on the well-characterized and analogous 2,4,6-trichloro-1,3,5-triazine as a reference starting material and explore the NMR spectral changes upon substitution with various functional groups.

Comparative NMR Data of 1,3,5-Triazine Derivatives

Table 1: ¹H NMR Data of Selected 1,3,5-Triazine Derivatives

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
2,4,6-Tris(phenylamino)-1,3,5-triazineDMSO-d₆10.28 (s, NH), 7.32 (d, Ar-H), 6.73 (d, Ar-H)[1]
2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazineCDCl₃8.85 (d), 7.09 (d), 3.95 (s, OCH₃)
2,4,6-Tris(morpholino)-1,3,5-triazineCDCl₃3.72 (d)

Table 2: ¹³C NMR Data of Selected 1,3,5-Triazine Derivatives

CompoundSolventChemical Shift (δ, ppm)
2,4,6-Trichloro-1,3,5-triazineCDCl₃170.9, 172.5[2]
2,4,6-Tris(phenylamino)-1,3,5-triazineNot specifiedNot specified
2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazineCDCl₃172.2, 170.9, 164.2, 139.8, 134.4, 131.5, 129.6, 128.4, 125.9, 114.6, 55.9
2,4,6-Tris(morpholino)-1,3,5-triazineNot specifiedNot specified

Experimental Protocols

Detailed methodologies for the synthesis of the starting material and a representative derivative are provided below. These protocols are based on established literature procedures and can be adapted for the synthesis of other derivatives.

Synthesis of 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

2,4,6-Trichloro-1,3,5-triazine is commercially available but can also be synthesized by the trimerization of cyanogen chloride. Due to the high toxicity of the starting material, this synthesis should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety precautions.

Synthesis of 2,4,6-Tris(phenylamino)-1,3,5-triazine

This procedure describes the nucleophilic substitution of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine with aniline.

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)

  • Aniline (3 equivalents)

  • Acetone

  • Sodium carbonate (or another suitable base)

Procedure:

  • Dissolve 2,4,6-trichloro-1,3,5-triazine in acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • In a separate beaker, dissolve aniline and sodium carbonate in acetone.

  • Slowly add the aniline solution to the stirred solution of 2,4,6-trichloro-1,3,5-triazine.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Wash the resulting solid with water and then with a small amount of cold acetone to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure 2,4,6-tris(phenylamino)-1,3,5-triazine.[1]

NMR Sample Preparation

Materials:

  • Synthesized 1,3,5-triazine derivative

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

Procedure:

  • Weigh approximately 5-10 mg of the purified triazine derivative.

  • Transfer the sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Cap the NMR tube and gently shake or vortex to dissolve the sample completely. If the sample has low solubility, gentle warming or sonication may be required.

  • Once the sample is fully dissolved, place the NMR tube in the spectrometer for analysis.

Workflow and Logical Relationships

The following diagrams illustrate the general synthetic strategy for preparing 2,4,6-trisubstituted-1,3,5-triazine derivatives and the logical workflow of their characterization.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization Workflow start 2,4,6-Trihalo-1,3,5-triazine (X = Cl, Br) reaction Nucleophilic Aromatic Substitution start->reaction nucleophile Nucleophile (R-YH) (e.g., Amine, Alcohol, Thiol) nucleophile->reaction product 2,4,6-Trisubstituted-1,3,5-triazine reaction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification nmr ¹H and ¹³C NMR Spectroscopy purification->nmr structure Structural Elucidation nmr->structure

References

A Comparative Analysis for Synthetic Chemistry Professionals: 2,4,6-Tribromo-1,3,5-triazine vs. N-bromosuccinimide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic organic chemistry, the selection of an appropriate brominating agent is critical for achieving desired molecular transformations with high yield and selectivity. Among the plethora of available reagents, N-bromosuccinimide (NBS) has long been a staple in the chemist's toolkit. However, 2,4,6-Tribromo-1,3,5-triazine (TBT) presents itself as a versatile alternative with a distinct reactivity profile. This guide provides an objective, data-supported comparison of TBT and NBS to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of each reagent is essential for its effective application and handling. The following table summarizes the key characteristics of TBT and NBS.

PropertyThis compound (TBT)N-bromosuccinimide (NBS)
Molecular Formula C₃Br₃N₃[1]C₄H₄BrNO₂[2]
Molecular Weight 317.76 g/mol [3]177.99 g/mol [4]
Appearance White to light yellow crystalline solid[1][3]White crystalline solid/powder[2][4][5]
Melting Point Not specified, noted for thermal stability[1][3]~175-180 °C (decomposes)[2][6]
Solubility Low solubility in water; soluble in organic solvents[1][3]Sparingly soluble in water; soluble in acetone, ethyl acetate[2][6]
Bromine Source Electrophilic Bromine (Br⁺)[3]Electrophilic Bromine (Br⁺) & Radical Bromine (Br•)[4][7]

Reactivity, Selectivity, and Applications

While both TBT and NBS serve as sources of bromine, their reactivity and primary applications differ significantly, guided by their distinct molecular structures.

N-bromosuccinimide (NBS): The Selective Brominating Agent

NBS is renowned for its ability to perform selective brominations under relatively mild conditions, making it a preferred reagent for a variety of transformations.[8] It is particularly effective for:

  • Allylic and Benzylic Bromination: In what is known as the Wohl-Ziegler reaction, NBS is used to selectively introduce bromine at positions adjacent to double bonds or aromatic rings via a radical substitution mechanism.[2][9] This is a cornerstone reaction in synthetic organic chemistry.

  • α-Bromination of Carbonyls: The reaction of enolates, enol ethers, or enol acetates with NBS is a high-yielding method for the α-bromination of carbonyl compounds.[5]

  • Bromohydrin Formation: As a substitute for hazardous liquid bromine, NBS reacts with alkenes in the presence of water to form bromohydrins through an electrophilic addition mechanism.[9]

  • Oxidation Reactions: NBS can also act as an oxidizing agent, for instance, in the oxidation of primary and secondary alcohols to aldehydes and ketones.[2][7]

Due to its predictable reactivity and selectivity, NBS is a crucial intermediate and reagent in the synthesis of numerous active pharmaceutical ingredients (APIs).[8][10]

This compound (TBT): The Versatile Synthetic Core

TBT's utility extends beyond being a simple brominating agent. The 1,3,5-triazine core is an electron-deficient ring, making the attached bromine atoms excellent leaving groups in nucleophilic aromatic substitution reactions.[3] This property allows for the sequential and controlled replacement of bromine atoms with various nucleophiles (containing N, O, or S), enabling the construction of complex, multi-functionalized molecules from a single starting material.[3]

Key applications include:

  • Precursor for Complex Molecules: TBT serves as a foundational building block for synthesizing star-shaped molecules, dendrimers, and functional polymers.[3] The 1,3,5-triazine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[3][11][12]

  • Electrophilic Bromination: Similar to NBS, TBT can act as a source of electrophilic bromine for the bromination of activated aromatic compounds.[3]

  • Flame Retardants: The high bromine content contributes to its use in materials requiring fire resistance.[1]

The following diagram illustrates the core utility of TBT as a scaffold for building complex molecules through sequential nucleophilic substitution.

G TBT This compound (TBT) MonoSub Mono-substituted Triazine TBT->MonoSub + Nucleophile 1 (e.g., R-NH₂) DiSub Di-substituted Triazine MonoSub->DiSub + Nucleophile 2 (e.g., R'-OH) TriSub Tri-substituted Triazine DiSub->TriSub + Nucleophile 3 (e.g., R''-SH) Complex Complex Molecules (Dendrimers, APIs, etc.) TriSub->Complex

Sequential substitution on the TBT core.

Benchmarking Performance: A Comparative Summary

FeatureThis compound (TBT)N-bromosuccinimide (NBS)
Primary Function Versatile synthetic scaffold, brominating agent.Selective brominating agent, mild oxidant.
Key Reaction Types Nucleophilic Aromatic Substitution, Electrophilic Bromination.Radical Substitution (Allylic/Benzylic), Electrophilic Addition, α-Bromination of Carbonyls.[4][5]
Selectivity Primarily used for sequential substitution on the triazine core.[3]High selectivity for allylic and benzylic positions.[9] High para-selectivity in aromatic bromination with certain solvents like DMF.[5]
Handling & Safety Stable solid, requires caution due to potential toxicity.[1]Safer and easier to handle than liquid bromine, but is an irritant and should be handled in a fume hood.[5][9]
Ideal Use Case Building complex, multi-substituted heterocyclic compounds and polymers.[3]Selective bromination of specific positions in a molecule, such as in the synthesis of pharmaceutical intermediates.[8]

The diagram below outlines the distinct reaction pathways available when using NBS.

NBS_Pathways cluster_0 N-bromosuccinimide (NBS) NBS NBS Bromohydrin Bromohydrin NBS->Bromohydrin + H₂O (Electrophilic Addition) Allylic_Bromide Allylic/Benzylic Bromide NBS->Allylic_Bromide + Light/Initiator (Radical Substitution) Alpha_Bromo_Ketone α-Bromo Ketone NBS->Alpha_Bromo_Ketone (Electrophilic Bromination) Alkene Alkene Allylic_Substrate Allylic/Benzylic Substrate Carbonyl Carbonyl (via enol/enolate)

Major reaction pathways involving NBS.

Experimental Protocols

The following protocols provide generalized methodologies for electrophilic aromatic bromination, a reaction where either reagent could potentially be employed.

Protocol 1: Electrophilic Aromatic Bromination using NBS

This procedure is adapted from general methods for the bromination of activated aromatic compounds.[13]

  • Preparation: To a solution of the aromatic substrate (1.0 mmol) in a suitable solvent such as acetonitrile (2 mL) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (1.0 mmol, 1.0 eq.) to the cooled solution in one portion.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water (10 mL). Extract the product with an organic solvent (e.g., dichloromethane, 3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Electrophilic Aromatic Bromination using TBT

This protocol is a conceptual outline based on TBT's function as an electrophilic bromine source.[3]

  • Preparation: Dissolve the activated aromatic substrate (1.0 mmol) in an appropriate anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Add this compound (0.33 mmol, providing 1.0 eq. of reactive bromine) to the solution. A Lewis acid catalyst may be required for less reactive substrates.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC. Gentle heating may be necessary to drive the reaction to completion.

  • Workup: Once the starting material is consumed, filter the reaction mixture to remove triazine byproducts. Quench the filtrate with a reducing agent solution (e.g., aqueous sodium thiosulfate) to neutralize any remaining active bromine.

  • Purification: Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.

The following diagram illustrates a generalized workflow for a typical bromination experiment.

G A 1. Dissolve Substrate in Solvent B 2. Add Brominating Agent (NBS or TBT) A->B C 3. Stir at Controlled Temperature B->C D 4. Monitor Reaction (e.g., TLC) C->D D->C If Incomplete E 5. Reaction Quench D->E If Complete F 6. Aqueous Workup & Extraction E->F G 7. Dry, Concentrate, & Purify F->G H Final Product G->H

General experimental workflow for bromination.

Conclusion and Recommendations

The choice between this compound and N-bromosuccinimide is dictated by the specific synthetic goal.

Choose N-bromosuccinimide (NBS) when the objective is a highly selective bromination at an allylic, benzylic, or alpha-carbonyl position. Its reliability, mild reaction conditions, and extensive documentation make it the superior choice for these specific, well-established transformations, particularly in the context of pharmaceutical intermediate synthesis.

Choose this compound (TBT) when the goal is to construct complex, multi-functionalized molecules centered around a heterocyclic core. Its true strength lies not just in its capacity as a brominating agent, but in its role as a versatile scaffold for nucleophilic substitution, enabling the creation of diverse molecular architectures relevant to drug discovery, materials science, and agrochemistry.

References

A Comparative Guide to Orthogonal Chemoselectivity in Halogenated Triazines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and synthetic chemistry, achieving precise control over molecular assembly is paramount. Halogenated triazines, particularly 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, offer a unique scaffold for creating multifunctional molecules. Their utility stems from the ability to undergo sequential and selective nucleophilic aromatic substitutions (SNAr), a concept termed "orthogonal chemoselectivity."[1][2] This guide provides an objective comparison of nucleophilic substitution on the TCT core, supported by experimental data, detailed protocols, and clear visual diagrams to inform synthetic strategies.

The unique feature of TCT is that its three chlorine atoms can be replaced in a stepwise manner by controlling reaction conditions, primarily temperature.[3] After the first nucleophilic substitution, the reactivity of the remaining two chlorine atoms changes, allowing for the controlled introduction of different functional groups.[2] This temperature-dependent, differential reactivity is the foundation of its use as a versatile linker in constructing complex molecules, from dendrimers to combinatorial libraries.[4][5][6]

Comparative Reactivity and Performance Data

The chemoselective substitution of TCT is governed by the nature of the incoming nucleophile. Studies have systematically explored the preferential order of substitution for common nucleophiles like amines, thiols, and alcohols. The electron-donating or -withdrawing nature of the first substituent significantly influences the electrophilicity of the remaining carbon atoms on the triazine ring, thereby dictating the conditions required for subsequent substitutions.[2]

The table below summarizes the outcomes of sequential substitutions on the TCT core, demonstrating the practical application of orthogonal chemoselectivity. The data is derived from experiments reacting TCT with butan-2-amine (N-nucleophile), 3-methylbutane-2-thiol (S-nucleophile), and 2-phenylethan-1-ol (O-nucleophile).[2]

Reaction Step Substrate Nucleophile Conditions (Solvent, Base, Temp, Time) Conversion / Outcome
1st Substitution TCTButan-2-amineDCM, DIEA, 0°C, 30 min~100% (Product: N-DCT)
TCT3-Methylbutane-2-thiolDCM, DIEA, 0°C, 30 min~100% (Product: S-DCT)
TCT2-Phenylethan-1-olDCM, DIEA, 0°C, 30 min~100% (Product: O-DCT)
2nd Substitution N-DCT3-Methylbutane-2-thiolDCM, DIEA, RT, 12 hNo Product Formation
N-DCT2-Phenylethan-1-olDCM, DIEA, RT, 12 hNo Product Formation
S-DCTButan-2-amineDCM, DIEA, RT, 12 h100%
S-DCT2-Phenylethan-1-olTHF, DIEA, 75°C63% (30% at RT)
O-DCTButan-2-amineDCM, DIEA, RT, 12 h100%
O-DCT3-Methylbutane-2-thiolDCM, DIEA, RT, 12 h100%

TCT: 2,4,6-trichloro-1,3,5-triazine; N-DCT: 2,4-dichloro-6-aminotriazine derivative; S-DCT: 2,4-dichloro-6-thiotriazine derivative; O-DCT: 2,4-dichloro-6-alkoxytriazine derivative; DCM: Dichloromethane; DIEA: Diisopropylethylamine; RT: Room Temperature.

Experimental and theoretical studies have established a preferential order for the incorporation of these nucleophiles on TCT as: alcohol > thiol > amine .[2][7][8] This order is rationalized by the electronic properties of the monosubstituted intermediate (X-DCT). Due to the high electronegativity of oxygen, the O-DCT derivative remains more electron-deficient and thus more susceptible to a second nucleophilic attack compared to the N-DCT and S-DCT derivatives.[2] Conversely, the introduction of an amine as the first nucleophile deactivates the ring, precluding subsequent reactions with weaker nucleophiles like alcohols or thiols under mild conditions.[2]

Visualizing the Process: Workflows and Selection Rules

To better illustrate the principles of orthogonal chemoselectivity with halogenated triazines, the following diagrams outline the experimental workflow and the logical rules of nucleophilic substitution.

G cluster_0 Step 1: First Substitution cluster_1 Step 2: Second Substitution cluster_2 Step 3: Third Substitution TCT 2,4,6-Trichloro- 1,3,5-triazine (TCT) XDCT 2,4-Dichloro-6-substituted triazine (X-DCT) TCT->XDCT  + Nucleophile 1 (X)  0°C, 30 min XYMCT 2-Chloro-4,6-disubstituted triazine (XY-MCT) XDCT->XYMCT  + Nucleophile 2 (Y)  Room Temp. - 60°C XYZT 2,4,6-Trisubstituted triazine (XYZ-Triazine) XYMCT->XYZT  + Nucleophile 3 (Z)  > 75°C G cluster_1 First Substitution (0°C) cluster_2 Second Substitution (Room Temp) TCT TCT ODCT O-DCT (Alcohol 1st) TCT->ODCT SDCT S-DCT (Thiol 1st) TCT->SDCT NDCT N-DCT (Amine 1st) TCT->NDCT OS_MCT O,S-MCT ODCT->OS_MCT + Thiol ON_MCT O,N-MCT ODCT->ON_MCT + Amine SN_MCT S,N-MCT SDCT->SN_MCT + Amine No_Rx_1 No Reaction NDCT->No_Rx_1 + Thiol No_Rx_2 No Reaction NDCT->No_Rx_2 + Alcohol

References

Safety Operating Guide

Navigating the Safe Disposal of 2,4,6-Tribromo-1,3,5-triazine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 2,4,6-Tribromo-1,3,5-triazine, a halogenated organic compound. Adherence to these guidelines is critical to minimize environmental impact and protect personnel from potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Quantitative Data Summary for Disposal

The following table summarizes key information pertinent to the safe disposal of this compound.

ParameterValue/InformationSource/Guideline
Chemical Formula C₃Br₃N₃[1]
Molecular Weight 317.76 g/mol [1]
Appearance Solid
Primary Hazard Class Halogenated Organic Compound[2]
Recommended Disposal Method Licensed Chemical Destruction Plant or Controlled Incineration[3]
Waste Segregation Collect separately from non-halogenated organic wastes.[2][4]General Chemical Waste Guidelines
Container Requirements Original or compatible, properly labeled, and sealed container.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]

  • Waste Identification and Segregation :

    • Identify the waste as "Halogenated Organic Waste."

    • Collect waste this compound in a dedicated, properly labeled hazardous waste container.[2]

    • Crucially, do not mix this waste with non-halogenated organic solvents or other incompatible waste streams.[2][4] Mixing can complicate the disposal process and increase costs.[4]

  • Container Management :

    • Use the original container if it is in good condition. If not, use a compatible container that can be securely sealed.[4]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

    • Keep the container closed at all times, except when adding waste.[5]

  • Storage :

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the storage area is well-ventilated and away from sources of ignition.[3]

    • Store in secondary containment to prevent the spread of material in case of a leak.[5]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Provide the EHS office with accurate information about the waste, including its name and quantity.

  • Spill and Emergency Procedures :

    • In the event of a spill, evacuate the immediate area.

    • If the spill is small and you are trained to handle it, use an inert absorbent material to contain and collect the spilled solid.

    • Place the absorbed material into a sealed container and label it as hazardous waste for disposal.

    • For large spills or if you are unsure how to proceed, contact your EHS office or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generate this compound Waste B Is the waste container compatible and properly labeled? A->B C Obtain and label a compatible container B->C No D Place waste in the designated Halogenated Waste container B->D Yes C->D E Store container in a designated Satellite Accumulation Area D->E F Ensure secondary containment is in place E->F G Contact Environmental Health & Safety (EHS) for pickup F->G H Waste transported to a licensed chemical destruction facility G->H I Controlled Incineration H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2,4,6-Tribromo-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,4,6-Tribromo-1,3,5-triazine. The following procedures are based on general safety protocols for handling hazardous solid chemicals and brominated compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before any handling.

Physicochemical and Hazard Data

PropertyValue
Chemical Name This compound
CAS Number 14921-00-7
Molecular Formula C₃Br₃N₃
Molecular Weight 317.76 g/mol [1]
Appearance White to light yellow crystalline solid
Storage Temperature 2-8°C, under inert atmosphere[2]

Operational Plan: Safe Handling and Personal Protective Equipment (PPE)

1. Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood with a face velocity of 85-125 feet per minute.

  • Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear ANSI-approved safety glasses with side shields or chemical splash goggles at all times.[1] A face shield should be worn when there is a significant risk of splashing.

  • Skin and Body Protection: A flame-retardant lab coat is required. Ensure that long pants and closed-toe shoes are worn.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.[3]

3. Step-by-Step Handling Protocol:

  • Before starting, ensure all necessary PPE is donned correctly.

  • Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Keep the container of this compound tightly closed when not in use.

  • When weighing the solid, do so in the fume hood to avoid inhalation of any dust particles.

  • If transferring the solid, use a spark-proof spatula.

  • Avoid the formation of dust and aerosols.

  • After handling, wash hands thoroughly with soap and water.

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and seek medical attention.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • If swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Minor Spill: If a small amount of solid is spilled inside a chemical fume hood, it can be carefully swept up with a brush and dustpan and placed into a sealed container for hazardous waste disposal.

  • Major Spill: In the event of a large spill, evacuate the laboratory, alert others in the area, and contact the institution's environmental health and safety department.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Collection:

    • All solid waste contaminated with this compound, including disposable labware, gloves, and bench paper, should be collected in a dedicated, clearly labeled hazardous waste container.

    • Unused or unwanted this compound should be kept in its original container if possible, or in a compatible, sealed, and labeled waste container.

  • Waste Segregation:

    • Do not mix halogenated waste with non-halogenated waste streams.

  • Disposal Procedure:

    • Arrange for a pickup of the hazardous waste through your institution's environmental health and safety department.

    • The material will likely be disposed of via controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems.

Experimental Workflow

Below is a generalized workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Don PPE: - Safety Goggles - Lab Coat - Gloves B Prepare Fume Hood: - Verify Airflow - Cover Surface A->B C Assemble Equipment B->C D Weigh Solid in Hood C->D Start Experiment E Perform Experiment D->E F Close Container After Use E->F G Decontaminate Glassware F->G End Experiment H Dispose of Solid Waste in Halogenated Waste G->H I Clean Work Area H->I J Remove PPE & Wash Hands I->J K Spill or Exposure L Follow Emergency Procedures: - Evacuate if necessary - Use Safety Shower/Eyewash - Notify Supervisor K->L

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4,6-Tribromo-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2,4,6-Tribromo-1,3,5-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.